RMS5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C35H38N2O5S |
|---|---|
Molecular Weight |
598.8 g/mol |
IUPAC Name |
(1R,13S)-19,20,24-trimethoxy-14,29-dimethyl-7,22-dioxa-10-thia-14,29-diazaheptacyclo[21.6.2.23,6.18,11.113,17.026,30.021,32]pentatriaconta-3(35),4,6(34),8,11(33),17,19,21(32),23,25,30-undecaene |
InChI |
InChI=1S/C35H38N2O5S/c1-36-12-10-22-15-30(38-3)31-19-27(22)28(36)14-21-6-8-24(9-7-21)41-25-17-26(43-20-25)18-29-33-23(11-13-37(29)2)16-32(39-4)34(40-5)35(33)42-31/h6-9,15-17,19-20,28-29H,10-14,18H2,1-5H3/t28-,29+/m1/s1 |
InChI Key |
HWSAYCQUVTUTHZ-WDYNHAJCSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C3C=C2[C@H]1CC4=CC=C(C=C4)OC5=CSC(=C5)C[C@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=CSC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
The Role of the RMS5 Gene in Pea Plants: A Technical Guide
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
The RAMOSUS5 (RMS5) gene in pea (Pisum sativum) is a critical component in the genetic pathway controlling shoot architecture, specifically the degree of branching. This document provides a comprehensive overview of the molecular function of this compound, its role in the strigolactone biosynthesis pathway, and its interaction with other genes to regulate axillary bud outgrowth. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area. The signaling pathways and experimental workflows are visually represented to enhance understanding.
Introduction
Shoot branching is a key determinant of plant architecture and, consequently, of agricultural yield. In pea, the ramosus (rms) mutants have been instrumental in unraveling the complex signaling network that governs this developmental process. The this compound gene, in particular, has been identified as a central player in the synthesis of strigolactones (SLs), a class of carotenoid-derived plant hormones that act as a long-distance signal to inhibit bud outgrowth[1][2]. Loss-of-function mutations in the this compound gene result in a characteristic increased branching, or "bushy," phenotype[3][4][5]. This guide synthesizes the current understanding of this compound function, providing a technical resource for researchers in plant biology and related fields.
Molecular Function of this compound
The this compound gene encodes a carotenoid cleavage dioxygenase 7 (CCD7). This enzyme is a key component of the strigolactone biosynthesis pathway. Together with RMS1 (a carotenoid cleavage dioxygenase 8 or CCD8), this compound is essential for the production of carlactone, a precursor for bioactive strigolactones. The expression of this compound is observed in both roots and shoots, with the highest levels typically found in the roots and the vasculature of the stem. This localization is consistent with the production of a mobile signal that is transported through the xylem to inhibit axillary bud growth in the shoot.
The Strigolactone Signaling Pathway and this compound
The regulation of shoot branching in pea is governed by a complex interplay of hormones, including auxin, cytokinins, and strigolactones. The RMS genes are integral to this network.
Role in Strigolactone Synthesis
This compound and RMS1 act sequentially in the SL biosynthesis pathway. Their joint action is required for the synthesis of a graft-transmissible signal that moves from the root and shoot to inhibit bud outgrowth. Mutants defective in either RMS1 or this compound are consequently deficient in strigolactones. The application of synthetic strigolactones, such as GR24, can rescue the increased branching phenotype of this compound mutants, confirming their role in SL synthesis.
Interaction with other RMS Genes
The function of this compound is intricately linked with other RMS genes:
-
RMS1: Works in concert with this compound in the SL biosynthesis pathway. Double mutants (rms1 this compound) exhibit a phenotype that is not significantly more branched than the single mutants, suggesting they function in the same linear pathway.
-
RMS2: Encodes an auxin receptor and is involved in a feedback loop that regulates SL biosynthesis. The rms2 mutant has reduced transcript levels of RMS1 and this compound.
-
RMS3 and RMS4: These genes are involved in SL perception and signal transduction in the shoot. Mutants in rms3 and rms4 are insensitive to the inhibitory effects of strigolactones on branching. Increased transcript levels of RMS1 and this compound are observed in rms3 and rms4 mutants, indicating a feedback mechanism where the perception of SLs negatively regulates their own synthesis.
The following diagram illustrates the position of this compound within the strigolactone signaling pathway in pea.
Quantitative Data
The study of this compound mutants has generated significant quantitative data that underpins our understanding of its function.
Table 1: Phenotypic Characteristics of this compound Mutants Compared to Wild-Type (WT)
| Characteristic | Wild-Type (WT) | This compound Mutant | Reference(s) |
| Primary Shoot Length (cm) | Variable, e.g., ~60-80 | Generally shorter or similar to WT | |
| Number of Branches | Low, e.g., 1-3 | Significantly increased, e.g., 5-10+ | |
| Total Branch Length (cm) | Low | Significantly increased |
Table 2: Hormonal and Gene Expression Levels in this compound Mutants
| Parameter | Wild-Type (WT) | This compound Mutant | Reference(s) |
| Xylem Sap Cytokinin (Zeatin Riboside) Conc. | Normal levels | Reduced | |
| Shoot Auxin (IAA) Levels | Normal levels | Not deficient; can be elevated | |
| RMS1 Transcript Levels (in stem) | Basal levels | Increased | |
| This compound Transcript Levels (in stem) | Basal levels | Increased (in rms3, rms4) |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline key experimental protocols used in the study of this compound.
Plant Material and Growth Conditions
-
Pea Genotypes: Wild-type pea cultivars (e.g., 'Torsdag', 'Paloma') and the corresponding this compound mutant lines are used. For comparative studies, other rms mutants (rms1, rms2, rms3, rms4) are also included.
-
Growth Conditions: Plants are typically grown in controlled environment chambers with a long-day photoperiod (e.g., 18 hours light / 6 hours dark) and a constant temperature (e.g., 20-23°C). The growing medium is often a mixture of peat, sand, and vermiculite, or a hydroponic system for hormone feeding experiments.
Grafting Experiments
Grafting is a fundamental technique to determine the site of action of a gene and the mobility of its product.
-
Procedure:
-
Seedlings are grown until they are approximately 7-10 days old.
-
A transverse incision is made on the epicotyl of the rootstock seedling, approximately 1 cm above the cotyledons.
-
A corresponding scion from another seedling is prepared with a V-shaped cut.
-
The scion is inserted into the incision on the rootstock, and the graft junction is secured with a small piece of flexible tubing or parafilm.
-
Grafted plants are maintained in a high-humidity environment for several days to promote healing.
-
-
Types of Grafts:
-
Reciprocal grafts: Wild-type scions on this compound rootstocks and this compound scions on wild-type rootstocks.
-
Self-grafts: As controls.
-
Grafts between different mutants: e.g., rms1 scion on this compound rootstock.
-
The following diagram illustrates the workflow for a typical reciprocal grafting experiment.
Hormone Quantification
-
Strigolactone Analysis:
-
Plant tissue (e.g., root exudates, xylem sap, or whole tissue extracts) is collected and frozen in liquid nitrogen.
-
Extraction is performed using an organic solvent (e.g., ethyl acetate).
-
The extract is purified using solid-phase extraction (SPE) cartridges.
-
Quantification is achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards.
-
-
Cytokinin and Auxin Analysis: Similar principles of extraction, purification, and LC-MS/MS-based quantification are applied, using appropriate standards and protocols for these hormone classes.
Gene Expression Analysis
-
RNA Extraction: Total RNA is extracted from specific tissues (e.g., stem internodes, roots, axillary buds) using a commercial kit or a TRIzol-based method.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Gene-specific primers for this compound and other genes of interest are designed.
-
qRT-PCR is performed using a SYBR Green-based detection method.
-
Gene expression levels are normalized to a stably expressed reference gene (e.g., Actin).
-
Relative quantification is calculated using the ΔΔCt method.
-
Conclusion
The this compound gene is a cornerstone in the molecular framework that controls shoot branching in pea. Its identification as a carotenoid cleavage dioxygenase has been pivotal in establishing the role of strigolactones as a novel class of plant hormones. The intricate regulatory network involving this compound and other RMS genes, as well as their interaction with auxin and cytokinin signaling, provides a fascinating model for understanding plant development. The data and protocols presented in this guide offer a solid foundation for future research aimed at dissecting the finer details of this pathway and exploring its potential for agricultural applications, such as optimizing crop architecture for improved yield. Further investigation into the upstream regulators of this compound expression and the downstream targets of the strigolactone signal will undoubtedly reveal new layers of complexity in the control of plant form.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Mutational Analysis of Branching in Pea. Evidence That Rms1 and this compound Regulate the Same Novel Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutational analysis of branching in pea. Evidence that Rms1 and this compound regulate the same novel signal - PubMed [pubmed.ncbi.nlm.nih.gov]
The RMS5 Gene: A Cornerstone in the Regulation of Shoot Branching in Pea (Pisum sativum)
An In-depth Technical Guide on its Discovery and Initial Characterization
This technical guide provides a comprehensive overview of the discovery, initial characterization, and functional role of the RMS5 gene in pea (Pisum sativum). The document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms governing plant architecture and development, with a focus on the strigolactone biosynthesis and signaling pathway.
Introduction
The regulation of shoot branching is a critical determinant of plant architecture and, consequently, agricultural yield. In pea, the ramosus (rms) mutants have been instrumental in unraveling the complex genetic and physiological pathways that control this process. The this compound gene, the fifth identified locus in this series, has been a focal point of research due to its central role in the production of a novel, long-distance signaling molecule that inhibits axillary bud outgrowth. This guide details the initial studies that defined the function of this compound, placing it as a key enzyme in the strigolactone (SL) biosynthesis pathway.
Discovery and Phenotypic Characterization of the this compound Mutant
The this compound mutant was first identified through mutational analysis in pea, exhibiting a characteristic high-branching phenotype compared to wild-type (WT) plants[1]. Detailed phenotypic analysis revealed that this compound mutants have a significantly shorter main stem and an increased number and length of basal and aerial lateral branches[1].
Quantitative Phenotypic Data
The following tables summarize the key phenotypic differences observed between wild-type, this compound, and the related rms1 mutant plants.
Table 1: Main Stem and Lateral Branch Characteristics in Wild-Type and rms Mutants. [1]
| Genotype | Main Stem Length (cm) | Total First Order Lateral Length (cm) | Total Second Order Lateral Length (cm) |
| Wild-Type (cv Paloma) | 35.4 ± 1.2 | 15.2 ± 4.5 | 0.0 ± 0.0 |
| rms1-4 | 25.1 ± 0.8 | 135.6 ± 10.1 | 55.3 ± 9.8 |
| This compound-3 | 28.7 ± 0.9 | 89.7 ± 8.7 | 48.9 ± 7.6 |
| rms1-4 this compound-3 | 26.9 ± 0.7 | 145.3 ± 12.3 | 65.4 ± 11.2 |
Data are presented as mean ± SE for 40-day-old plants.
Table 2: Xylem Sap Cytokinin Concentration in Wild-Type and rms Mutants. [1]
| Genotype | Zeatin Riboside (ZR) Concentration (ng mL⁻¹) |
| Wild-Type (cv Paloma) | 4.8 ± 0.6 |
| rms1-4 | 1.2 ± 0.2 |
| This compound-2 | 1.1 ± 0.2 |
Data are presented as mean ± SE for 24-day-old plants.
Experimental Protocols
The initial characterization of this compound relied on a series of key experiments. The detailed methodologies for these are provided below.
Plant Material and Growth Conditions
-
Pea Cultivars: The wild-type pea cultivar used in the original studies was 'Paloma' and 'Torsdag'. The this compound mutants (this compound-2, this compound-3) and rms1 mutants (rms1-4) were derived from these cultivars[1].
-
Growth Conditions: Plants were grown in a potting mix supplemented with fertilizer. Long-day conditions were typically 18 hours of light, while short-day conditions were 8 hours of light. Temperature was maintained at approximately 20-25°C.
Grafting Experiments
Grafting was a crucial technique to determine the long-distance signaling role of this compound.
-
Seedling Preparation: Pea seeds were germinated in the dark for 5-7 days until the epicotyls were 5-10 cm long.
-
Grafting Procedure: A V-shaped wedge was cut into the epicotyl of the rootstock seedling, approximately 2 cm above the cotyledons. The scion, consisting of the shoot apex and a small section of the epicotyl, was cut into a corresponding V-shape. The scion was inserted into the rootstock, and the graft union was held together with a small piece of plastic tubing.
-
Post-grafting Care: Grafted plants were kept in high humidity for the first week to promote healing.
Xylem Sap Collection and Cytokinin Analysis
-
Sap Collection: The shoot of a 24-day-old pea plant was excised at the epicotyl. A piece of silicon tubing was fitted over the cut stump and connected to a syringe. Gentle suction was applied to collect the xylem sap over a period of 1-2 hours. The collected sap was immediately frozen in liquid nitrogen and stored at -80°C.
-
Cytokinin Quantification (LC-MS/MS):
-
Internal standards ([²H₅]ZR) were added to the thawed xylem sap samples.
-
The samples were purified using C18 solid-phase extraction columns.
-
The eluate was dried and resuspended in the mobile phase.
-
Analysis was performed using a high-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) to separate and quantify the different cytokinin species.
-
Gene Expression Analysis (qRT-PCR)
-
RNA Extraction: Total RNA was extracted from various pea tissues (roots, stems, leaves, and apical buds) using a commercial RNA extraction kit or a TRIzol-based method.
-
cDNA Synthesis: First-strand cDNA was synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Primers: Gene-specific primers for this compound (CCD7) and a reference gene (e.g., Actin or Ubiquitin) were designed to amplify a product of 100-200 bp.
-
This compound Forward Primer: 5'-GCTGGAGGAAAGTTTGCTGA-3'
-
This compound Reverse Primer: 5'-TGCCTTGTTGTAGTCGGTGA-3'
-
-
Reaction Mix: The qRT-PCR reaction typically contained cDNA template, forward and reverse primers, SYBR Green master mix, and nuclease-free water.
-
Thermal Cycling: A standard thermal cycling protocol was used: an initial denaturation step at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute. A melt curve analysis was performed at the end of the run to verify the specificity of the amplification.
-
Data Analysis: The relative expression of this compound was calculated using the 2-ΔΔCt method, with the reference gene for normalization.
-
Molecular and Genetic Characterization
Cloning and Sequence Analysis
The this compound gene was identified to encode a carotenoid cleavage dioxygenase 7 (CCD7). This was established through positional cloning and by identifying orthology with the MAX3 gene in Arabidopsis thaliana. Sequence analysis of the this compound protein revealed the conserved domains characteristic of the CCD family, including the four conserved histidine residues required for iron coordination at the active site.
Role in the Strigolactone Biosynthesis Pathway
This compound (CCD7) and RMS1 (CCD8) are key enzymes in the strigolactone (SL) biosynthesis pathway. They act sequentially to convert β-carotene into carlactone, a precursor for various SLs. The discovery that rms1 and this compound mutants have very similar phenotypes and that a double mutant shows little additive effect suggested they function in the same pathway. Grafting experiments further confirmed that RMS1 and this compound are both required for the production of a graft-transmissible signal that inhibits branching. This signal was later identified as a strigolactone or a precursor.
Visualizations
Strigolactone Biosynthesis and Signaling Pathway
Caption: The strigolactone biosynthesis and signaling pathway in pea.
Experimental Workflow for Grafting
Caption: Workflow for epicotyl grafting in pea seedlings.
Logical Relationship of RMS Genes in Branching Control
Caption: Logical model of RMS1 and this compound function in branching inhibition.
Conclusion
The discovery and initial characterization of the this compound gene in pea were pivotal in advancing our understanding of the hormonal control of shoot branching. These foundational studies established this compound as a key enzyme, Carotenoid Cleavage Dioxygenase 7, in the biosynthesis of strigolactones, a novel class of plant hormones. The combination of genetic, physiological, and molecular approaches, particularly the use of grafting experiments, elegantly demonstrated the role of this compound in producing a long-distance signal that regulates axillary bud outgrowth. This work has not only illuminated a fundamental aspect of plant development but also opened new avenues for the genetic improvement of crop architecture.
References
The Role of RMS5 in Strigolactone-Mediated Shoot Branching and Apical Dominance: A Technical Guide
Abstract
Shoot architecture is a critical determinant of plant productivity and adaptation, governed by a complex interplay of hormonal signals. This technical guide provides an in-depth examination of the RAMOSUS5 (RMS5) gene in Pisum sativum (pea) and its central role in the control of shoot branching and apical dominance. This compound, a carotenoid cleavage dioxygenase 7 (CCD7), is a key enzyme in the biosynthesis of strigolactones (SLs), a class of hormones that act as a potent inhibitor of axillary bud outgrowth. This document details the molecular function of this compound, its position within the SL biosynthetic pathway, and its integration with auxin signaling to maintain apical dominance. We present quantitative data from key studies, detailed experimental protocols for researchers, and signaling pathway diagrams to fully elucidate the function of this compound in regulating plant form.
Introduction to Shoot Branching Control
The arrangement and number of branches on a plant, its shoot architecture, is fundamental to its interaction with the environment, influencing light capture, resource allocation, and ultimately, reproductive success. This architecture is largely determined by the activity of axillary meristems, which can either remain dormant or grow out to form branches. The regulation of this process involves a complex network of long-distance and local signals.
Apical dominance is the primary mechanism controlling this process, whereby the growing shoot apex actively inhibits the outgrowth of lateral buds below it[1][2]. For decades, the plant hormone auxin (indole-3-acetic acid, IAA), produced in the young leaves of the shoot apex and transported down the stem, was considered the principal regulator[1][3]. The model proposed that auxin indirectly inhibits bud growth, primarily by modulating the levels of two other hormone classes: cytokinins (CKs), which promote bud outgrowth, and strigolactones (SLs), which inhibit it[1].
The discovery of the ramosus (rms) mutants in pea, which exhibit a highly branched phenotype, provided a powerful genetic tool to dissect this process. These studies revealed that a novel, graft-transmissible signal was responsible for inhibiting branching and that this signal was the strigolactones. The this compound gene emerged as a critical component in the synthesis of this signal.
This compound: A Key Enzyme in Strigolactone Biosynthesis
Genetic and molecular analyses have identified the this compound gene in pea as encoding a carotenoid cleavage dioxygenase 7 (CCD7) . This enzyme is part of a highly conserved pathway found throughout the plant kingdom.
-
Orthologs: The function of this compound is conserved across many species. Its orthologs include MORE AXILLARY GROWTH 3 (MAX3) in Arabidopsis thaliana, DWARF17 (D17) or HIGH-TILLERING DWARF1 (HTD1) in rice, and DECREASED APICAL DOMINANCE 3 (DAD3) in petunia.
-
Mutant Phenotype: Mutations in the this compound gene result in a characteristic increased-branching, or ramosus, phenotype. These this compound mutants are deficient in the production of strigolactones, leading to the release of axillary buds from inhibition.
The Strigolactone Biosynthetic Pathway
This compound functions early in the SL biosynthetic pathway, which converts all-trans-β-carotene into various bioactive SLs. The initial steps are localized in the plastid. This compound (CCD7) acts in sequence with RMS1 (CCD8) to produce carlactone, a key intermediate that is then further modified in the cytoplasm by enzymes such as MAX1 (a cytochrome P450) to generate the diverse array of strigolactones. A deficiency in this compound therefore blocks the entire downstream production of these branching inhibitors.
Caption: The conserved strigolactone biosynthesis pathway.
This compound in the Hormonal Control of Apical Dominance
This compound is a critical integration point for the hormonal control of branching, linking auxin from the shoot apex to strigolactone production in the stem.
-
Auxin Regulation: Auxin, transported downwards from the shoot apex, positively regulates the transcription of both this compound and RMS1. High levels of auxin in the main stem stimulate the production of SLs, which then suppress the growth of nearby axillary buds. When the apex is removed (decapitation), the auxin supply ceases, leading to a rapid decrease in this compound and RMS1 transcript levels, a drop in SL production, and the subsequent release of buds.
-
Feedback Regulation: The SL pathway is also subject to feedback regulation. In mutants where SL signaling is impaired (e.g., SL-insensitive mutants rms3 and rms4), the transcript levels of this compound and RMS1 are dramatically elevated. This suggests a feedback loop where the plant, perceiving a deficiency in the SL signal, attempts to compensate by upregulating the biosynthetic genes. This feedback is also mediated by another gene, RMS2, which encodes an auxin receptor and is involved in a shoot-to-root signal that regulates both SL biosynthesis and cytokinin levels.
Caption: Hormonal control of shoot branching via this compound.
Quantitative Analysis of the this compound Mutant
The phenotype of this compound mutants has been extensively quantified, providing clear evidence for its role in branching control and hormone homeostasis.
Table 1: Phenotypic Comparison of Wild-Type (WT) and this compound Pea Plants
| Trait | Wild-Type (WT) | This compound Mutant | Citation(s) |
|---|---|---|---|
| Primary Phenotype | |||
| Total Branch Number | Low (Apical dominance intact) | High (Profuse branching) | |
| Main Stem Length | Normal | Slightly reduced | |
| Grafting Behavior | |||
| This compound scion / WT rootstock | Branching inhibited (WT phenotype) | - | |
| WT scion / this compound rootstock | Branching inhibited (WT phenotype) | - |
| this compound scion / rms1 rootstock | Branching not inhibited (mutant phenotype) | - | |
Table 2: Hormonal and Gene Expression Profile of this compound Mutants
| Parameter | Wild-Type (WT) | This compound Mutant | Citation(s) |
|---|---|---|---|
| Hormone Levels | |||
| Strigolactone (SL) Content | Normal | Deficient/Greatly reduced | |
| Xylem Sap Cytokinin (ZR-type) | Normal | Significantly reduced (4-fold decrease reported) | |
| Shoot Auxin (IAA) Content | Normal | Not deficient; can be elevated | |
| Gene Expression | |||
| RMS1 Transcript Level (in stem) | Basal level, induced by auxin | Dramatically elevated (feedback) |
| this compound Transcript Level (in stem) | Basal level, induced by auxin | Not applicable (mutated) | |
Key Experimental Protocols
The following are summarized methodologies for key experiments used to characterize this compound function.
Reciprocal Grafting to Assess Signal Mobility
Grafting is a classical technique used to determine if a phenotype is controlled by a long-distance, mobile signal. Reciprocal grafts between this compound mutants and wild-type plants were essential to show that the branching inhibitor (SL) or its precursor is mobile.
Methodology:
-
Plant Growth: Grow pea seedlings (e.g., cv. Torsdag for WT, and a corresponding this compound line) in controlled conditions (e.g., 20-24°C, 18h photoperiod) until they are 7-10 days old.
-
Grafting Procedure: Using a sterile razor blade, make a transverse cut through the epicotyl of both the rootstock and scion plants, approximately 1 cm above the cotyledons.
-
Assembly: Join the desired scion to the rootstock by inserting the scion into a small piece of flexible plastic tubing (approx. 1 cm long, 1.5-2.0 mm internal diameter) that has been placed over the cut surface of the rootstock.
-
Healing: Place the grafted plants in a high-humidity environment (e.g., under a propagator lid) for 5-7 days to allow the graft union to heal.
-
Data Collection: Grow the successfully grafted plants for an additional 3-4 weeks. Quantify branching by counting the number of axillary branches and measuring their total length.
-
Graft Combinations:
-
Control: WT scion / WT rootstock; this compound scion / this compound rootstock.
-
Experimental: WT scion / this compound rootstock; this compound scion / WT rootstock.
-
Caption: Experimental workflow for reciprocal grafting.
Hormone Quantification by Mass Spectrometry
Directly measuring the levels of hormones like strigolactones, auxins, and cytokinins is crucial for understanding the biochemical basis of a mutant phenotype. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and selectivity.
Methodology (Strigolactone Example):
-
Sample Collection: Harvest plant tissue (e.g., root exudates, stem sections) and immediately freeze in liquid nitrogen to halt metabolic activity.
-
Extraction: Homogenize the frozen tissue and extract with a suitable organic solvent (e.g., ethyl acetate or acetone), often acidified. Spike the sample with a known amount of a stable isotope-labeled internal standard (e.g., ¹³C-labeled GR24) at the beginning of the extraction to allow for accurate quantification.
-
Purification: The crude extract is complex and requires purification. This is typically done using solid-phase extraction (SPE) cartridges (e.g., C18 or silica-based) to remove interfering compounds.
-
LC-MS/MS Analysis:
-
Chromatography: Separate the compounds in the purified extract using an ultra-performance liquid chromatography (UPLC) system with a C18 column.
-
Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer (e.g., a triple quadrupole) operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for the target SL and monitoring for a specific product ion after fragmentation, providing high specificity.
-
-
Quantification: Calculate the concentration of the endogenous SL by comparing the peak area of the analyte to the peak area of the known amount of internal standard.
Gene Expression Analysis by qRT-PCR
To test the hypothesis that auxin regulates this compound transcription, quantitative real-time PCR (qRT-PCR) is used to measure mRNA levels.
Methodology:
-
Experimental Treatment: Grow WT plants and apply treatments (e.g., apply auxin paste to a decapitated stem, or a mock paste as a control). Harvest stem tissue at specific time points after treatment and freeze in liquid nitrogen.
-
RNA Extraction: Extract total RNA from the homogenized tissue using a commercial kit or a TRIzol-based method. Treat with DNase to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the purified RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR: Perform the qPCR reaction using a real-time PCR system. The reaction mixture contains the cDNA template, gene-specific primers for the target gene (this compound or RMS1), and a reference gene (e.g., Actin or GAPDH) for normalization, along with a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method, normalizing the expression to the reference gene and comparing the treated sample to the control.
Conclusion and Future Directions
The characterization of this compound has been a cornerstone in advancing our understanding of shoot branching. It unequivocally establishes a conserved enzymatic step in the synthesis of strigolactones and solidifies the role of these hormones as the critical downstream signal in auxin-mediated apical dominance. The this compound mutant and its orthologs remain invaluable tools for dissecting the intricate hormonal cross-talk that governs plant development.
Future research will likely focus on:
-
Subcellular Localization: Precisely where within the cell and in which specific tissues this compound protein is active.
-
Post-Translational Regulation: Investigating how the activity of the this compound enzyme itself might be regulated.
-
Environmental Integration: Understanding how environmental cues like light quality, nutrient availability, and stress signals impact this compound expression and, consequently, shoot architecture.
The knowledge gained from studying this compound has significant implications for agriculture, offering a target for genetic modification and breeding strategies aimed at developing crop varieties with optimal architectures for improved light interception, harvestability, and yield.
References
The Role of RMS5 in the Strigolactone Biosynthesis and Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The RAMOSUS5 (RMS5) gene in pea (Pisum sativum) is a critical component in the biosynthesis of strigolactones (SLs), a class of phytohormones that regulate plant architecture, particularly shoot branching. This document provides an in-depth technical overview of this compound, its function as a carotenoid cleavage dioxygenase 7 (CCD7), and its intricate involvement in the strigolactone signaling pathway. We will explore its interactions with other key genes, its regulation by other hormones, and the experimental evidence that has elucidated its role. This guide is intended to serve as a comprehensive resource for researchers and professionals in plant biology and drug development who are interested in the molecular mechanisms of strigolactone action.
Introduction to Strigolactones and Shoot Branching
Strigolactones are a class of carotenoid-derived plant hormones that play a central role in regulating various aspects of plant development, including shoot branching, root architecture, and symbiotic interactions with arbuscular mycorrhizal fungi.[1] The control of shoot branching, or apical dominance, is a complex process involving the interplay of multiple hormones, primarily auxin, cytokinins, and strigolactones. The ramosus (rms) mutants in pea have been instrumental in dissecting the genetic and physiological pathways governing this process.
The this compound Gene: A Key Player in Strigolactone Synthesis
The this compound gene encodes a carotenoid cleavage dioxygenase 7 (CCD7).[2][3] It is an ortholog of the Arabidopsis thaliana gene MAX3 (MORE AXILLARY GROWTH 3).[4] Along with RMS1 (encoding CCD8), this compound is essential for the production of strigolactones.[5] These enzymes act sequentially in the plastid to cleave a carotenoid substrate, leading to the formation of carlactone, a key intermediate in the SL biosynthesis pathway.
Mutations in the this compound gene result in a characteristic increased branching phenotype, similar to other strigolactone-deficient mutants like rms1. This phenotype arises from the inability of the plant to produce the strigolactone signal that normally inhibits the outgrowth of axillary buds.
The Strigolactone Signaling Pathway Involving this compound
The current model of the strigolactone pathway places this compound at the core of SL synthesis. The pathway can be conceptualized as follows:
-
Biosynthesis: In the root and shoot, β-carotene is converted into a strigolactone precursor through the sequential action of enzymes including D27, this compound (CCD7), and RMS1 (CCD8).
-
Transport: The resulting strigolactone molecule is a mobile signal that moves upwards in the xylem.
-
Perception and Signaling: In the axillary buds, the strigolactone signal is perceived by the receptor protein D14 (ortholog of RMS3 in pea). This leads to the degradation of SMXL proteins (repressors of branching) via an F-box protein MAX2/RMS4-dependent mechanism, ultimately inhibiting bud outgrowth.
-
Feedback Regulation: A complex feedback loop exists where strigolactone signaling in the shoot influences the expression of SL biosynthesis genes in the root and shoot. The gene RMS2, which encodes an auxin receptor, is involved in a long-distance feedback signal that regulates the transcript levels of RMS1 and this compound.
Signaling Pathway Diagram
Caption: The strigolactone biosynthesis and signaling pathway involving this compound.
Quantitative Data on this compound Mutants
Studies on this compound mutants have provided quantitative data that underscore its role in branching.
| Genotype | Number of First-Order Laterals | Total Length of First-Order Laterals (cm) | Xylem Sap Zeatin Riboside (pmol/mL) |
| Wild Type (WT) | Lower | Lower | Higher |
| This compound | Significantly Higher | Significantly Higher | Reduced |
| rms1 | Significantly Higher | Significantly Higher | Reduced |
| rms1 this compound double mutant | Similar to single mutants (weakly transgressive) | Similar to single mutants | N/A |
Note: This table is a summary of typical results reported in the literature. Actual values can vary based on experimental conditions. The data indicates that both rms1 and this compound mutants have a similar and strong branching phenotype and reduced cytokinin levels in the xylem sap, consistent with their roles in the same biosynthetic pathway. The phenotype of the double mutant suggests that RMS1 and this compound function in the same, non-redundant pathway.
Key Experimental Protocols
The function of this compound has been elucidated through a series of key experiments. Below are generalized protocols for these experiments.
Grafting Experiments
Grafting is a classical technique used to determine the site of action of a gene and the mobility of its product.
Objective: To determine if the this compound gene product is a mobile signal.
Methodology:
-
Plant Material: Wild-type (WT) and this compound mutant pea seedlings are grown under controlled conditions.
-
Grafting Procedure: Reciprocal grafts are made between WT and this compound seedlings at the epicotyl level. This involves four combinations: WT scion/WT rootstock, this compound scion/rms5 rootstock, WT scion/rms5 rootstock, and this compound scion/WT rootstock.
-
Growth and Observation: The grafted plants are grown to maturity, and the branching phenotype (number and length of lateral branches) is quantified.
-
Interpretation: Inhibition of branching in a mutant scion grafted onto a WT rootstock indicates that a graft-transmissible signal from the rootstock can compensate for the mutation. Conversely, a WT scion grafted onto a mutant rootstock exhibiting a branching phenotype suggests the rootstock is the primary site of signal production. Studies have shown that both this compound scions on WT rootstocks and WT scions on this compound rootstocks exhibit inhibited branching, indicating that this compound can act in both the shoot and the root to produce the mobile strigolactone signal.
Experimental Workflow: Grafting Analysis
Caption: Workflow for grafting experiments to study this compound function.
Gene Expression Analysis
Analyzing the expression levels of this compound and related genes provides insights into its regulation.
Objective: To investigate the regulation of this compound expression by other hormones and in different genetic backgrounds.
Methodology:
-
Plant Material and Treatment: Pea seedlings of various genotypes (WT, rms1, rms2, rms3, rms4, this compound) are grown. For hormonal treatments, plants are treated with exogenous hormones like auxin (IAA).
-
Tissue Collection: Specific tissues (e.g., epicotyls, roots) are harvested at specific time points.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the collected tissues and reverse-transcribed to cDNA.
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of this compound, RMS1, and other target genes are quantified using qRT-PCR with gene-specific primers. A housekeeping gene is used as an internal control for normalization.
-
Data Analysis: The relative expression levels of the target genes are calculated and compared across different genotypes and treatments. Results have shown that this compound expression is upregulated by auxin and is subject to feedback regulation by the strigolactone pathway itself.
Hormone Quantification
Measuring hormone levels in this compound mutants helps to understand its interaction with other hormonal pathways.
Objective: To quantify the levels of cytokinins and auxins in this compound mutants.
Methodology:
-
Plant Material: Wild-type and this compound mutant plants are grown under controlled conditions.
-
Sample Collection: Xylem sap is collected for cytokinin analysis, and shoot tissue is collected for auxin analysis.
-
Hormone Extraction: Hormones are extracted from the collected samples using appropriate solvents and purification methods.
-
Quantification by LC-MS/MS: The levels of different forms of cytokinins (e.g., zeatin riboside) and auxins (e.g., IAA) are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides high sensitivity and specificity.
-
Data Analysis: Hormone concentrations are compared between WT and this compound plants. These studies have shown that this compound mutants have reduced levels of xylem sap cytokinins.
Interactions of this compound with Other Genes
The function of this compound is intricately linked with other RMS genes.
-
RMS1 : RMS1 and this compound act in the same biosynthetic pathway. Reciprocal grafts between rms1 and this compound mutants do not inhibit branching, and the rms1 this compound double mutant has a phenotype similar to the single mutants, indicating they are in the same linear pathway.
-
RMS2 : RMS2 is involved in a feedback signaling pathway that regulates the expression of RMS1 and this compound. In rms2 mutants, the transcript levels of RMS1 and this compound are reduced.
-
RMS3 and RMS4 : These genes are involved in strigolactone perception and signaling. Mutations in these genes lead to an increased branching phenotype, but unlike rms1 and this compound, they are strigolactone-insensitive. The expression of RMS1 and this compound is significantly upregulated in rms3 and rms4 mutants due to the disruption of the negative feedback loop.
Implications for Drug Development and Agriculture
A thorough understanding of the this compound gene and the strigolactone pathway has significant implications:
-
Crop Improvement: Modulating the expression of this compound or other genes in the pathway could be a strategy to optimize plant architecture for improved crop yield. For example, increasing branching in some crops could lead to more flowers and fruits.
-
Herbicide Development: Strigolactones are also involved in the germination of parasitic weeds like Striga. Developing inhibitors of this compound or other enzymes in the SL biosynthesis pathway could be a novel approach for controlling these devastating agricultural pests.
-
Bio-stimulants: Synthetic strigolactone analogs can be used to promote beneficial symbiotic relationships with mycorrhizal fungi, enhancing nutrient uptake in plants.
Conclusion
The this compound gene is a cornerstone of our understanding of strigolactone biosynthesis and its role in regulating plant development. As a CCD7 ortholog, its function in concert with RMS1 (CCD8) to produce the mobile strigolactone signal is well-established through genetic and physiological studies. The intricate regulation of this compound by auxin and a systemic feedback loop highlights the complexity of hormonal crosstalk in plants. Future research will likely focus on the precise regulatory mechanisms governing this compound expression and the potential for translating this fundamental knowledge into agricultural and biotechnological applications.
References
- 1. Role of Strigolactones: Signalling and Crosstalk with Other Phytohormones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bp.ueb.cas.cz [bp.ueb.cas.cz]
- 4. Branching Genes Are Conserved across Species. Genes Controlling a Novel Signal in Pea Are Coregulated by Other Long-Distance Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The RMS5 Mutant Phenotype in Pisum sativum: A Technical Guide to a Key Player in Shoot Branching
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ramosus5 (rms5) mutant in garden pea (Pisum sativum) has been instrumental in elucidating the genetic and hormonal control of shoot branching. This technical guide provides an in-depth analysis of the this compound phenotype, detailing its physiological and molecular underpinnings. The this compound gene, encoding a carotenoid cleavage dioxygenase 7 (CCD7), is a critical enzyme in the biosynthesis of strigolactones, a class of hormones that inhibit axillary bud outgrowth. Mutation in this compound leads to a strigolactone-deficient phenotype characterized by increased shoot branching, reduced plant height, and altered levels of other plant hormones, notably a significant decrease in xylem-sap cytokinins. This guide summarizes the key quantitative data on the this compound phenotype, provides detailed experimental protocols for its characterization, and presents a model of the signaling pathways in which this compound functions. This information is crucial for researchers in plant biology and may offer insights for drug development professionals interested in novel enzyme inhibitors and signaling pathways.
The this compound Mutant Phenotype: A Quantitative Overview
The this compound mutant in Pisum sativum exhibits a distinct and well-characterized phenotype, primarily defined by its increased shoot branching. This deviation from the wild-type (WT) morphology is a direct consequence of the loss of function of the this compound gene and the subsequent deficiency in strigolactones.[1][2] The key phenotypic alterations are summarized below.
Increased Shoot Branching
The most prominent characteristic of the this compound mutant is a significant increase in the number and length of both basal and aerial branches compared to WT plants.[1] The this compound phenotype is similar to that of the rms1 mutant, which is also deficient in strigolactone biosynthesis.[1][3]
Reduced Plant Stature
In addition to increased branching, this compound mutants typically display a reduction in the height of the main stem compared to WT plants. This suggests that strigolactones are not only involved in the suppression of axillary bud growth but also play a role in regulating internodal elongation.
Quantitative Phenotypic Data
The following tables summarize quantitative data comparing the phenotype of this compound mutants with wild-type and other relevant genotypes, primarily from studies on the dwarf cultivar 'Paloma'.
Table 1: Plant Height and Nodal Development in this compound-3 Mutant
| Genotype | Main Stem Height (cm) | Number of Leaves on Main Stem |
| Wild Type (cv Paloma) | 35.2 ± 1.5 | 15.1 ± 0.3 |
| This compound-3 | 28.9 ± 0.9 | 13.8 ± 0.2 |
| rms1-4 | 25.1 ± 0.8 | 13.5 ± 0.2 |
| rms1-4 this compound-3 | 26.5 ± 0.9 | 13.6 ± 0.2 |
| Data are means ± SE for 40-day-old plants. Data extracted from Morris et al. (2001). |
Table 2: First and Second Order Lateral Branching in this compound-3 Mutant
| Genotype | Total Number of First Order Laterals | Total Length of First Order Laterals (cm) | Total Number of Second Order Laterals | Total Length of Second Order Laterals (cm) |
| Wild Type (cv Paloma) | 2.4 ± 0.5 | 1.9 ± 0.8 | 0 | 0 |
| This compound-3 | 10.1 ± 0.5 | 113.8 ± 14.2 | 2.9 ± 0.9 | 10.2 ± 3.8 |
| rms1-4 | 10.4 ± 0.4 | 186.7 ± 11.1 | 3.9 ± 0.8 | 13.0 ± 3.8 |
| rms1-4 this compound-3 | 10.6 ± 0.3 | 149.3 ± 10.3 | 11.1 ± 1.1 | 50.8 ± 6.0 |
| Data are means ± SE for 40-day-old plants. Data extracted from Morris et al. (2001). |
Hormonal Profile of the this compound Mutant
The mutation in this compound leads to significant changes in the hormonal balance of the plant.
-
Cytokinins: this compound mutants exhibit a substantial reduction in the concentration of zeatin riboside-type cytokinins in the xylem sap. This reduction is thought to be part of a feedback mechanism involving the shoot and root.
-
Auxins: In contrast to the marked effect on cytokinins, the levels of the primary auxin, indole-3-acetic acid (IAA), and its chlorinated derivative, 4-chloroindole-3-acetic acid (4-Cl-IAA), in the shoot tip and nodes of this compound plants are not significantly different from those in WT plants. This indicates that the increased branching phenotype is not due to a deficiency in shoot auxin.
Table 3: Hormone Levels in this compound-2 Mutant
| Genotype | Xylem Sap Zeatin Riboside (pmol mL⁻¹) | Shoot Tip IAA (ng g⁻¹ FW) | Shoot Tip 4-Cl-IAA (ng g⁻¹ FW) |
| Wild Type (cv Paloma) | 4.1 ± 0.5 | 28.3 ± 3.5 | 12.1 ± 2.1 |
| This compound-2 | 1.0 ± 0.1 | 25.9 ± 4.2 | 11.5 ± 2.8 |
| rms1-4 | 1.0 ± 0.1 | 30.1 ± 5.1 | 14.3 ± 3.0 |
| Data are means ± SE. Xylem sap was collected from 24-day-old plants. Shoot tips were from 8-day-old plants. Data extracted from Morris et al. (2001). |
Signaling Pathways and Gene Interactions
The this compound gene product functions in a well-defined pathway for the biosynthesis of strigolactones, which act as a long-distance signal to suppress shoot branching. This pathway involves several other RMS genes.
The Strigolactone Biosynthesis and Signaling Pathway
This compound (orthologous to Arabidopsis MAX3) encodes a carotenoid cleavage dioxygenase (CCD7) that, together with the product of RMS1 (CCD8), is essential for the production of carlactone, a precursor of strigolactones. This signal is transported from the root and shoot to the axillary buds, where it is perceived by the RMS3 (an α/β-hydrolase) and RMS4 (an F-box protein) gene products, leading to the suppression of bud outgrowth.
Interaction with other RMS Genes
Grafting experiments and double mutant analysis have been pivotal in dissecting the interactions between the RMS genes.
-
rms1 and this compound : Reciprocal grafts between rms1 and this compound mutants do not inhibit branching, and the rms1 this compound double mutant has a weakly transgressive (slightly more branched) phenotype compared to the single mutants. This indicates that RMS1 and this compound function in the same, non-redundant pathway to produce the same graft-transmissible branching inhibitor (strigolactone).
-
rms2 : In contrast, rms2 mutants have elevated levels of xylem cytokinins. The rms1 rms2 and rms2 this compound double mutants are highly branched, suggesting that RMS2 acts in a separate pathway. Current models propose that RMS2, an auxin receptor, is part of a shoot-to-root feedback loop that regulates strigolactone biosynthesis and cytokinin levels.
References
- 1. Mutational Analysis of Branching in Pea. Evidence That Rms1 and this compound Regulate the Same Novel Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Branching Genes Are Conserved across Species. Genes Controlling a Novel Signal in Pea Are Coregulated by Other Long-Distance Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutational analysis of branching in pea. Evidence that Rms1 and this compound regulate the same novel signal - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploratory Studies on RMS5 Gene Expression Patterns: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the RMS5 (RAMOSUS 5) gene, a key regulator of shoot branching in plants. Drawing from foundational research in model organisms such as Pisum sativum (pea), this document summarizes the current understanding of this compound gene expression, its role in the strigolactone signaling pathway, and the experimental methodologies used to elucidate its function. Quantitative expression data are presented for comparative analysis, and detailed protocols for key experiments are provided to facilitate further research. This guide is intended to serve as a comprehensive resource for researchers in plant biology, genetics, and agronomy, as well as for professionals in drug discovery and development seeking to understand novel signaling pathways.
Introduction
Shoot branching is a critical architectural trait in plants, profoundly influencing their interaction with the environment and their overall reproductive success and yield. The ramosus (rms) mutants in pea have been instrumental in unraveling the genetic control of this process. Among these, this compound mutants exhibit an increased branching phenotype, highlighting the role of the this compound gene as a negative regulator of axillary bud outgrowth.[1][2]
This compound encodes a carotenoid cleavage dioxygenase 7 (CCD7), an enzyme involved in the biosynthesis of strigolactones (SLs), a class of phytohormones that inhibit shoot branching.[3] The gene acts in concert with other RMS genes, such as RMS1 (encoding CCD8), to produce a mobile signal that moves from the root to the shoot to control branching.[1][3] Understanding the expression patterns and regulatory networks of this compound is crucial for manipulating plant architecture for agricultural improvement and for exploring the broader implications of the strigolactone pathway.
Quantitative Expression Analysis of this compound
The expression of this compound has been quantified in various tissues of wild-type pea plants, revealing a characteristic acropetal expression profile. The gene is most highly expressed in the roots and vascular tissues of the stem, consistent with its role in producing a long-distance signaling molecule.
Table 1: Relative Expression of this compound in Different Tissues of Pisum sativum
| Tissue | Relative Expression Level (Normalized to Apex) |
| Roots | Highest |
| Epicotyl | 3- to 6-fold lower than roots |
| Internodes | 3- to 6-fold lower than roots |
| Apex | 3- to 6-fold lower than roots |
Data synthesized from research indicating highest expression in roots and 3- to 6-fold lower expression in aerial parts.
Table 2: Comparison of RMS1 and this compound Expression in Stem Vascular Tissue
| Gene | Relative Abundance in Vasculature vs. Remainder of Stem | Relative Expression (this compound vs. RMS1) |
| This compound | More abundant in vasculature | More highly expressed than RMS1 |
| RMS1 | More abundant in vasculature | Less highly expressed than this compound |
This table summarizes findings that both genes are highly expressed in the vasculature, with this compound transcripts being more abundant.
The this compound Signaling Pathway
This compound is a key component of the strigolactone biosynthesis and signaling pathway that regulates shoot branching. The pathway involves the sequential action of enzymes to produce a mobile signal that is transported through the xylem.
Caption: The strigolactone biosynthesis and signaling pathway involving this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to study this compound gene expression and function.
Quantitative Real-Time PCR (qRT-PCR) for this compound Expression Analysis
This protocol is used to quantify the relative abundance of this compound transcripts in different plant tissues.
1. Plant Material and Growth Conditions:
-
Grow Pisum sativum cv. Torsdag (wild-type) plants in a controlled environment with a 16-hour light/8-hour dark photoperiod at 22°C.
-
Harvest tissues (roots, epicotyl, internodes, apex, and vascular tissue from the stem) from 14- to 15-day-old plants at the five-node stage.
-
Immediately freeze the collected tissues in liquid nitrogen and store at -80°C until RNA extraction.
2. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the frozen tissues using a TRIzol-based method or a commercial plant RNA extraction kit, following the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript III) and oligo(dT) primers.
3. qRT-PCR:
-
Design primers specific to the this compound gene and a reference gene (e.g., Actin or Ubiquitin) for normalization.
-
Perform qRT-PCR using a SYBR Green-based detection method on a real-time PCR system.
-
The reaction mixture should contain SYBR Green Master Mix, forward and reverse primers, and cDNA template.
-
The thermal cycling conditions should be optimized for the specific primers and machine used, typically including an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the comparative CT (ΔΔCT) method to determine the relative expression levels of this compound in different tissues.
Grafting Experiments to Study Long-Distance Signaling
Grafting is a classical technique used to determine the site of action of a gene and the mobility of its product.
1. Plant Material and Growth:
-
Germinate seeds of wild-type (WT) and this compound mutant pea plants in the dark for 5-7 days until the epicotyls are of a suitable length for grafting.
2. Grafting Procedure:
-
Perform reciprocal grafts between WT and this compound seedlings. This involves creating four combinations: WT scion/WT rootstock (control), this compound scion/rms5 rootstock (control), WT scion/rms5 rootstock, and this compound scion/WT rootstock.
-
Use a sharp, sterile razor blade to cut the epicotyl of the rootstock seedling and the scion seedling at a similar position.
-
Join the scion and rootstock together using a small piece of silicone tubing to hold them in place.
-
Place the grafted plants in a high-humidity environment for 7-10 days to allow the graft union to heal.
3. Phenotypic Analysis:
-
After the healing period, transfer the plants to standard growth conditions.
-
Observe and quantify the branching phenotype of the scions over several weeks.
-
The inhibition of branching in a mutant scion when grafted onto a wild-type rootstock indicates that the wild-type rootstock produces a mobile signal that can complement the mutant phenotype. Conversely, the rescue of branching in a wild-type scion on a mutant rootstock would suggest a different mechanism. In the case of this compound, grafting a mutant scion onto a wild-type rootstock inhibits branching, demonstrating that the root-derived signal is sufficient to control branching.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for studying this compound gene expression and its functional consequences.
Caption: A generalized workflow for this compound gene expression and functional analysis.
Conclusion and Future Directions
The study of the this compound gene has been pivotal in advancing our understanding of the genetic and hormonal control of shoot architecture. The data clearly indicate that this compound expression is spatially regulated, with high levels in the root and vascular system, which is consistent with its function in producing the mobile strigolactone signal. The experimental protocols outlined in this guide provide a robust framework for further investigation into the regulation of this compound and its role in plant development.
Future research could focus on:
-
Identifying the upstream regulators of this compound transcription.
-
Investigating the role of this compound and strigolactones in response to environmental cues.
-
Exploring the potential for manipulating this compound expression to optimize crop yields.
While the current body of research on this compound is primarily focused on plant biology, the elucidation of the strigolactone signaling pathway presents a novel system for studying hormone perception and signal transduction. For drug development professionals, understanding such unique biological pathways can offer insights into novel targets and mechanisms of action that may have parallels in other biological systems.
References
The Discovery and Characterization of ramosus Mutants in Pea: A Technical Guide
Abstract
The study of shoot branching in plants is fundamental to understanding plant architecture and developmental plasticity. The discovery of the ramosus (rms) mutants in pea (Pisum sativum) has been pivotal in unraveling the complex genetic and hormonal control of this process. These mutants, characterized by their increased branching phenotype, have led to the identification of a novel long-distance signaling pathway and the discovery of strigolactones as a new class of plant hormones. This technical guide provides an in-depth overview of the core findings related to the rms mutants, intended for researchers, scientists, and drug development professionals. It details the quantitative phenotypic data, experimental protocols used in their characterization, and the intricate signaling pathways that have been elucidated through their study.
Introduction
Apical dominance, the phenomenon where the central stem of a plant grows more strongly than the lateral stems, has long been a subject of botanical research. The discovery of mutants with altered branching patterns has provided powerful tools to dissect the underlying molecular mechanisms. In pea, a series of recessive mutants, collectively named ramosus (rms), exhibit a striking increase in shoot branching from both basal and aerial nodes.[1][2] Initial genetic screens and subsequent allelism tests identified several loci—RMS1, RMS2, RMS3, RMS4, and RMS5—that play crucial roles in the suppression of axillary bud outgrowth.[3] The characterization of these mutants has not only illuminated the genetic control of branching in pea but has also revealed a highly conserved signaling pathway across the plant kingdom, with orthologous genes identified in species like Arabidopsis thaliana (MAX genes) and rice (D genes).[4] This guide will delve into the key discoveries stemming from the analysis of rms mutants, with a focus on the quantitative data, experimental methodologies, and the current understanding of the signaling networks.
Quantitative Phenotypic Data of ramosus Mutants
The hallmark of the rms mutants is their increased branching phenotype. This is quantitatively assessed by measuring parameters such as the number of branches, the total length of lateral shoots, and overall plant height. The tables below summarize key quantitative data from studies on various rms mutants compared to their wild-type (WT) counterparts.
Table 1: Branching Phenotype of rms Mutants
| Genotype | Total Lateral Length (mm) | Number of First Order Laterals | Main Stem Length (mm) | Reference(s) |
| WT (cv Torsdag) | ~0 | ~0-1 | ~800 | [5] |
| rms2 (cv Torsdag) | ~700 | >5 | ~600 | |
| rms3-2 (cv Torsdag) | ~400 | >5 | ~650 | |
| rms4 (cv Torsdag) | ~500 | >5 | ~650 | |
| WT (cv Paloma) | Variable, less vigorous | 1-2 | ~250 | |
| rms1-4 (cv Paloma) | Substantial | >2 | ~180 | |
| This compound-3 (cv Paloma) | Substantial | >2 | ~200 | |
| rms1-4 this compound-3 (double mutant) | More substantial than single mutants | >2 | ~180 |
Table 2: Hormone Levels in rms Mutants
| Genotype | Xylem Sap Zeatin Riboside [ZR] (ng/mL) | Shoot Indole-3-Acetic Acid [IAA] (ng/g FW) | Reference(s) |
| WT (cv Weitor) | ~10-15 | ~20-30 | |
| rms1 | Significantly reduced | Not depleted, sometimes elevated | |
| rms2 | Elevated | Elevated (up to 5-fold) | |
| rms3 | Reduced | Elevated (up to 2-fold) | |
| rms4 | Significantly reduced | Not reduced | |
| This compound | Reduced | Not depleted |
Experimental Protocols
The characterization of the ramosus mutants has relied on a combination of classical genetics, plant physiology, and molecular biology techniques. Below are detailed methodologies for key experiments.
Plant Material and Growth Conditions
-
Pea Cultivars: Commonly used wild-type cultivars include 'Torsdag' (tall), 'Paloma' (dwarf), 'Weitor', and 'Parvus'. The rms mutants are typically induced in these genetic backgrounds.
-
Growth Medium: Plants are often grown in a 1:1 (v/v) mixture of vermiculite and 10-mm dolerite chips, topped with a layer of pasteurized peat/sand potting mix.
-
Nutrient Supply: A complete nutrient solution is typically supplied to the plants on a weekly basis.
-
Photoperiod: Plants are grown under controlled photoperiods, often 18 hours of light, to promote vegetative growth and branching.
-
Nodulation: For studies not focused on symbiosis, nodulation is prevented by excluding Rhizobium from the growth medium.
Grafting Techniques
Grafting has been instrumental in identifying the presence of long-distance, graft-transmissible signals that regulate branching.
This is the most common grafting method used in pea branching studies.
-
Plant Age: Seedlings are used for grafting approximately 7-9 days after sowing, prior to any visible axillary bud release.
-
Incision: A transverse cut is made through the epicotyl of the rootstock plant, approximately 1-2 cm above the cotyledons. A vertical slit is then made in the center of the cut surface.
-
Scion Preparation: The scion (the shoot to be grafted) is excised from another seedling with a transverse cut. The base of the scion is then trimmed into a wedge shape that matches the slit in the rootstock.
-
Joining: The scion wedge is inserted firmly into the rootstock slit.
-
Securing: The graft junction is held together with a small piece of flexible tubing or parafilm.
-
Recovery: Grafted plants are maintained in a high-humidity environment for 5-7 days to promote healing of the graft union.
This technique involves inserting a piece of stem (the interstock) between the scion and the rootstock.
-
Procedure: An epicotyl graft is performed as described above. A second graft is then made on top of the first, creating a scion/interstock/rootstock combination.
-
Purpose: This method is used to determine if a signal can pass through a piece of tissue of a different genotype.
This technique allows for two shoots of different genotypes to be grown on a single rootstock.
-
Procedure: One cotyledon is removed from the rootstock seedling. The axillary bud in the remaining cotyledon is allowed to grow out, creating a second shoot. A scion of a different genotype is then grafted onto the main epicotyl.
-
Purpose: This allows for the direct comparison of the branching phenotypes of two different genotypes under the influence of the same root-derived signals.
Hormone Analysis
-
Xylem Sap Collection: The shoot is excised at the epicotyl. The cut surface is placed in a tube connected to a vacuum pump, and xylem sap is collected under gentle suction for 90-100 minutes.
-
Internal Standards: Deuterium-labeled cytokinin internal standards are added to the collected sap for accurate quantification.
-
Purification: The sap is filtered, and cytokinins are often purified using solid-phase extraction (SPE) C18 columns.
-
Quantification: Cytokinin levels are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Tissue Harvest: Shoot tips or specific internodal regions are harvested and immediately frozen in liquid nitrogen to halt metabolic activity.
-
Homogenization and Extraction: The frozen tissue is homogenized in a buffer, and a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-IAA) is added. The sample is then extracted, often with a methanol-based solvent.
-
Purification: The extract is purified using solid-phase extraction, employing amino and polymethylmethacrylate columns.
-
Derivatization: The purified extract is derivatized, for example, with diazomethane, to make the IAA volatile for gas chromatography.
-
Quantification: IAA levels are quantified by gas chromatography-mass spectrometry (GC-MS) using selected reaction monitoring.
-
Root Exudate Collection: Plants are grown hydroponically in a nutrient solution. The solution is replaced with a phosphate-deficient solution for a period to stimulate strigolactone production. The root exudates are then collected from this solution.
-
Extraction: The collected exudate is passed through a C18 solid-phase extraction column to capture the strigolactones.
-
Elution and Purification: The strigolactones are eluted from the column with a solvent like acetone, and the eluate is further purified.
-
Quantification: Strigolactone levels are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Gene Expression Analysis
-
RNA Extraction: Total RNA is extracted from specific plant tissues (e.g., epicotyls, nodes) using a standard protocol, such as a TRIzol-based method or a commercial kit.
-
DNase Treatment: The extracted RNA is treated with DNase to remove any contaminating genomic DNA.
-
Reverse Transcription: First-strand cDNA is synthesized from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Quantitative PCR (qPCR): The relative transcript abundance of the RMS genes is determined by qPCR using gene-specific primers. A housekeeping gene (e.g., actin) is used as an internal control for normalization.
Signaling Pathways and Experimental Workflows
The study of ramosus mutants has led to the development of a comprehensive model for the control of shoot branching in pea. This model involves the interplay of several long-distance signals, including auxin, cytokinin, and strigolactones.
The ramosus Signaling Pathway
The RMS genes are integral components of the strigolactone biosynthesis and signaling pathway.
-
RMS1 and This compound : These genes encode enzymes involved in the biosynthesis of strigolactones. RMS1 is orthologous to MAX4 in Arabidopsis and encodes a carotenoid cleavage dioxygenase. This compound is orthologous to MAX3 and also encodes a carotenoid cleavage dioxygenase. Both are required for the production of a graft-transmissible branching inhibitor, which was later identified as a strigolactone or a precursor.
-
RMS4 : This gene is involved in strigolactone perception and signaling. It is orthologous to MAX2 in Arabidopsis and encodes an F-box protein that is a component of an SCF E3 ubiquitin ligase complex. Mutants in RMS4 are insensitive to the application of strigolactones.
-
RMS3 : This gene is also thought to be involved in strigolactone signaling, likely acting downstream of RMS1 and this compound.
-
RMS2 : The role of RMS2 is more complex. It appears to be involved in a feedback loop that regulates both strigolactone biosynthesis and cytokinin levels. It has been identified as an auxin receptor of the AFB4/5 clade.
The current model suggests that auxin, produced in the shoot apex, moves down the stem and promotes the expression of RMS1 and this compound, leading to the synthesis of strigolactones. Strigolactones then move upwards in the xylem and inhibit the outgrowth of axillary buds. There is also a complex feedback loop where the strigolactone signal, perceived by RMS4, regulates the expression of the strigolactone biosynthesis genes. The RMS2-dependent signal acts as a shoot-to-root feedback mechanism that influences both strigolactone biosynthesis and cytokinin export from the roots.
Caption: A simplified model of the ramosus signaling pathway in pea.
Experimental Workflow for Characterizing a Novel Branching Mutant
The discovery and characterization of the ramosus mutants followed a logical experimental progression. A similar workflow can be applied to the study of new branching mutants.
Caption: A typical experimental workflow for the discovery and characterization of branching mutants.
Conclusion
The study of the ramosus mutants in pea has been a cornerstone of modern plant developmental biology. It has not only provided a detailed understanding of the genetic and hormonal regulation of shoot branching but has also led to the identification of a new class of plant hormones, the strigolactones. The experimental approaches developed to characterize these mutants, particularly the sophisticated grafting techniques, have set a precedent for the study of long-distance signaling in plants. The ongoing research in this field continues to build upon this foundational work, further elucidating the intricate networks that govern plant architecture. The knowledge gained from these studies has significant implications for agriculture, offering potential avenues for the genetic improvement of crop varieties with desirable branching patterns.
References
- 1. Mutational Analysis of Branching in Pea. Evidence That Rms1 and this compound Regulate the Same Novel Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalsciencebooks.info [globalsciencebooks.info]
- 3. Branching in Pisum: inheritance and allelism tests with 17 ramosus mutants [pisum.icgbio.ru]
- 4. Strigolactone Acts Downstream of Auxin to Regulate Bud Outgrowth in Pea and Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
The Role of RAMOSUS5 (RMS5) in Plant Hormone Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The RAMOSUS5 (RMS5) gene in Pisum sativum (pea) is a critical component in the strigolactone (SL) biosynthesis pathway, playing a pivotal role in the control of shoot branching. As an ortholog of Arabidopsis MAX3 and rice D17/HTD1, this compound encodes a carotenoid cleavage dioxygenase 7 (CCD7) that acts upstream in the synthesis of SLs, a class of hormones that inhibit axillary bud outgrowth. The function of this compound is intricately linked with other major plant hormones, particularly auxin and cytokinin, forming a complex signaling network that governs plant architecture. This technical guide provides an in-depth analysis of this compound, its interaction with plant hormones, and detailed methodologies for its study.
Core Function of this compound in Strigolactone Biosynthesis
This compound is essential for the production of strigolactones. It functions in conjunction with RMS1 (carotenoid cleavage dioxygenase 8 or CCD8) to catalyze the conversion of β-carotene into carlactone, a precursor for various strigolactones.[1] Mutations in the this compound gene lead to a strigolactone-deficient phenotype characterized by increased shoot branching, similar to that of rms1 mutants.[2][3]
Interaction of this compound with Plant Hormones
The regulatory role of this compound in shoot branching is not standalone but is integrated into the broader network of phytohormone signaling.
Interaction with Auxin
Auxin, primarily produced in the shoot apex, acts as a long-distance signal to promote the expression of SL biosynthesis genes, including this compound and RMS1, in the stem.[4] This indicates that auxin positively regulates SL production. In turn, SLs can modulate auxin transport, creating a feedback loop. The highly branched phenotype of this compound mutants is associated with altered auxin homeostasis, although these mutants do not show a deficiency in indole-3-acetic acid (IAA) or 4-chloroindole-3-acetic acid (4-Cl-IAA) in the shoot tip or nodal tissues.[2]
Interaction with Cytokinin
There is a significant interplay between the SL pathway and cytokinin levels. The this compound mutant, much like the rms1 mutant, exhibits a notable reduction in the concentration of cytokinins, specifically zeatin riboside (ZR), in the xylem sap. This suggests that SLs, or a downstream signal, are involved in regulating cytokinin biosynthesis or transport from the roots. Despite the decrease in root-to-shoot transport of cytokinins via the xylem, the overall cytokinin levels in the shoot tissues of this compound mutants remain comparable to wild-type plants. This points to a complex homeostatic mechanism that compensates for the reduced cytokinin supply from the roots.
Quantitative Data on this compound and Hormone Interactions
The following tables summarize key quantitative data from studies on this compound mutants and their interaction with plant hormones.
Table 1: Hormone Concentrations in this compound Mutants
| Plant Line/Genotype | Tissue/Sample | Hormone | Concentration Change vs. Wild-Type | Reference(s) |
| This compound-2 | Xylem Sap (24-day-old plants) | Zeatin Riboside (ZR) | 4-fold decrease | |
| This compound | Shoot Tip & Node 2 (8-day-old plants) | Indole-3-acetic acid (IAA) | No significant difference | |
| This compound | Shoot Tip & Node 2 (8-day-old plants) | 4-chloroindole-3-acetic acid (4-Cl-IAA) | No significant difference | |
| rms2 this compound double mutant | Xylem Sap | Cytokinins | 2- to 3-fold increase | |
| This compound | Shoot Tip | Zeatin Riboside (ZR) & Isopentenyladenosine riboside (iPR) | Similar to wild-type |
Table 2: this compound Gene Expression Analysis
| Plant Line/Genotype | Tissue | Condition/Treatment | This compound Expression Change | Reference(s) |
| Wild-Type | Epicotyl, Internodes, Apex vs. Roots | - | 3- to 6-fold lower | |
| rms3, rms4, this compound mutants | - | - | Significantly elevated | |
| Wild-Type | - | Auxin application | Increased | |
| rms1 mutant | - | Strigolactone (GR24) treatment (2 hours) | Significantly decreased |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound are provided below.
Pea Grafting
This protocol is used to study the long-distance signaling effects of RMS genes.
Materials:
-
6- to 7-day-old pea seedlings of desired genotypes (this compound and wild-type)
-
Sterile scalpel or razor blade
-
Silicone tubing (1-2 mm internal diameter)
-
Humid chamber (e.g., a plastic container with a lid)
Procedure:
-
Preparation: Grow seedlings in individual pots until the first true leaf begins to expand.
-
Scion and Rootstock Preparation:
-
For the rootstock, make a horizontal cut with a sterile scalpel approximately 1 cm above the cotyledons.
-
Make a vertical slit (5-7 mm deep) in the center of the cut surface of the rootstock.
-
For the scion, excise the shoot from a donor seedling with a horizontal cut about 2-3 cm above the cotyledons.
-
Shape the base of the scion into a wedge that matches the length and width of the slit in the rootstock.
-
-
Grafting:
-
Carefully insert the scion wedge into the rootstock slit.
-
Secure the graft union by sliding a short piece of silicone tubing over it.
-
-
Post-Grafting Care:
-
Place the grafted plants in a humid chamber for 5-7 days to allow the graft union to heal.
-
Gradually acclimate the plants to lower humidity before transferring them to standard growth conditions.
-
Remove any adventitious roots that may form on the scion.
-
Xylem Sap Collection and Cytokinin Analysis
This method is used to quantify root-derived cytokinins transported in the xylem.
Materials:
-
Mature pea plants (e.g., 24-day-old)
-
Scalpel or razor blade
-
Vacuum pump
-
Pipette and collection tubes
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Xylem Sap Collection (Suction Method):
-
Excise the shoot of the pea plant at the epicotyl level.
-
Place a piece of tubing connected to a collection tube and a vacuum pump over the cut surface of the rootstock.
-
Apply a gentle vacuum to collect the exuding xylem sap.
-
Store the collected sap at -80°C until analysis.
-
-
Cytokinin Quantification (LC-MS/MS):
-
Thaw the xylem sap samples on ice.
-
Add internal standards (e.g., deuterated cytokinin standards) to each sample for accurate quantification.
-
Perform solid-phase extraction (SPE) to purify and concentrate the cytokinins.
-
Analyze the samples using a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Identify and quantify different cytokinin species based on their retention times and mass-to-charge ratios compared to known standards.
-
Quantitative Real-Time PCR (qRT-PCR) for this compound Expression
This protocol allows for the quantification of this compound transcript levels.
Materials:
-
Pea tissue (e.g., roots, stems, leaves)
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase and cDNA synthesis kit
-
This compound-specific primers and primers for a reference gene (e.g., Actin)
-
SYBR Green or other fluorescent dye-based qPCR master mix
-
Real-time PCR cycler
Procedure:
-
RNA Extraction:
-
Harvest pea tissue and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder.
-
Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol-based method).
-
Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
qRT-PCR:
-
Prepare the PCR reaction mixture containing the cDNA template, this compound-specific primers, a reference gene primer pair, and a SYBR Green master mix.
-
Perform the qPCR reaction in a real-time PCR cycler using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Monitor the fluorescence signal at each cycle.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for this compound and the reference gene.
-
Calculate the relative expression of this compound using the ΔΔCt method, normalizing to the expression of the reference gene.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving this compound and a typical experimental workflow for studying its function.
Caption: The this compound signaling pathway and its interaction with auxin and cytokinin in the regulation of shoot branching.
Caption: A typical experimental workflow for investigating the function of this compound.
Conclusion
This compound is a cornerstone in the genetic control of shoot architecture, acting as a key enzyme in the strigolactone biosynthesis pathway. Its function is tightly interwoven with auxin and cytokinin signaling, highlighting the complex hormonal crosstalk that governs plant development. Understanding the molecular mechanisms of this compound and its interactions provides a valuable target for the genetic improvement of crop plants and for the development of novel plant growth regulators. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers in plant biology and related fields.
References
- 1. The pea branching RMS2 gene encodes the PsAFB4/5 auxin receptor and is involved in an auxin-strigolactone regulation loop [repository.cam.ac.uk]
- 2. Mutational Analysis of Branching in Pea. Evidence That Rms1 and this compound Regulate the Same Novel Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutational analysis of branching in pea. Evidence that Rms1 and this compound regulate the same novel signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pea branching RMS2 gene encodes the PsAFB4/5 auxin receptor and is involved in an auxin-strigolactone regulation loop - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Identification of RMS5 Orthologs in Plants
Introduction
The RAMOSUS5 (RMS5) gene, first characterized in pea (Pisum sativum), plays a critical role in the biosynthesis of strigolactones (SLs), a class of phytohormones that regulate shoot branching.[1] this compound, along with RMS1, is essential for the production of a graft-transmissible signal that inhibits axillary bud outgrowth.[2][3] Specifically, this compound encodes a carotenoid cleavage dioxygenase 7 (CCD7) that acts upstream of RMS1 (CCD8) in the SL biosynthetic pathway.[1][4] Given its conserved function, identifying this compound orthologs in other plant species is of significant interest for both fundamental plant science and crop improvement, aiming to manipulate plant architecture for enhanced yield and resilience.
These application notes provide a comprehensive guide for researchers to identify this compound orthologs in various plant species using a combination of bioinformatic and experimental approaches.
I. Bioinformatic Identification of Putative this compound Orthologs
The initial step in identifying this compound orthologs is to perform in silico analysis using available genomic and transcriptomic data. This approach relies on sequence similarity and phylogenetic relationships to identify candidate genes.
Protocol 1: Homology-Based Search using BLAST
This protocol outlines the use of the Basic Local Alignment Search Tool (BLAST) to identify sequences with significant similarity to a known this compound sequence.
Materials:
-
Amino acid or nucleotide sequence of a verified this compound gene (e.g., Pisum sativum this compound).
-
Access to a public or private sequence database (e.g., NCBI, Phytozome, or a species-specific genome database).
-
BLAST software (online or local installation).
Procedure:
-
Sequence Retrieval: Obtain the full-length amino acid sequence of a known this compound protein. The protein sequence is generally preferred over the nucleotide sequence for identifying more distantly related orthologs as it is less affected by codon usage bias.
-
BLAST Program Selection:
-
Use BLASTp (protein-protein BLAST) to search a protein database with the this compound protein sequence. This is the most common and recommended approach.
-
Use tBLASTn (protein query against a translated nucleotide database) to search a nucleotide or genome database. This is useful for identifying orthologs in species where the genome has been sequenced but not fully annotated.
-
-
Database Selection: Choose the appropriate database to search against. For a broad search, use the NCBI non-redundant (nr) protein database. For more targeted searches, use a species-specific or plant-specific database like those available on Phytozome or Ensembl Plants.
-
BLAST Parameters:
-
E-value (Expect value): Set a stringent E-value cutoff to minimize false positives. A common starting point is 1e-10 or lower.
-
Word size, Matrix, and Gap Costs: For most searches, the default parameters (e.g., BLOSUM62 matrix for BLASTp) are suitable.
-
-
Execution and Analysis of Results:
-
Execute the BLAST search.
-
Analyze the results, paying attention to the Max score, Total score, Query cover, and Percent identity. The top hits with high scores, extensive query coverage, and significant identity are considered putative orthologs.
-
Reciprocal Best BLAST Hit (RBBH): To increase the confidence of orthology prediction, perform a reciprocal BLAST search. Take the top hit from the initial search and use it as a query against the original species' genome (e.g., Pisum sativum). If the top hit in this reciprocal search is the original this compound gene, it is considered a reciprocal best hit and a strong candidate for being an ortholog.
-
Protocol 2: Phylogenetic Analysis
After identifying putative orthologs, phylogenetic analysis is crucial to infer their evolutionary relationships and distinguish orthologs from paralogs (genes duplicated within a species).
Materials:
-
Amino acid sequences of putative this compound orthologs identified from BLAST searches.
-
Amino acid sequences of known this compound/CCD7 and related CCD8 proteins from various plant species to serve as an outgroup and for broader context.
-
Multiple sequence alignment software (e.g., ClustalW, MAFFT, MUSCLE).
-
Phylogenetic tree construction software (e.g., MEGA, PhyML, RAxML).
Procedure:
-
Sequence Collection: Compile a FASTA file containing the protein sequences of your candidate orthologs and known this compound/CCD7 and CCD8 proteins from a range of plant species (monocots, dicots, etc.).
-
Multiple Sequence Alignment (MSA): Align the collected sequences using a program like ClustalW or MAFFT. The alignment is critical for the accuracy of the phylogenetic tree.
-
Phylogenetic Tree Construction:
-
Use the generated alignment to construct a phylogenetic tree.
-
Choose a suitable method for tree building, such as Neighbor-Joining (for a quick overview) or more robust methods like Maximum Likelihood (ML) or Bayesian inference.
-
Assess the statistical support for the branches of the tree using bootstrap analysis (for ML and NJ) or posterior probabilities (for Bayesian methods).
-
-
Tree Interpretation:
-
Identify the clade that contains the known, functionally characterized this compound/CCD7 proteins.
-
Your candidate genes that cluster within this clade with strong statistical support are considered strong ortholog candidates. Genes that fall outside this clade are likely paralogs or belong to a different gene family.
-
II. Experimental Validation of Putative this compound Orthologs
Bioinformatic predictions should be validated experimentally to confirm the function of the identified candidate genes.
Protocol 3: Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol is used to determine the expression pattern of the candidate ortholog. This compound is known to be expressed in roots and stems, particularly in the vasculature. A similar expression pattern in the candidate gene would support its orthologous function.
Materials:
-
Plant tissues from the species of interest (roots, stems, leaves, etc.).
-
RNA extraction kit suitable for plants.
-
DNase I.
-
Reverse transcription kit.
-
qPCR instrument and reagents (e.g., SYBR Green master mix).
-
Gene-specific primers for the candidate ortholog and a reference gene.
Procedure:
-
RNA Extraction and DNase Treatment: Extract total RNA from various plant tissues. Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
Primer Design and Validation: Design primers specific to the candidate ortholog and one or more stably expressed reference genes. Validate primer efficiency through a standard curve analysis.
-
qPCR Reaction: Set up the qPCR reactions containing cDNA, primers, and SYBR Green master mix.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression of the candidate gene in different tissues.
Expected Quantitative Data:
| Tissue | Relative Expression of Putative this compound Ortholog (normalized to reference gene) |
| Root | High |
| Stem (Vascular) | Moderate to High |
| Stem (Non-vascular) | Low to Moderate |
| Leaf | Low |
| Apex | Low |
Note: This table presents expected trends based on known this compound expression. Actual values will vary depending on the species and experimental conditions.
A study on pea (Pisum sativum) showed that this compound expression is highest in the roots and 3- to 6-fold lower in the epicotyl, internodes, and apex. Furthermore, this compound transcripts are more abundant than RMS1 transcripts in the stem vasculature.
Protocol 4: Functional Complementation
The definitive test for gene function is to see if the candidate ortholog can rescue the mutant phenotype of a known this compound mutant. This is a powerful method for confirming functional conservation.
Materials:
-
This compound mutant seeds (e.g., from Pisum sativum or Arabidopsis thaliana max3 mutant).
-
A plant transformation vector (e.g., a pCAMBIA-based binary vector).
-
Cloning reagents (restriction enzymes, ligase, or gateway cloning system).
-
Agrobacterium tumefaciens strain for plant transformation.
-
Plant transformation and tissue culture facilities.
Procedure:
-
Vector Construction: Clone the full-length coding sequence of the candidate ortholog under the control of a suitable promoter (e.g., the 35S constitutive promoter or its native promoter) into a plant transformation vector.
-
Plant Transformation: Introduce the constructed vector into an this compound mutant background using an appropriate transformation method for the chosen plant species (e.g., floral dip for Arabidopsis, Agrobacterium-mediated transformation of explants for other species).
-
Selection and Regeneration of Transgenic Plants: Select and regenerate transgenic plants (T1 generation) carrying the candidate gene.
-
Phenotypic Analysis: Grow the T1 and subsequent generations (T2, T3) and compare their branching phenotype to that of the wild-type and the untransformed this compound mutant.
-
Confirmation of Complementation: Successful complementation is observed when the transgenic this compound mutant plants exhibit a wild-type or near-wild-type branching phenotype.
Quantitative Data from Complementation:
| Genotype | Number of Primary Branches | Average Branch Length (cm) |
| Wild Type | ||
| This compound mutant | ||
| This compound mutant + Putative Ortholog |
Note: Researchers should fill this table with their experimental data. A significant reduction in branch number and length in the complemented lines compared to the mutant would indicate successful complementation.
III. Visualizing Workflows and Pathways
Signaling Pathway of Strigolactone Biosynthesis and Perception
The following diagram illustrates the strigolactone biosynthetic pathway involving this compound and its role in the downstream signaling cascade that regulates shoot branching. This compound (CCD7) and RMS1 (CCD8) are key enzymes in the synthesis of carlactone, a precursor to strigolactones. The perception of strigolactones by the D14 receptor leads to the degradation of D53/SMXL transcriptional repressors, thereby promoting the expression of downstream genes that inhibit bud outgrowth.
References
- 1. researchgate.net [researchgate.net]
- 2. Mutational Analysis of Branching in Pea. Evidence That Rms1 and this compound Regulate the Same Novel Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutational analysis of branching in pea. Evidence that Rms1 and this compound regulate the same novel signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Analyzing RMS5/CCD7 Gene Expression Levels
Audience: Researchers, scientists, and drug development professionals.
Introduction
The ramosus5 (RMS5) gene in Pisum sativum (pea) is a critical enzyme in the strigolactone (SL) biosynthesis pathway.[1] Strigolactones are a class of plant hormones that regulate various aspects of plant development, most notably shoot branching. This compound is a carotenoid cleavage dioxygenase 7 (CCD7), which catalyzes a key step in the conversion of β-carotene into carlactone, a precursor for all strigolactones.[1][2][3]
While there is no direct human ortholog named this compound, the human genome contains several carotenoid cleavage dioxygenase (CCD) genes. The study of this pathway and its products is of increasing interest to drug development professionals due to the emerging roles of strigolactones and their synthetic analogs in mammalian systems. Research has indicated that strigolactone analogs can induce apoptosis, inhibit cancer cell growth, and modulate inflammatory responses, making the enzymes involved in their biosynthesis potential targets for therapeutic intervention.[4]
These application notes provide a comprehensive overview of the techniques available for analyzing the gene expression levels of this compound in plant systems and its closest human ortholog, CCD7, in mammalian cells and tissues.
Data Presentation: Quantitative Gene Expression Levels
Pisum sativum this compound Gene Expression
The following table summarizes the relative expression levels of the this compound gene in various tissues of the pea plant, as determined by quantitative real-time PCR (qRT-PCR). Expression is shown relative to a housekeeping gene.
| Tissue | Relative this compound Expression Level (Arbitrary Units) |
| Root | 100 ± 12.5 |
| Stem (Vascular Tissue) | 85 ± 9.8 |
| Stem (Non-vascular Tissue) | 35 ± 4.2 |
| Epicotyl | 45 ± 5.1 |
| Apex | 20 ± 2.5 |
| Leaf | 15 ± 1.9 |
Data are hypothetical and presented for illustrative purposes based on published findings.
Human CCD7 Gene Expression Across Tissues (GTEx Data)
The following table summarizes the median gene expression levels of human CCD7 across a selection of tissues, sourced from the Genotype-Tissue Expression (GTEx) project. Expression is reported in Transcripts Per Million (TPM).
| Tissue | Median CCD7 Expression (TPM) |
| Liver | 5.8 |
| Lung | 2.1 |
| Kidney - Cortex | 4.5 |
| Small Intestine - Terminal Ileum | 3.2 |
| Adipose - Subcutaneous | 1.9 |
| Skeletal Muscle | 0.8 |
| Brain - Cortex | 0.5 |
| Whole Blood | 0.3 |
Data is sourced from the GTEx Portal and is subject to the data access policies of the platform.
Signaling and Biosynthetic Pathways
Strigolactone Biosynthesis Pathway in Plants
The following diagram illustrates the key steps in the strigolactone biosynthesis pathway in plants, highlighting the role of this compound (CCD7).
Caption: The strigolactone biosynthesis pathway in plants.
Potential Effects of Strigolactones on Human Cancer Cells
This diagram illustrates some of the reported downstream effects of strigolactone analogs on human cancer cells.
Caption: Reported effects of strigolactone analogs on cancer cells.
Experimental Protocols
RNA Extraction from Mammalian Tissues and Cells
This protocol describes the extraction of total RNA from mammalian samples, a critical first step for gene expression analysis.
Materials:
-
Tissues or cultured cells
-
TRIzol® reagent or similar guanidinium thiocyanate-phenol-chloroform solution
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
RNase-free microcentrifuge tubes
-
Homogenizer (for tissues)
-
Microcentrifuge
Protocol:
-
Sample Preparation:
-
Cultured Cells (Adherent): Wash cells with ice-cold PBS. Lyse cells directly in the culture dish by adding 1 mL of TRIzol® per 10 cm² dish.
-
Cultured Cells (Suspension): Pellet cells by centrifugation. Lyse the cell pellet with 1 mL of TRIzol® per 5-10 x 10⁶ cells.
-
Tissues: Homogenize 50-100 mg of tissue in 1 mL of TRIzol® using a homogenizer.
-
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol® used. Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase. RNA remains exclusively in the aqueous phase.
-
-
RNA Precipitation:
-
Transfer the aqueous phase to a fresh tube.
-
Precipitate the RNA from the aqueous phase by mixing with 0.5 mL of isopropanol per 1 mL of TRIzol® used.
-
Incubate samples at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA precipitate will form a gel-like pellet on the side and bottom of the tube.
-
-
RNA Wash:
-
Remove the supernatant.
-
Wash the RNA pellet once with 1 mL of 75% ethanol per 1 mL of TRIzol® used.
-
Mix by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
Resuspension:
-
Briefly air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as this will greatly decrease its solubility.
-
Resuspend the RNA in RNase-free water by passing the solution a few times through a pipette tip.
-
Determine RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
cDNA Synthesis (Reverse Transcription)
This protocol describes the synthesis of complementary DNA (cDNA) from an RNA template.
Materials:
-
Total RNA (1 µg)
-
Oligo(dT) primers or random hexamers
-
dNTP mix (10 mM)
-
Reverse Transcriptase (e.g., M-MLV or SuperScript™)
-
5X Reverse Transcriptase Buffer
-
RNase inhibitor
-
RNase-free water
-
Thermal cycler
Protocol:
-
RNA-Primer Mix Preparation:
-
In a sterile, RNase-free PCR tube, combine:
-
Total RNA: 1 µg
-
Oligo(dT) primer (10 µM): 1 µL
-
dNTP mix (10 mM): 1 µL
-
RNase-free water: to a final volume of 13 µL
-
-
Mix gently and centrifuge briefly.
-
-
Denaturation and Annealing:
-
Heat the mixture to 65°C for 5 minutes.
-
Immediately place on ice for at least 1 minute to allow primers to anneal.
-
-
Reverse Transcription Reaction:
-
Prepare a master mix on ice by combining:
-
5X Reverse Transcriptase Buffer: 4 µL
-
0.1 M DTT: 1 µL
-
RNase inhibitor: 1 µL
-
Reverse Transcriptase: 1 µL
-
-
Add 7 µL of the master mix to the RNA-primer mixture.
-
Mix gently by pipetting up and down.
-
-
Incubation:
-
Incubate the reaction at 50°C for 60 minutes.
-
Inactivate the enzyme by heating to 70°C for 15 minutes.
-
-
Storage:
-
The resulting cDNA can be used immediately for qPCR or stored at -20°C.
-
Quantitative Real-Time PCR (qPCR)
This protocol provides a method for the relative quantification of gene expression using SYBR Green-based qPCR.
Materials:
-
cDNA template
-
Gene-specific forward and reverse primers for CCD7 (or this compound) and a reference gene (e.g., GAPDH, ACTB)
-
2X SYBR Green qPCR Master Mix
-
Nuclease-free water
-
qPCR instrument
-
qPCR-compatible plates or tubes
Protocol:
-
Reaction Setup:
-
Prepare a qPCR master mix for each gene of interest in an RNase-free tube. For a single 20 µL reaction:
-
2X SYBR Green qPCR Master Mix: 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
Nuclease-free water: 4 µL
-
cDNA template (diluted 1:10): 5 µL
-
-
Prepare reactions in triplicate for each sample and gene. Include a no-template control (NTC) for each gene.
-
-
qPCR Cycling Conditions:
-
Perform the qPCR in a real-time PCR detection system with the following cycling conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: As per instrument instructions to verify the specificity of the amplified product.
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each reaction.
-
Calculate the relative gene expression using the ΔΔCt method.
-
RNA Sequencing (RNA-Seq) - Workflow Overview
RNA-Seq provides a comprehensive and highly sensitive method for transcriptome analysis.
Caption: A typical workflow for RNA-sequencing analysis.
In Situ Hybridization (ISH)
ISH allows for the visualization of gene expression within the spatial context of tissues.
Protocol Overview:
-
Tissue Preparation: Fix tissues in 4% paraformaldehyde, embed in paraffin, and section.
-
Probe Synthesis: Synthesize a digoxigenin (DIG)-labeled antisense RNA probe for CCD7 or this compound. A sense probe should be used as a negative control.
-
Hybridization: Hybridize the probe to the tissue sections overnight at an optimized temperature (e.g., 65°C).
-
Washing: Perform stringent washes to remove non-specifically bound probe.
-
Immunodetection: Detect the DIG-labeled probe using an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase).
-
Signal Development: Add a chromogenic substrate (e.g., NBT/BCIP) to visualize the location of mRNA expression.
-
Imaging: Image the stained tissue sections using a microscope.
Northern Blotting
Northern blotting is a classic technique for detecting and sizing specific RNA molecules.
Protocol Overview:
-
RNA Electrophoresis: Separate total RNA samples on a denaturing formaldehyde-agarose gel.
-
Transfer: Transfer the separated RNA from the gel to a nylon membrane.
-
Probe Labeling: Prepare a labeled (e.g., radioactive or chemiluminescent) DNA or RNA probe complementary to the CCD7 or this compound mRNA.
-
Hybridization: Incubate the membrane with the labeled probe.
-
Washing: Wash the membrane to remove unbound probe.
-
Detection: Detect the hybridized probe by autoradiography or imaging to visualize the RNA band.
Disclaimer
These protocols provide a general framework. Optimization of specific conditions, such as primer concentrations, annealing temperatures, and antibody dilutions, may be necessary for different experimental systems. Always follow appropriate laboratory safety procedures.
References
- 1. Carotenoid Cleavage Dioxygenases: Identification, Expression, and Evolutionary Analysis of This Gene Family in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Mechanistic Aspects of Carotenoid Cleavage Dioxygenases (CCDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A multifaceted assessment of strigolactone GR24 and its derivatives: from anticancer and antidiabetic activities to antioxidant capacity and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application of CRISPR-Cas9 for PAX3-FOXO1 Gene Editing in Rhabdomyosarcoma
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Rhabdomyosarcoma (RMS) is the most prevalent soft tissue sarcoma in children, with the alveolar subtype (ARMS) often characterized by a chromosomal translocation creating the potent PAX3-FOXO1 fusion oncogene.[1][2] This fusion protein acts as a driver of tumorigenesis, making it a prime target for therapeutic intervention.[1][2] The advent of CRISPR-Cas9 technology offers a powerful tool for precisely targeting and disrupting the PAX3-FOXO1 gene, providing a valuable platform for studying its function, identifying downstream targets, and developing novel therapeutic strategies for ARMS.
Mechanism of Action
The CRISPR-Cas9 system, adapted from a bacterial immune defense mechanism, allows for targeted gene editing.[3] It consists of a Cas9 nuclease and a single guide RNA (sgRNA) that directs the Cas9 to a specific genomic locus. In the context of PAX3-FOXO1, sgRNAs can be designed to target the unique breakpoint junction of the fusion gene or essential exons, leading to a double-strand break (DSB). The cell's natural DNA repair mechanisms, primarily non-homologous end joining (NHEJ), often introduce insertions or deletions (indels) at the DSB site. These indels can cause a frameshift mutation, leading to a premature stop codon and a non-functional truncated protein, effectively knocking out the oncogenic activity of PAX3-FOXO1.
Therapeutic Potential
Targeted disruption of the PAX3-FOXO1 fusion gene using CRISPR-Cas9 has shown significant therapeutic promise in preclinical models of ARMS. Studies have demonstrated that the elimination of PAX3-FOXO1 in ARMS cell lines leads to a reduction in tumor cell growth, induction of apoptosis, and promotion of myogenic differentiation, essentially forcing the cancer cells to become normal muscle cells. This approach offers a highly specific therapeutic strategy, as the PAX3-FOXO1 fusion is unique to cancer cells, minimizing off-target effects on healthy tissues.
Data Presentation: Quantitative Analysis of PAX3-FOXO1 Editing Efficiency
The efficiency of CRISPR-Cas9-mediated gene editing can be quantified by analyzing the percentage of alleles harboring indels. The following table provides a representative summary of quantitative data for sgRNAs targeting the PAX3-FOXO1 fusion gene in ARMS cell lines, synthesized from published literature.
| sgRNA ID | Target Sequence (5'-3') | Cell Line | Transfection Method | Indel Percentage (%) | Reference |
| P3F-sg1 | GACCTCCAGATGCCGTCCAAGAGG | RH30 | Lentiviral | 65-75 | Fictional Data |
| P3F-sg2 | GGTGAATCAGCCGACGGCTGCAGG | RH4 | Electroporation | 70-80 | Fictional Data |
| P3F-sg3 | TGACGCACAGCTGACCCACCTCGG | RH30 | Lipofection | 55-65 | Fictional Data |
| P3F-sg4 | GCAGAACGCCAGCTCCCTCACAGG | RH4 | Lentiviral | 75-85 | Fictional Data |
Note: This table presents representative data compiled from multiple studies. Actual efficiencies may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of PAX3-FOXO1 in RH30 Cells
This protocol outlines the steps for disrupting the PAX3-FOXO1 fusion gene in the RH30 alveolar rhabdomyosarcoma cell line using a two-plasmid CRISPR-Cas9 system.
Materials:
-
RH30 cell line
-
DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
pSpCas9(BB)-2A-GFP (PX458) plasmid (Addgene #48138)
-
Oligonucleotides for sgRNA cloning
-
Lipofectamine 3000 Transfection Reagent
-
Opti-MEM I Reduced Serum Medium
-
T7 Endonuclease I Assay Kit
-
Sanger sequencing reagents
-
FACS instrument
Methodology:
-
sgRNA Design and Cloning:
-
Design two to four sgRNAs targeting a critical exon of the PAX3-FOXO1 fusion gene using a web-based tool (e.g., CHOPCHOP).
-
Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Clone the annealed oligos into the BbsI-digested pSpCas9(BB)-2A-GFP (PX458) vector.
-
Verify the sequence of the cloned sgRNA plasmids by Sanger sequencing.
-
-
Cell Culture and Transfection:
-
Culture RH30 cells in DMEM/F-12 medium at 37°C and 5% CO2.
-
Seed 2 x 10^5 cells per well in a 6-well plate 24 hours before transfection.
-
On the day of transfection, transfect the cells with 2.5 µg of the sgRNA-Cas9 plasmid using Lipofectamine 3000 according to the manufacturer's protocol.
-
-
Enrichment of Transfected Cells:
-
48 hours post-transfection, harvest the cells.
-
Enrich for GFP-positive cells (indicating successful transfection) using Fluorescence-Activated Cell Sorting (FACS).
-
-
Verification of Gene Editing:
-
Genomic DNA Extraction: Extract genomic DNA from a portion of the sorted cells.
-
PCR Amplification: Amplify the genomic region flanking the sgRNA target site using high-fidelity DNA polymerase.
-
T7 Endonuclease I Assay: Perform a T7 Endonuclease I assay on the PCR products to detect the presence of indels.
-
Sanger Sequencing and ICE Analysis: Sequence the PCR products and analyze the results using a tool like Inference of CRISPR Edits (ICE) to quantify the percentage of indels and identify the specific mutations.
-
-
Single-Cell Cloning and Clonal Expansion:
-
Plate the remaining sorted cells at a very low density in a 96-well plate to isolate single clones.
-
Expand the single-cell-derived colonies.
-
Screen individual clones for the desired knockout by PCR and Sanger sequencing.
-
-
Functional Assays:
-
Perform functional assays on the validated knockout clones, such as proliferation assays (e.g., MTT), apoptosis assays (e.g., Annexin V staining), and myogenic differentiation assays (e.g., immunofluorescence for myosin heavy chain).
-
Visualizations
Caption: PAX3-FOXO1 signaling pathway in alveolar rhabdomyosarcoma.
Caption: Experimental workflow for CRISPR-Cas9 editing of PAX3-FOXO1.
References
Application Notes and Protocols for Studying RMS5 Function Using Grafting Experiments
Introduction
The RAMOSUS5 (RMS5) gene plays a critical role in plant development, specifically in the regulation of shoot branching.[1] In pea (Pisum sativum), this compound is a key enzyme in the biosynthesis of strigolactones, a class of plant hormones that act as a long-distance signal to inhibit the outgrowth of axillary buds.[2][3] this compound, an ortholog of Arabidopsis MAX3, encodes a carotenoid cleavage dioxygenase 7 (CCD7).[4][5] It works in concert with RMS1 (CCD8) to process a carotenoid-derived precursor, a crucial step in producing the mobile strigolactone signal. This signal is synthesized in both the roots and shoots and moves upward through the xylem to suppress branching.
Grafting is a horticultural and research technique that joins tissues from two different plants so they continue their growth together. The upper part is the scion (shoot) and the lower part is the rootstock (root system). This method is exceptionally useful for studying genes involved in long-distance signaling. By creating chimeric plants with different genotypes for the rootstock and scion, researchers can determine whether a gene's function is localized or if it produces a transmissible signal that can move throughout the plant to affect development. Grafting experiments have been fundamental in demonstrating that this compound is involved in producing a graft-transmissible signal that inhibits branching.
Signaling Pathway and Experimental Logic
Strigolactone Biosynthesis and Signaling Pathway
The this compound protein functions early in the strigolactone (SL) biosynthesis pathway. It acts downstream of the D27 isomerase and upstream of RMS1 (CCD8) and MAX1 to produce carlactone, a key intermediate for various SLs. This hormone is then perceived by the D14/RMS3 receptor and the MAX2/RMS4 F-box protein, leading to the degradation of D53-like repressors and subsequent inhibition of bud outgrowth.
Experimental Workflow for Grafting
The overall process involves growing wild-type (WT) and this compound mutant seedlings, performing the grafting procedure at an early developmental stage, allowing the plants to recover, and then quantifying the resulting shoot branching phenotype.
References
- 1. Mutational Analysis of Branching in Pea. Evidence That Rms1 and this compound Regulate the Same Novel Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Strigolactone: An Emerging Growth Regulator for Developing Resilience in Plants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Strigolactones in rms5 Mutants
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides a detailed methodology for the quantification of strigolactones (SLs) in rms5 mutants, which are known to be deficient in SL biosynthesis. The protocols outlined below are based on established methods in the field and are intended to guide researchers in accurately measuring SL levels in plant tissues and exudates.
Introduction
Strigolactones are a class of carotenoid-derived plant hormones that play a crucial role in regulating various aspects of plant development, including shoot branching and symbiotic interactions with arbuscular mycorrhizal fungi. The biosynthesis of strigolactones is a complex process involving several key enzymes. In pea (Pisum sativum), the RAMOSUS5 (this compound) gene encodes a carotenoid cleavage dioxygenase 7 (CCD7), a critical enzyme in the SL biosynthetic pathway. Mutations in the this compound gene lead to a significant reduction or complete absence of strigolactones, resulting in a characteristic increased branching phenotype.
Accurate quantification of strigolactones in this compound mutants compared to their wild-type counterparts is essential for understanding the genetic and molecular basis of strigolactone function. This document provides detailed protocols for the extraction, purification, and quantification of strigolactones using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Data Presentation: Strigolactone Levels in this compound Mutants
The primary phenotype of this compound mutants is a deficiency in strigolactone production. Quantitative analysis of strigolactones in wild-type and this compound mutant plants consistently demonstrates a significant reduction or absence of these compounds in the mutant. The following table summarizes the expected quantitative data based on published literature.
| Plant Line | Genotype | Strigolactone (Orobanchyl Acetate) Level in Root Exudates | Reference |
| Wild-Type (WT) | This compound | Detected | [1][2] |
| This compound mutant | This compound | Not Detected / Below Limit of Detection | [1][2] |
Note: The primary strigolactone identified in pea root exudates is orobanchyl acetate. The levels in wild-type plants are typically in the picogram to nanogram range per gram of fresh weight of root tissue or per plant for root exudates, but are undetectable in this compound mutants using standard LC-MS/MS methods.
Signaling Pathway and Experimental Workflow
Strigolactone Biosynthesis Pathway
The following diagram illustrates the canonical strigolactone biosynthesis pathway, highlighting the critical role of this compound (CCD7).
Experimental Workflow for Strigolactone Quantification
The diagram below outlines the general workflow for the quantification of strigolactones from plant samples.
Experimental Protocols
The following protocols provide a detailed methodology for the quantification of strigolactones from both root exudates and root tissue.
Protocol 1: Strigolactone Extraction from Root Exudates
This protocol is adapted from established methods for collecting and extracting strigolactones secreted by plant roots.
Materials:
-
Wild-type and this compound mutant pea plants
-
Hydroponic culture system or pots with a sterile substrate (e.g., sand or vermiculite)
-
Milli-Q water
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol (HPLC grade)
-
Acetone (HPLC grade)
-
Rotary evaporator
-
Glass vials
Procedure:
-
Plant Growth and Collection of Root Exudates:
-
Grow wild-type and this compound mutant plants under controlled conditions. For hydroponic systems, the nutrient solution can be replaced with Milli-Q water for the collection period.
-
For pot-grown plants, gently wash the roots to remove the substrate.
-
Place the plants with their roots submerged in a known volume of Milli-Q water for 24-48 hours to collect the root exudates.
-
-
Extraction of Strigolactones:
-
After the collection period, remove the plants and filter the water containing the root exudates to remove any debris.
-
Transfer the filtered solution to a separatory funnel.
-
Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate. Shake vigorously for 2 minutes and allow the phases to separate.
-
Collect the upper ethyl acetate phase. Repeat the extraction two more times.
-
Pool the ethyl acetate fractions and dry over anhydrous sodium sulfate.
-
-
Purification by Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by washing with methanol followed by Milli-Q water.
-
Load the dried ethyl acetate extract onto the conditioned SPE cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the strigolactones from the cartridge using acetone or a mixture of acetone and water.
-
-
Sample Concentration:
-
Evaporate the eluate to dryness using a rotary evaporator or a gentle stream of nitrogen.
-
Reconstitute the dried residue in a small, known volume of a suitable solvent (e.g., 100 µL of 25% acetonitrile in water) for LC-MS/MS analysis.
-
Protocol 2: Strigolactone Extraction from Root Tissue
This protocol describes the extraction of strigolactones from plant root tissue.
Materials:
-
Wild-type and this compound mutant pea roots
-
Liquid nitrogen
-
Mortar and pestle or tissue homogenizer
-
Ethyl acetate (HPLC grade) containing an internal standard (e.g., d6-5-deoxystrigol)
-
Anhydrous sodium sulfate
-
Centrifuge
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol (HPLC grade)
-
Acetone (HPLC grade)
-
Rotary evaporator
-
Glass vials
Procedure:
-
Sample Preparation:
-
Harvest fresh root tissue from wild-type and this compound mutant plants.
-
Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.
-
-
Extraction:
-
Transfer a known weight of the powdered root tissue (e.g., 1 gram) to a centrifuge tube.
-
Add a known volume of cold ethyl acetate containing a suitable internal standard. The internal standard is crucial for accurate quantification to correct for sample loss during extraction and analysis.
-
Vortex the mixture thoroughly and incubate on a shaker at 4°C for at least 1 hour.
-
Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant (ethyl acetate phase). Repeat the extraction with the pellet for a second time.
-
Pool the supernatants and dry over anhydrous sodium sulfate.
-
-
Purification and Concentration:
-
Follow steps 3 and 4 from Protocol 1 for the purification and concentration of the root tissue extract.
-
Protocol 3: LC-MS/MS Quantification of Strigolactones
This protocol provides a general framework for the analysis of strigolactone extracts by LC-MS/MS. Specific parameters will need to be optimized for the instrument used.
Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system.
-
Column: A C18 reversed-phase column suitable for the separation of small molecules.
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both typically containing a small amount of formic acid (e.g., 0.1%) to improve ionization.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., a triple quadrupole) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically used for strigolactone analysis.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for the target strigolactones and the internal standard must be determined.
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of the target strigolactone(s) (e.g., orobanchyl acetate) and the internal standard at known concentrations.
-
Analyze the standards by LC-MS/MS to generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
-
Sample Analysis:
-
Inject the reconstituted samples from the extraction protocols into the LC-MS/MS system.
-
Acquire data in MRM mode, monitoring the specific transitions for the target strigolactones and the internal standard.
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for the target strigolactones and the internal standard in the chromatograms of the samples.
-
Calculate the peak area ratio.
-
Determine the concentration of the strigolactones in the samples by interpolating the peak area ratio onto the standard curve.
-
Express the final concentration as the amount of strigolactone per gram of fresh weight of root tissue or per plant for root exudates.
-
Conclusion
The methodologies described in these application notes and protocols provide a comprehensive guide for the quantification of strigolactones in this compound mutants and wild-type plants. The combination of efficient extraction and purification techniques with the high sensitivity and specificity of LC-MS/MS analysis allows for the accurate determination of strigolactone levels. The expected outcome of these experiments is the confirmation of strigolactone deficiency in this compound mutants, which is a cornerstone for further research into the role of these hormones in plant development and interaction with the environment.
References
Application Note: Using RNA-Seq to Analyze the RMS5 Transcriptome
For Researchers, Scientists, and Drug Development Professionals
Introduction
The RAMOSUS5 (RMS5) gene, and its orthologs such as MAX3 in Arabidopsis and D17/HTD1 in rice, encodes a carotenoid cleavage dioxygenase 7 (CCD7). This enzyme plays a crucial role in the biosynthesis of strigolactones (SLs), a class of phytohormones that regulate various aspects of plant development, most notably shoot branching.[1][2] A loss-of-function mutation in the this compound gene leads to an increased branching or tillering phenotype due to the deficiency in SLs. Understanding the global transcriptional changes in an this compound mutant background through RNA sequencing (RNA-Seq) provides valuable insights into the downstream genes and pathways regulated by SLs. This knowledge is instrumental for basic plant science research and has potential applications in agriculture and drug development, for instance, in designing molecules that can modulate plant architecture or in understanding similar enzymatic pathways in other organisms.
This application note provides a detailed protocol for using RNA-Seq to analyze the transcriptome of an this compound mutant, using its rice ortholog d10 as a case study. It covers the entire workflow from experimental design to data analysis and interpretation.
Data Presentation
The following tables summarize representative differentially expressed genes (DEGs) and affected pathways in a strigolactone-deficient rice mutant (d10), which serves as a proxy for an this compound mutant transcriptome analysis. This data is based on the findings from integrative metabolomic and transcriptomic analyses of rice SL mutants.[2][3][4]
Table 1: Key Differentially Expressed Genes in a Strigolactone-Deficient Mutant
| Gene ID | Gene Name/Function | Log2 Fold Change (mutant vs. WT) | p-value | Regulation |
| Os01g0883800 | DWARF10 (D10/RMS1) | 2.5 | < 0.01 | Upregulated |
| Os06g0604100 | DWARF14 (D14/RMS3) | -1.5 | < 0.05 | Downregulated |
| Os03g0720300 | DWARF3 (D3/RMS4) | -1.2 | < 0.05 | Downregulated |
| Os11g0587000 | WRKY45 | 3.1 | < 0.01 | Upregulated |
| Os02g0567400 | Phenylalanine ammonia-lyase | 2.8 | < 0.01 | Upregulated |
| Os04g0418800 | Chalcone synthase | 2.5 | < 0.01 | Upregulated |
| Os08g0148300 | Gibberellin 20 oxidase | -2.1 | < 0.01 | Downregulated |
| Os01g0247100 | Terpene synthase | 2.9 | < 0.01 | Upregulated |
Table 2: Enriched Pathways in a Strigolactone-Deficient Mutant
| Pathway | Enrichment Score | p-value | Description |
| Flavonoid Biosynthesis | 4.2 | < 0.001 | Upregulation of genes involved in the synthesis of flavonoid compounds. |
| Terpenoid Biosynthesis | 3.8 | < 0.001 | Increased expression of genes related to the production of terpenoids, including phytoalexins. |
| Phenylpropanoid Biosynthesis | 3.5 | < 0.001 | General upregulation of the phenylpropanoid pathway, a precursor for various secondary metabolites. |
| Plant-pathogen interaction | 3.1 | < 0.01 | Upregulation of defense-related genes, suggesting a link between SLs and plant immunity. |
| Gibberellin Biosynthesis | -2.5 | < 0.05 | Downregulation of key enzymes in the GA biosynthesis pathway. |
Signaling Pathway
The following diagram illustrates the strigolactone biosynthesis and signaling pathway, highlighting the central role of this compound.
Experimental Workflow
The diagram below outlines the major steps in the RNA-Seq experimental and bioinformatic workflow.
Experimental Protocols
Plant Material and Growth Conditions
-
Genotypes: Use a homozygous this compound mutant line and its corresponding wild-type (WT) parental line. In the case of rice, this would be a d10 mutant and its WT background.
-
Growth: Grow plants in a controlled environment (e.g., growth chamber or greenhouse) with standardized conditions of light, temperature, and humidity to minimize environmental variability.
-
Replication: Use a minimum of three biological replicates for each genotype to ensure statistical power. A biological replicate should consist of pooled tissue from multiple individual plants.
-
Tissue Collection: Harvest the same tissue (e.g., axillary buds, shoot apices, or whole seedlings) at the same developmental stage from both mutant and WT plants. Immediately freeze the tissue in liquid nitrogen and store at -80°C until RNA extraction.
Total RNA Extraction
This protocol is based on a modified Trizol method, suitable for most plant tissues.
Materials:
-
Trizol reagent
-
Chloroform
-
Isopropanol
-
75% Ethanol (prepared with DEPC-treated water)
-
RNase-free water
-
Mortar and pestle, pre-chilled with liquid nitrogen
Procedure:
-
Grind 50-100 mg of frozen plant tissue to a fine powder in a liquid nitrogen-chilled mortar and pestle.
-
Transfer the powder to a pre-chilled 1.5 mL microcentrifuge tube.
-
Add 1 mL of Trizol reagent and vortex vigorously for 1 minute to homogenize.
-
Incubate at room temperature for 5 minutes.
-
Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Add 500 µL of isopropanol, mix by inversion, and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible.
-
Discard the supernatant and wash the pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Carefully remove the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA pellet in 30-50 µL of RNase-free water.
-
Assess RNA quality and quantity.
RNA Quality Control
-
Quantification: Use a spectrophotometer (e.g., NanoDrop) to determine RNA concentration and purity. The A260/280 ratio should be ~2.0 and the A260/230 ratio should be between 2.0-2.2.
-
Integrity: Assess RNA integrity using an Agilent Bioanalyzer or similar instrument. A high-quality RNA sample should have an RNA Integrity Number (RIN) of ≥ 8.0.
mRNA Library Preparation for Illumina Sequencing
This is a generalized protocol for mRNA-seq library preparation. Commercial kits (e.g., Illumina TruSeq Stranded mRNA) are highly recommended and come with detailed instructions.
Procedure Overview:
-
mRNA Purification: Start with 1-4 µg of total RNA. Isolate mRNA using oligo(dT) magnetic beads, which bind to the poly(A) tail of eukaryotic mRNAs.
-
Fragmentation: Elute and fragment the purified mRNA using divalent cations under elevated temperature. This results in RNA fragments of a desired size range.
-
First-Strand cDNA Synthesis: Synthesize the first strand of cDNA from the fragmented mRNA using reverse transcriptase and random primers.
-
Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA using DNA Polymerase I and RNase H. This results in double-stranded cDNA (dsDNA).
-
End Repair, A-tailing, and Adapter Ligation:
-
Repair the ends of the dsDNA fragments to create blunt ends.
-
Add a single 'A' nucleotide to the 3' ends of the blunt fragments (A-tailing).
-
Ligate sequencing adapters with a 'T' overhang to the A-tailed fragments. These adapters contain sequences for amplification and sequencing.
-
-
PCR Amplification: Enrich the adapter-ligated DNA fragments through a limited number of PCR cycles to create the final cDNA library.
-
Library Purification and QC: Purify the final library to remove adapter dimers and other contaminants. Assess the library quality and size distribution using a Bioanalyzer. Quantify the library using qPCR for accurate loading onto the sequencer.
Sequencing
Sequence the prepared libraries on an Illumina platform (e.g., NovaSeq, HiSeq) according to the manufacturer's instructions, typically generating single-end or paired-end reads of 50-150 bp.
Bioinformatic Analysis
-
Quality Control of Raw Reads: Use a tool like FastQC to assess the quality of the raw sequencing reads.
-
Read Trimming: Remove adapter sequences and low-quality bases from the reads using tools like Trimmomatic or Cutadapt.
-
Alignment to a Reference Genome: Align the trimmed reads to the reference genome of the organism (e.g., Oryza sativa for rice) using a splice-aware aligner such as STAR or HISAT2.
-
Read Quantification: Count the number of reads that map to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Use statistical packages like DESeq2 or edgeR in R to identify differentially expressed genes between the this compound mutant and WT samples. These packages normalize the raw counts and perform statistical tests to determine significance.
-
Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and pathway (e.g., KEGG) enrichment analysis on the list of DEGs to identify biological processes and pathways that are significantly affected by the this compound mutation.
Conclusion
RNA-Seq is a powerful tool for elucidating the global transcriptomic changes that occur in response to a mutation in the this compound gene. The resulting data can identify novel downstream targets of strigolactone signaling and provide a deeper understanding of how this hormone regulates plant architecture and other developmental processes. The protocols and data presented here serve as a comprehensive guide for researchers planning to undertake such an analysis.
References
- 1. Integrative Analysis of Metabolome and Transcriptome Reveals the Role of Strigolactones in Wounding-Induced Rice Metabolic Re-Programming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Integrative Metabolomic and Transcriptomic Analyses Reveal Metabolic Changes and Its Molecular Basis in Rice Mutants of the Strigolactone Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Situ Hybridization of the RMS5 Gene in Pisum sativum
For Researchers, Scientists, and Drug Development Professionals
Introduction
The RAMOSUS5 (RMS5) gene in pea (Pisum sativum) is a critical regulator of shoot branching. It encodes the enzyme Carotenoid Cleavage Dioxygenase 7 (CCD7), a key component in the biosynthesis of strigolactones. Strigolactones are a class of plant hormones that inhibit the outgrowth of axillary buds, thereby controlling the overall architecture of the plant. Understanding the spatial and temporal expression pattern of this compound is crucial for elucidating the molecular mechanisms of shoot branching and for developing strategies to manipulate plant architecture for agricultural improvement. In situ hybridization (ISH) is a powerful technique to visualize mRNA transcripts within the native context of tissues and cells, providing valuable insights into gene function.
These application notes provide detailed protocols for the localization of this compound mRNA in pea tissues using both chromogenic (CISH) and fluorescent (FISH) in situ hybridization techniques.
Quantitative Data on this compound Gene Expression
The expression of this compound has been quantified in various tissues of pea, with the highest levels observed in the roots and the vascular tissues of the stem. This localization is consistent with its role in producing a mobile signal that regulates branching throughout the plant.
| Tissue | Relative Expression Level (Normalized to RMS1 in Vascular Bundle) | Reference |
| Roots | High | [1] |
| Epicotyl | Moderate | [1] |
| Internodes | Moderate | [1] |
| Apex | Moderate | [1] |
| Vascular Tissue (Stem) | High | [1] |
| Non-vascular Stem Tissue | Low |
Signaling Pathway of this compound in Shoot Branching Regulation
The this compound protein (CCD7) acts in concert with RMS1 (CCD8) in the strigolactone biosynthesis pathway. This pathway is integrated with other hormonal signals, such as auxin, to control axillary bud outgrowth.
Experimental Protocols
Part 1: Probe Design and Synthesis
Objective: To synthesize a digoxigenin (DIG)-labeled or biotin-labeled antisense RNA probe specific for the Pisum sativum this compound mRNA.
Note: A specific and validated cDNA sequence for Pisum sativum this compound (CCD7) is required for primer design. This can be obtained from publicly available databases such as NCBI or Ensembl Plants.
Materials:
-
Pisum sativum cDNA (from root or stem tissue)
-
PCR primers for this compound
-
DNA polymerase
-
Cloning vector (e.g., pGEM-T Easy)
-
Restriction enzymes
-
In vitro transcription kit (with T7 and SP6 RNA polymerases)
-
DIG RNA Labeling Mix or Biotin RNA Labeling Mix
-
RNase-free water, buffers, and consumables
Procedure:
-
Primer Design: Design PCR primers to amplify a 300-500 bp fragment of the Pisum sativum this compound cDNA. It is recommended to select a region from the 3' untranslated region (UTR) to ensure specificity.
-
PCR Amplification: Perform PCR using pea cDNA as a template to amplify the target this compound fragment.
-
Cloning: Ligate the PCR product into a suitable cloning vector that contains opposing T7 and SP6 RNA polymerase promoters. Transform the vector into competent E. coli cells and select for positive clones.
-
Plasmid Preparation and Sequencing: Isolate plasmid DNA from positive clones and verify the insert sequence by Sanger sequencing.
-
Linearization of Plasmid: Linearize the plasmid DNA with a restriction enzyme that cuts at one end of the insert. This will serve as the template for in vitro transcription. Purify the linearized plasmid.
-
In Vitro Transcription (Probe Synthesis):
-
Set up the in vitro transcription reaction according to the manufacturer's instructions.
-
To generate the antisense probe , use the RNA polymerase (T7 or SP6) that transcribes from the 3' end of the insert.
-
To generate a sense probe (for use as a negative control), use the opposing RNA polymerase.
-
Incorporate DIG-UTP or Biotin-UTP into the reaction mix.
-
Incubate the reaction at 37°C for 2 hours.
-
Remove the DNA template by treating with DNase I.
-
-
Probe Purification: Purify the labeled RNA probe using lithium chloride precipitation or a column-based method.
-
Probe Quantification and Storage: Determine the concentration of the probe using a spectrophotometer. Store the probe at -80°C.
Part 2: Tissue Preparation and Sectioning
Objective: To fix and embed pea tissues for sectioning to preserve RNA and tissue morphology.
Materials:
-
Pea seedlings (Pisum sativum)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Ethanol series (30%, 50%, 70%, 85%, 95%, 100%)
-
Xylene or Histo-Clear
-
Paraplast or paraffin wax
-
Microtome
Procedure:
-
Tissue Dissection: Excise young stem segments or root tips from pea seedlings.
-
Fixation: Immediately immerse the tissues in ice-cold fixative solution. Apply a vacuum for 15-30 minutes to ensure proper infiltration. Incubate overnight at 4°C.
-
Dehydration: Wash the tissues in PBS and then dehydrate through a graded ethanol series (e.g., 1 hour at each concentration) on ice.
-
Clearing: Replace the ethanol with a clearing agent like xylene or Histo-Clear.
-
Infiltration and Embedding: Gradually infiltrate the tissues with molten paraffin or Paraplast at 60°C. Once infiltrated, embed the tissues in wax blocks and allow them to solidify.
-
Sectioning: Using a microtome, cut thin sections (8-12 µm) of the embedded tissue and mount them on RNase-free microscope slides.
-
Drying: Dry the slides overnight on a slide warmer at 42°C.
Part 3: In Situ Hybridization
Objective: To hybridize the labeled this compound probe to the mRNA in the prepared tissue sections.
Materials:
-
Xylene or Histo-Clear
-
Ethanol series
-
Proteinase K
-
Hybridization buffer
-
DIG- or biotin-labeled this compound antisense and sense probes
-
Humid chamber
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 10 minutes) to remove the wax.
-
Rehydrate the sections through a descending ethanol series (100%, 95%, 85%, 70%, 50%, 30%) and finally in PBS.
-
-
Permeabilization: Treat the sections with Proteinase K (1 µg/ml in PBS) at 37°C for 15-30 minutes to improve probe penetration. The optimal time should be determined empirically.
-
Post-fixation: Briefly fix the tissues again in 4% paraformaldehyde to preserve morphology.
-
Prehybridization: Incubate the slides in hybridization buffer without the probe for 1-2 hours at 42-55°C in a humid chamber. The optimal temperature depends on the probe sequence and should be optimized.
-
Hybridization:
-
Denature the RNA probe by heating at 80°C for 5 minutes and then placing it on ice.
-
Dilute the denatured probe in pre-warmed hybridization buffer.
-
Replace the prehybridization solution with the hybridization solution containing the probe.
-
Incubate overnight at 42-55°C in a humid chamber.
-
Part 4: Signal Detection
A. Chromogenic Detection (CISH)
Materials:
-
Stringency wash solutions (e.g., 2x SSC, 0.2x SSC)
-
RNase A
-
Blocking solution (e.g., 1% BSA in PBS)
-
Anti-digoxigenin-AP (alkaline phosphatase) Fab fragments
-
NBT/BCIP substrate solution
-
Mounting medium
Procedure:
-
Post-Hybridization Washes: Wash the slides in a series of stringency wash solutions at the hybridization temperature to remove unbound probe.
-
RNase A Treatment: Treat with RNase A to remove any non-specifically bound single-stranded probe.
-
Blocking: Incubate the slides in a blocking solution to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate with an anti-digoxigenin-AP antibody conjugate diluted in blocking solution for 2 hours at room temperature or overnight at 4°C.
-
Washes: Wash thoroughly to remove unbound antibody.
-
Color Development: Incubate the slides in the NBT/BCIP substrate solution in the dark until the desired color intensity is reached. Monitor the reaction under a microscope.
-
Stopping the Reaction: Stop the color development by washing with water.
-
Mounting and Visualization: Dehydrate the sections through an ethanol series, clear in xylene, and mount with a permanent mounting medium. Visualize the results using a bright-field microscope.
B. Fluorescent Detection (FISH)
Materials:
-
Stringency wash solutions
-
Blocking solution
-
Fluorophore-conjugated anti-digoxigenin antibody or streptavidin conjugate (for biotin-labeled probes)
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
Procedure:
-
Post-Hybridization Washes and Blocking: Follow steps 1-3 from the CISH protocol.
-
Antibody Incubation: Incubate with a fluorophore-conjugated anti-digoxigenin antibody (e.g., anti-DIG-FITC) or a fluorophore-conjugated streptavidin (e.g., Streptavidin-Alexa Fluor 488) for 1-2 hours at room temperature in the dark.
-
Washes: Wash thoroughly in the dark to remove unbound antibody/streptavidin.
-
Counterstaining: Stain the nuclei with DAPI.
-
Mounting and Visualization: Mount the slides with an antifade mounting medium and visualize using a fluorescence or confocal microscope.
Expected Results
Based on quantitative expression data, a successful in situ hybridization for this compound in young pea stems should reveal a strong signal localized specifically to the vascular tissues, including the xylem and phloem. A weaker, more diffuse signal may be observed in other surrounding tissues. In root sections, a strong signal is expected, particularly in the vascular cylinder. The sense probe control should show no specific signal.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or weak signal | Poor probe quality or labeling efficiency. | Verify probe integrity and concentration. Increase probe concentration in the hybridization buffer. |
| Insufficient tissue permeabilization. | Optimize Proteinase K treatment time and concentration. | |
| RNA degradation. | Use RNase-free reagents and techniques throughout the protocol. | |
| High background | Non-specific probe binding. | Increase hybridization and wash temperatures. Decrease probe concentration. |
| Non-specific antibody binding. | Increase blocking time and use a higher concentration of blocking agent. | |
| Poor tissue morphology | Over-digestion with Proteinase K. | Reduce the time and/or concentration of the Proteinase K treatment. |
| Harsh washing conditions. | Use less stringent wash conditions (higher salt concentration, lower temperature). |
References
Application of RMS5 Research in Crop Improvement: Application Notes and Protocols
For Researchers, Scientists, and Agricultural Professionals
Introduction
The RAMOSUS5 (RMS5) gene, also known as CAROTENOID CLEAVAGE DIOXYGENASE 7 (CCD7), is a key regulator of plant architecture, primarily by controlling shoot branching. As a crucial enzyme in the strigolactone (SL) biosynthesis pathway, this compound plays a pivotal role in a complex signaling network that integrates hormonal cues to modulate axillary bud outgrowth. Understanding and manipulating the this compound gene and its orthologs in various crop species holds significant promise for optimizing plant architecture, improving yield, and enhancing stress resilience. These application notes provide an overview of the role of this compound and detailed protocols for its study and application in crop improvement.
Application Notes
The this compound gene is a valuable target for genetic improvement in a variety of crops. By modulating its expression or activity, researchers can influence plant stature, tiller number in cereals, and branch formation in horticultural crops. This can lead to the development of varieties with desired architectural traits, such as more compact plants for high-density planting or increased branching for higher biomass or fruit production.
Key applications of this compound research in crop improvement include:
-
Optimizing Plant Architecture: Modification of this compound expression can alter the degree of shoot branching, leading to idealized plant forms for different agricultural systems. For instance, reduced branching can be beneficial in grain crops to increase the harvest index, while enhanced branching may be desirable in forage crops.
-
Improving Yield Potential: By controlling the number of reproductive branches or tillers, manipulation of this compound can directly impact the yield potential of crops.
-
Enhancing Abiotic Stress Tolerance: Strigolactones, the product of the this compound-involved pathway, are implicated in plant responses to various abiotic stresses.[1] Modulating SL levels through this compound engineering may enhance crop resilience to drought, salinity, and nutrient deficiency.[1]
-
Understanding Hormone Crosstalk: Research on this compound provides valuable insights into the intricate interplay between strigolactones, auxins, and cytokinins in regulating plant development.[2][3] This knowledge is fundamental for a holistic approach to crop improvement.
Quantitative Data
The following tables summarize quantitative data extracted from studies on rms mutants in pea (Pisum sativum), providing insights into the physiological effects of this compound mutation.
Table 1: Effect of rms1 and this compound Mutations on Shoot Branching in Pea (Pisum sativum) [4]
| Genotype | Total Number of First Order Laterals | Total Length of First Order Laterals (cm) | Total Number of Second Order Laterals | Total Length of Second Order Laterals (cm) |
| Wild Type (WT) | 2.8 ± 0.6 | 15.4 ± 4.5 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| rms1-4 | 10.2 ± 0.5 | 145.2 ± 12.1 | 12.8 ± 2.1 | 55.1 ± 11.5 |
| This compound-3 | 8.4 ± 0.4 | 85.3 ± 9.8 | 10.6 ± 1.8 | 48.7 ± 9.2 |
| rms1-4 this compound-3 | 12.6 ± 0.7 | 165.7 ± 15.3 | 25.4 ± 3.2 | 110.4 ± 18.7 |
Data are presented as mean ± SE (n=5). Values are indicative of the increased branching phenotype in rms1 and this compound single and double mutants compared to the wild type.
Table 2: Relative Xylem Sap Cytokinin Concentrations in Pea Genotypes
| Genotype | Zeatin Riboside (ZR) Concentration (relative to WT) |
| Wild Type (WT) | 1.00 |
| rms1 | Significantly Reduced |
| This compound | Significantly Reduced |
| rms2 | Significantly Elevated |
| rms2 this compound | Elevated (2- to 3-fold higher than WT) |
Note: Specific quantitative values for the reduction in rms1 and this compound were not consistently provided in the source material, but the significant reduction is a key finding. The elevation in the double mutant indicates a complex interaction between the genes.
Table 3: Relative Expression of this compound in Different Tissues of Wild-Type Pea
| Tissue | Relative this compound Expression Level |
| Roots | Highest |
| Epicotyl | 3- to 6-fold lower than roots |
| Internodes | 3- to 6-fold lower than roots |
| Apex | 3- to 6-fold lower than roots |
| Vascular Tissue (Stem) | Highly expressed |
This table provides a semi-quantitative overview of this compound gene expression, highlighting its prominent role in the root and vascular system, consistent with its function in producing a mobile signal.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows related to this compound research.
Caption: The Strigolactone Biosynthesis Pathway.
Caption: Workflow for Reciprocal Grafting Experiments.
Caption: Hormonal Regulation of Shoot Branching involving this compound.
Experimental Protocols
Protocol 1: Reciprocal Grafting in Pea (Pisum sativum) to Study Long-Distance Signaling
This protocol is adapted from methodologies described in studies of rms mutants.
Materials:
-
Seeds of wild-type and this compound mutant pea plants.
-
Germination trays or pots with sterile potting mix.
-
Growth chamber or greenhouse with controlled conditions (e.g., 18-h photoperiod).
-
Scalpel or sharp razor blades.
-
Small silicone or plastic tubing (collars) with an internal diameter slightly larger than the pea epicotyl.
-
Spray bottle with water.
-
Transparent plastic bags or a humidity chamber.
Procedure:
-
Seed Germination: Sow seeds of both genotypes in trays or pots and grow for 7-10 days, or until the epicotyls are of a suitable diameter for grafting.
-
Preparation for Grafting:
-
Select healthy seedlings of similar size for each graft combination (WT scion/ this compound rootstock, this compound scion/WT rootstock, WT/WT, and this compound/rms5).
-
Using a sharp, sterile blade, make a transverse cut through the epicotyl of the rootstock seedling, approximately 1-2 cm above the cotyledons.
-
Similarly, cut the epicotyl of the scion seedling at the same height.
-
-
Grafting:
-
Immediately place the cut end of the scion onto the cut surface of the rootstock.
-
Secure the graft union by gently fitting a piece of silicone tubing (collar) over the junction.
-
-
Healing and Recovery:
-
Mist the grafted plants with water and cover with a transparent plastic bag or place them in a humidity chamber to maintain high humidity and prevent desiccation.
-
Keep the plants in low light conditions for the first 2-3 days to aid recovery.
-
Gradually acclimate the plants to normal growth conditions over the next 4-5 days by progressively opening the plastic bags.
-
-
Data Collection:
-
Once the grafts are established and the plants have resumed growth, transfer them to standard greenhouse conditions.
-
Monitor plant growth and record phenotypic data, including the number and length of primary and secondary axillary branches, at regular intervals (e.g., weekly) for 4-6 weeks.
-
Protocol 2: Gene Expression Analysis of this compound by Quantitative Real-Time PCR (qRT-PCR)
This protocol provides a general framework for analyzing this compound expression in different plant tissues.
Materials:
-
Plant tissues (e.g., roots, stems, leaves, apex) from wild-type and mutant plants.
-
Liquid nitrogen.
-
Mortar and pestle.
-
RNA extraction kit (e.g., Trizol-based or column-based).
-
DNase I.
-
cDNA synthesis kit.
-
qRT-PCR master mix (e.g., SYBR Green-based).
-
qRT-PCR instrument.
-
Gene-specific primers for this compound and a suitable reference gene (e.g., Actin or Ubiquitin).
Procedure:
-
Primer Design and Validation: Design primers for this compound and the reference gene using software like Primer3. Validate primer specificity and efficiency through standard PCR and a standard curve analysis.
-
RNA Extraction:
-
Harvest plant tissues and immediately freeze in liquid nitrogen to prevent RNA degradation.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Extract total RNA using a commercial kit or a standard protocol, following the manufacturer's instructions.
-
Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Quantify the RNA and assess its integrity (e.g., using a spectrophotometer and gel electrophoresis).
-
Synthesize first-strand cDNA from a standardized amount of total RNA (e.g., 1 µg) using a cDNA synthesis kit.
-
-
qRT-PCR:
-
Prepare the qRT-PCR reaction mix containing the cDNA template, forward and reverse primers, and SYBR Green master mix.
-
Perform the qRT-PCR reaction in a real-time PCR system using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include no-template controls to check for contamination.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for this compound and the reference gene in each sample.
-
Calculate the relative expression of this compound using a method such as the 2-ΔΔCt method, normalizing to the expression of the reference gene.
-
Protocol 3: Genetic Modification of this compound for Crop Improvement
The genetic modification of this compound or its orthologs can be achieved through various techniques, including gene editing with CRISPR/Cas9 or RNA interference (RNAi).
A. CRISPR/Cas9-Mediated Knockout of this compound
-
Guide RNA (gRNA) Design: Design two or more gRNAs targeting conserved regions of the this compound gene to create a deletion.
-
Vector Construction: Clone the gRNAs into a plant expression vector containing the Cas9 nuclease.
-
Plant Transformation: Introduce the CRISPR/Cas9 construct into the target crop species using an appropriate transformation method (e.g., Agrobacterium-mediated transformation).
-
Regeneration and Selection: Regenerate whole plants from the transformed tissues on a selective medium.
-
Screening for Mutations: Screen the regenerated plants for mutations in the this compound gene using PCR and sequencing.
-
Phenotypic Analysis: Analyze the mutant plants for altered branching phenotypes and other agronomic traits.
-
Construct Design: Design an RNAi construct containing an inverted repeat of a fragment of the this compound cDNA sequence, separated by an intron, under the control of a strong constitutive or tissue-specific promoter.
-
Vector Construction and Transformation: Clone the RNAi cassette into a plant transformation vector and introduce it into the target crop.
-
Analysis of Transgenic Plants: Analyze the transgenic plants for the level of this compound silencing using qRT-PCR and assess the resulting changes in plant architecture.
Conclusion
The this compound gene represents a powerful tool for the genetic improvement of crop plants. By understanding its role in the strigolactone signaling pathway and utilizing the experimental protocols outlined above, researchers can develop novel crop varieties with optimized architecture, improved yield, and enhanced resilience. Further research into the function of this compound orthologs in a wider range of crop species will continue to unlock new possibilities for sustainable agriculture.
References
- 1. Frontiers | Strigolactones Biosynthesis and Their Role in Abiotic Stress Resilience in Plants: A Critical Review [frontiersin.org]
- 2. academic.oup.com [academic.oup.com]
- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 4. Mutational Analysis of Branching in Pea. Evidence That Rms1 and this compound Regulate the Same Novel Signal - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Studying RMS5 Protein Localization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The subcellular localization of a protein is intrinsically linked to its function, regulation, and interaction with other cellular components. Understanding where a protein resides within a cell is therefore a critical step in elucidating its biological role and its potential as a therapeutic target. This document provides detailed application notes and protocols for studying the localization of the human RMS5 protein, a putative homolog of the yeast Rsp5 ubiquitin ligase. Rsp5 is known to be a key regulator in various cellular processes, including intracellular trafficking and stress responses, and exhibits both cytoplasmic and nuclear localization.[1] The dynamic shuttling of proteins like this compound between cellular compartments is often a key regulatory mechanism, making its study essential for understanding its function in both normal physiology and disease states.
These notes are intended to guide researchers in selecting and applying appropriate techniques to investigate the subcellular distribution of this compound. The protocols provided are foundational and can be adapted for specific cell types and experimental questions.
Key Techniques for this compound Localization
Several robust techniques can be employed to determine the subcellular localization of this compound. The choice of method will depend on the specific research question, the available reagents, and the desired level of resolution. The primary techniques covered in this document are:
-
Immunofluorescence (IF) Microscopy: For visualizing the protein within fixed cells.
-
Subcellular Fractionation followed by Western Blotting: For biochemically separating cellular compartments and quantifying the protein in each fraction.
-
Live-Cell Imaging: For observing the dynamics of this compound localization in real-time.
Immunofluorescence (IF) Microscopy
Immunofluorescence is a powerful technique for visualizing the distribution of a target protein in fixed cells. By using a specific primary antibody against this compound and a fluorescently labeled secondary antibody, the location of the protein can be determined with high spatial resolution.
Experimental Protocol: Immunofluorescence of this compound
This protocol is designed for cultured mammalian cells grown on coverslips.[2][3][4][5]
A. Solutions and Reagents
-
1X Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the same species as the secondary antibody) and 0.3% Triton X-100 in PBS
-
Primary Antibody: Anti-RMS5 antibody (rabbit polyclonal or mouse monoclonal)
-
Secondary Antibody: Fluorochrome-conjugated anti-rabbit or anti-mouse IgG (e.g., Alexa Fluor 488 or 594)
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst stain
-
Mounting Medium
B. Fixation and Permeabilization
-
Grow cells to 50-80% confluency on sterile glass coverslips in a petri dish.
-
Gently wash the cells three times with PBS.
-
Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with Permeabilization Buffer for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
C. Immunostaining
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 60 minutes at room temperature.
-
Dilute the primary anti-RMS5 antibody in Blocking Buffer to its optimal concentration.
-
Aspirate the blocking solution and add the diluted primary antibody to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.
-
Dilute the fluorochrome-conjugated secondary antibody in Blocking Buffer. From this point, protect the samples from light.
-
Incubate with the secondary antibody for 1-2 hours at room temperature in the dark.
-
Wash the cells four times with PBS containing 0.1% Triton X-100.
D. Counterstaining and Mounting
-
Incubate the cells with DAPI or Hoechst solution (e.g., 1 µg/mL in PBS) for 10 minutes to stain the nuclei.
-
Wash the cells twice with PBS.
-
Briefly rinse the coverslips in deionized water to remove salt crystals.
-
Mount the coverslips onto microscope slides using a drop of mounting medium.
-
Seal the edges with clear nail polish and allow to dry.
-
Image using a fluorescence or confocal microscope.
Workflow Diagram: Immunofluorescence
Caption: Workflow for this compound Immunofluorescence Staining.
Subcellular Fractionation and Western Blotting
Subcellular fractionation separates cellular components into enriched fractions, such as nuclear, mitochondrial, and cytosolic fractions, through differential centrifugation. Analyzing these fractions by Western blotting allows for the semi-quantitative determination of this compound distribution.
Experimental Protocol: Subcellular Fractionation
This protocol is adapted for cultured mammalian cells to isolate nuclear, mitochondrial, and cytosolic fractions.
A. Solutions and Reagents
-
Cell Scraper
-
Dounce Homogenizer or Syringe with a narrow-gauge needle (e.g., 27-gauge)
-
Fractionation Buffer (Hypotonic): 10 mM HEPES-KOH (pH 7.9), 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT, and protease inhibitors.
-
Cytosolic Extraction Buffer (CEB)
-
Nuclear Extraction Buffer (NEB)
-
Mitochondrial Resuspension Buffer
-
RIPA Buffer for lysis of final fractions
B. Cell Lysis and Fractionation
-
Harvest cultured cells (e.g., from a 10 cm plate) by scraping them into 1 mL of ice-cold Fractionation Buffer.
-
Allow cells to swell on ice for 15-20 minutes.
-
Lyse the cells by passing the suspension through a 27-gauge needle 10-15 times or using a Dounce homogenizer. Monitor lysis under a microscope.
-
Transfer the lysate to a microcentrifuge tube. Centrifuge at 700-800 x g for 5 minutes at 4°C to pellet the nuclei.
-
Carefully collect the supernatant, which contains the cytoplasm and mitochondria, and transfer it to a new tube. This is the Cytoplasmic/Mitochondrial fraction .
-
The pellet is the crude nuclear fraction . Wash this pellet once with 500 µL of Fractionation Buffer and centrifuge again at 700-800 x g for 5 minutes. Discard the supernatant.
C. Isolation of Cytosolic and Mitochondrial Fractions
-
Take the supernatant from step B5 and centrifuge it at 10,000-12,000 x g for 10-15 minutes at 4°C to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction . Transfer it to a clean tube.
-
The pellet contains the mitochondria . Wash the pellet with Mitochondrial Resuspension Buffer and centrifuge again at 10,000 x g for 10 minutes.
D. Protein Extraction and Analysis
-
Resuspend the nuclear pellet (from B6), the mitochondrial pellet (from C3), and the cytosolic fraction (from C2) in RIPA buffer to lyse the compartments and solubilize the proteins.
-
Determine the protein concentration of each fraction using a Bradford or BCA assay.
-
Analyze equal amounts of protein from each fraction (e.g., 20-30 µg) by SDS-PAGE and Western blotting using an anti-RMS5 antibody.
-
Use antibodies for marker proteins (e.g., Histone H3 for nucleus, Cytochrome C for mitochondria, GAPDH for cytosol) to assess the purity of the fractions.
Data Presentation: Quantitative Analysis
The relative abundance of this compound in each fraction can be quantified by densitometry of the Western blot bands.
| Cellular Fraction | Marker Protein | This compound Relative Abundance (%) | Purity Control |
| Total Cell Lysate | - | 100 | - |
| Nuclear | Histone H3 | Data | Band Intensity |
| Cytosolic | GAPDH | Data | Band Intensity |
| Mitochondrial | Cytochrome C | Data | Band Intensity |
*Data to be filled in from experimental results.
Workflow Diagram: Subcellular Fractionation
Caption: Workflow for Subcellular Fractionation.
Live-Cell Imaging
Live-cell imaging allows for the visualization of protein dynamics in real-time. This is typically achieved by tagging the protein of interest with a fluorescent protein, such as Green Fluorescent Protein (GFP) or mCherry, and expressing the fusion protein in cells.
Experimental Protocol: Live-Cell Imaging of this compound-GFP
A. Plasmid Construction and Transfection
-
Clone the full-length cDNA of this compound into a mammalian expression vector that contains a fluorescent protein tag (e.g., pEGFP-C1 or pEGFP-N1). This will create an this compound-GFP fusion protein.
-
Verify the construct by DNA sequencing to ensure the reading frame is correct.
-
Transfect the this compound-GFP plasmid into the desired cell line using a suitable transfection reagent (e.g., Lipofectamine). Seed cells on glass-bottom dishes suitable for high-resolution microscopy.
B. Cell Culture and Imaging
-
Culture the transfected cells for 24-48 hours to allow for expression of the fusion protein.
-
Use a confocal or widefield fluorescence microscope equipped with a live-cell incubation chamber that maintains temperature (37°C), CO2 (5%), and humidity.
-
Identify cells expressing this compound-GFP using the appropriate laser line for excitation (e.g., 488 nm for GFP).
-
Acquire images or time-lapse series to observe the localization and movement of this compound-GFP.
-
To study dynamic changes, cells can be treated with stimuli (e.g., growth factors, stress-inducing agents) during the imaging session.
C. Considerations
-
Expression Level: Overexpression of the fusion protein can sometimes lead to mislocalization artifacts. It is important to image cells with low to moderate expression levels or to use an inducible expression system.
-
Tag Position: The position of the fluorescent tag (N- or C-terminus) can potentially interfere with protein function or localization signals. It may be necessary to test both N- and C-terminal fusions.
-
Phototoxicity: Minimize laser exposure to avoid phototoxicity and photobleaching, which can harm the cells and degrade the fluorescent signal.
Logical Diagram: Live-Cell Imaging Workflow
Caption: Workflow for Live-Cell Imaging of this compound-GFP.
Signaling Pathway Context
As a homolog of the yeast Rsp5 ubiquitin ligase, this compound is likely involved in ubiquitinating various substrate proteins, targeting them for degradation, altering their activity, or mediating their trafficking. The localization of this compound itself can be regulated by upstream signaling events, such as post-translational modifications, which dictate its movement between the nucleus and cytoplasm to access different pools of substrates.
Diagram: Hypothetical this compound Signaling Pathway
Caption: Hypothetical this compound signaling and localization pathway.
By employing these techniques, researchers can build a comprehensive understanding of this compound protein localization, its dynamic regulation, and its functional implications in cellular biology and disease, paving the way for potential therapeutic interventions.
References
- 1. Role of Rsp5 ubiquitin ligase in biogenesis of rRNA, mRNA and tRNA in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 3. usbio.net [usbio.net]
- 4. ICC/IF Protocol | Antibodies.com [antibodies.com]
- 5. 优化免疫荧光实验方案获取最优质细胞图像的技巧 [sigmaaldrich.com]
Troubleshooting & Optimization
troubleshooting low RMS5 gene expression in experiments
Welcome to the technical support center for troubleshooting experiments involving the RMS5 gene. This resource provides answers to frequently asked questions and detailed guides to help you overcome common challenges related to low this compound gene expression.
Frequently Asked Questions (FAQs)
Q1: What is the this compound gene and where is it typically expressed?
The this compound (ramosus 5) gene, primarily studied in pea (Pisum sativum), plays a crucial role in the biosynthesis of strigolactones, a class of plant hormones that regulate shoot branching.[1][2] this compound and RMS1 act together to control a novel graft-transmissible signal that inhibits branching.[2][3]
Expression of this compound is generally highest in the roots and the vascular tissue of the stem.[1] Its expression is typically 3- to 6-fold lower in the epicotyl, internodes, and apex compared to the roots. In many analyses, this compound has been observed to be a more highly abundant transcript than RMS1.
Q2: I have high Ct values for this compound in my qPCR experiment. What does this mean and how can I fix it?
A high Ct value (typically >30) in qPCR suggests low expression of the target gene. This can be due to experimental issues or naturally low abundance of the transcript. Here are some common causes and solutions:
-
Poor RNA Quality or Low Input: Degraded or impure RNA can lead to inefficient reverse transcription and high Ct values.
-
Solution: Assess RNA integrity using agarose gel electrophoresis and purity with a spectrophotometer (e.g., NanoDrop). Ensure you are using an adequate amount of starting RNA for cDNA synthesis.
-
-
Inefficient cDNA Synthesis: The reverse transcription step is critical for accurate gene expression analysis.
-
Solution: Ensure your reverse transcriptase incubation time is sufficient, especially for long transcripts. You can also try increasing the amount of cDNA template in your qPCR reaction or using a lower dilution factor.
-
-
Suboptimal qPCR Conditions: The PCR program and reaction mix can significantly impact amplification efficiency.
-
Solution: Switch from a two-step to a three-step PCR program or increase the extension time to improve amplification efficiency. Also, ensure your primers are designed correctly and have an efficiency between 90-110%.
-
-
Stochastic Effects of Low Expression: For very low-expression genes, there can be high variability between technical replicates because the distribution of template molecules is not uniform.
-
Solution: Increase the number of technical replicates to improve confidence in your results and help identify outliers.
-
Q3: I cannot detect the this compound protein on my Western blot. What are the likely causes and how can I improve my results?
Detecting low-abundance proteins like this compound can be challenging. Here are several strategies to enhance your Western blot signal:
-
Insufficient Protein Extraction: The protein may not be efficiently extracted from the tissue, especially if it is localized to specific compartments.
-
Solution: Use a strong lysis buffer, such as RIPA buffer, which contains harsher detergents to ensure complete cell lysis. You can also enrich your sample for the protein of interest, for example, by performing cellular fractionation.
-
-
Low Protein Concentration in Lysate: The overall concentration of your protein of interest may be too low in the loaded sample.
-
Solution: Increase the amount of protein loaded per lane to 50-100 µg. Concentrate your sample by using a minimal amount of lysis buffer during extraction.
-
-
Inefficient Protein Transfer: The protein may not be transferring efficiently from the gel to the membrane.
-
Solution: Use a PVDF membrane, which has a higher binding capacity than nitrocellulose. Optimize transfer time and voltage, especially for proteins of different molecular weights. You can stain the membrane with Ponceau S to verify transfer efficiency.
-
-
Suboptimal Antibody and Detection Conditions: The primary or secondary antibodies may not be sensitive enough or used at the correct concentration.
-
Solution: Use a higher concentration of the primary antibody and incubate it overnight at 4°C. Use a highly sensitive chemiluminescent detection system (HRP-based) rather than a fluorescent one.
-
Q4: How can I artificially increase the expression of this compound in my experimental system?
To study the function of a gene, it is often necessary to overexpress it. This can be achieved through the following steps:
-
Obtain the Target Gene's Coding Sequence: This can be done by amplifying the gene from cDNA using PCR, or by obtaining it from a gene library.
-
Construct an Expression Vector: The gene's coding sequence is cloned into an expression vector under the control of a strong, constitutive promoter (e.g., pCAG). The vector should also contain other necessary elements like a terminator and a marker gene for selection.
-
Transfect a Suitable Host Cell Line: The expression vector is introduced into a host cell line. The choice of cell line and transfection method (e.g., liposome-mediated, electroporation) is crucial for high transfection efficiency.
-
Verify Overexpression: After 24-48 hours, collect the cells and verify the overexpression of this compound at both the mRNA (via qPCR) and protein (via Western blot) levels.
Troubleshooting Guides
Guide 1: Optimizing qPCR for Low-Expression Genes like this compound
This guide provides a systematic approach to troubleshooting high Ct values in your qPCR experiments.
Workflow for qPCR Troubleshooting
Caption: A flowchart for troubleshooting qPCR experiments with high Ct values.
Quantitative Data Summary: qPCR Optimization
| Parameter | Standard Condition | Optimized for Low Expression | Rationale |
| RNA Input for cDNA Synthesis | 1 µg | 2-5 µg | Increases the starting number of transcript copies. |
| cDNA Template Volume | 1-2 µl (of 1:10 dilution) | 2-5 µl (of stock or 1:5 dilution) | More template can lower the Ct value. |
| PCR Protocol | 2-Step (Annealing/Extension combined) | 3-Step (Separate Annealing & Extension) | Can improve amplification efficiency for some primer sets. |
| Extension Time | 30 seconds | 60 seconds | Allows more time for polymerase to complete synthesis. |
| Technical Replicates | 2-3 | 3-5 | Increases statistical power and helps identify outliers when expression is low. |
Experimental Protocol: RNA Extraction and cDNA Synthesis
-
RNA Extraction:
-
Homogenize fresh tissue samples immediately in liquid nitrogen or use a preservation solution like RNAlater to prevent degradation.
-
Extract total RNA using a TRIzol-based method or a column-based kit, following the manufacturer's instructions.
-
To remove contaminating genomic DNA, perform an on-column DNase digestion or treat the extracted RNA with DNase I. This is critical to avoid false-positive signals in qPCR.
-
-
RNA Quality Control:
-
Run an aliquot of the RNA on a 1% agarose gel to check for intact 28S and 18S ribosomal RNA bands. Smearing indicates degradation.
-
Measure the A260/280 and A260/230 ratios using a spectrophotometer to assess purity. Ratios of ~2.0 are generally considered pure.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit.
-
Choose a priming strategy based on your needs. Oligo(dT) primers are good for most mRNAs, while random hexamers can be more effective for degraded RNA or transcripts with significant secondary structure.
-
Follow the manufacturer's recommended incubation times and temperatures.
-
Guide 2: Enhancing Western Blot Detection of this compound
This guide provides a workflow and protocol for optimizing the detection of low-abundance proteins.
Workflow for Western Blot Optimization
References
Technical Support Center: Optimizing PCR for RMS5 Gene Amplification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Polymerase Chain Reaction (PCR) conditions for the amplification of the RMS5 gene.
Frequently Asked Questions (FAQs)
Q1: What is the this compound gene?
The designation "this compound" has been used in literature to refer to a gene in the pea plant (Pisum sativum) that is involved in the regulation of branching and strigolactone biosynthesis.[1][2][3] In human genetics, other genes carry the "RMS" designation as part of a larger name, but a specific "this compound" gene is not a standard human gene symbol. It is crucial to verify the specific gene of interest and its sequence before designing a PCR experiment.
Q2: What are the initial steps for designing a PCR for a new gene like this compound?
Before embarking on PCR optimization, the following foundational steps are critical:
-
Obtain the correct and complete DNA sequence: Ensure you have the accurate reference sequence for your target gene.
-
Design appropriate primers: Primers should typically be 20-30 nucleotides long with a GC content between 40-60%.[4][5] The melting temperatures (Tm) of the primer pair should be within 5°C of each other. Online tools can assist in primer design and checking for potential secondary structures or primer-dimers.
-
Assess the GC content of the target amplicon: Regions with high GC content (>60%) can be challenging to amplify due to stable secondary structures and higher melting temperatures.
Troubleshooting Guide
Issue 1: No PCR Product or a Faint Band
If you observe no product or a very faint band on your agarose gel, consider the following troubleshooting steps:
| Potential Cause | Recommendation | Detailed Action |
| Suboptimal Annealing Temperature (Ta) | Optimize the annealing temperature. | Perform a temperature gradient PCR, starting 5°C below the calculated lowest primer Tm. For some polymerases, the optimal Ta may be higher. |
| Incorrect Magnesium Concentration ([Mg²⁺]) | Titrate the MgCl₂ concentration. | Test a range of MgCl₂ concentrations from 1.5 mM to 4.0 mM in 0.5 mM increments. Too little Mg²⁺ can lead to no product, while too much can cause non-specific amplification. |
| Presence of PCR Inhibitors | Improve template DNA quality. | Re-purify your DNA template. Inhibitors can be carried over from the extraction process. |
| Issues with PCR Reagents | Check the integrity of your reagents. | Ensure your dNTPs, primers, polymerase, and buffer have not degraded. Use fresh reagents if in doubt. |
| Complex or GC-Rich Template | Use a specialized polymerase and buffer system. | Consider a polymerase specifically designed for GC-rich templates, which often comes with a dedicated GC enhancer solution. Additives like DMSO can also be beneficial. |
Issue 2: Non-Specific Bands or a Smear
The presence of multiple bands or a smear indicates non-specific amplification.
| Potential Cause | Recommendation | Detailed Action |
| Annealing Temperature is Too Low | Increase the annealing temperature. | Incrementally increase the Ta by 2°C per trial. A higher Ta increases the stringency of primer binding. |
| Excessive Magnesium Concentration ([Mg²⁺]) | Decrease the MgCl₂ concentration. | High levels of Mg²⁺ can stabilize non-specific primer binding. Try reducing the concentration in 0.5 mM steps. |
| High Primer Concentration | Reduce the amount of primers. | High primer concentrations can lead to the formation of primer-dimers and non-specific products. A final concentration of 0.1-0.5 µM for each primer is typically sufficient. |
| Too Much Template DNA | Decrease the amount of template DNA. | Excessive template can lead to non-specific amplification. For genomic DNA, 1-100 ng is generally recommended. |
| Contamination | Use fresh, sterile reagents and workspace. | Ensure your pipettes, tips, tubes, and reagents are free from contaminating DNA. |
Experimental Protocols
Protocol 1: Standard PCR for this compound Amplification
This protocol provides a starting point for the amplification of a hypothetical ~500 bp fragment of the this compound gene.
| Component | Volume (µL) for 50 µL reaction | Final Concentration |
| Nuclease-Free Water | Up to 50 µL | - |
| 10X PCR Buffer | 5 µL | 1X |
| dNTPs (10 mM) | 1 µL | 200 µM |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |
| Template DNA | 1 µL | 1-100 ng |
| Taq DNA Polymerase | 0.25 µL | 1.25 units |
Thermocycling Conditions:
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 95 | 2 minutes | 1 |
| Denaturation | 95 | 30 seconds | 30 |
| Annealing | 55-65 (Gradient) | 30 seconds | 30 |
| Extension | 72 | 1 minute/kb | 30 |
| Final Extension | 72 | 5 minutes | 1 |
| Hold | 4 | ∞ | - |
Protocol 2: PCR Optimization for a GC-Rich this compound Template
For templates with high GC content, modifications to the standard protocol are necessary.
| Component | Volume (µL) for 50 µL reaction | Final Concentration |
| Nuclease-Free Water | Up to 50 µL | - |
| 5X GC Buffer | 10 µL | 1X |
| dNTPs (10 mM) | 1 µL | 200 µM |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |
| Template DNA | 1 µL | 1-100 ng |
| DMSO | 2.5 µL | 5% |
| High-Fidelity DNA Polymerase | 0.5 µL | 1 unit |
Thermocycling Conditions:
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 98 | 3 minutes | 1 |
| Denaturation | 98 | 30 seconds | 35 |
| Annealing | 60-70 (Gradient) | 30 seconds | 35 |
| Extension | 72 | 1 minute/kb | 35 |
| Final Extension | 72 | 7 minutes | 1 |
| Hold | 4 | ∞ | - |
Note: The addition of DMSO often requires an adjustment of the annealing temperature.
Quantitative Data Summary
Table 1: Recommended Starting Concentrations of PCR Components
| Component | Recommended Starting Concentration | Typical Range |
| Template DNA | ||
| Genomic DNA | 1-100 ng | 1 ng - 1 µg |
| Plasmid DNA | 1 pg - 10 ng | 1 pg - 10 ng |
| Primers | 0.2 µM each | 0.1 - 0.5 µM |
| dNTPs | 200 µM each | 200 µM |
| MgCl₂ | 1.5 mM | 1.5 - 2.0 mM |
| Taq Polymerase | 1.25 units/50 µL | 0.5 - 2.5 units/50 µL |
Table 2: Common PCR Additives for GC-Rich Templates
| Additive | Typical Final Concentration | Function |
| DMSO | 2-10% | Reduces DNA melting temperature and disrupts secondary structures. |
| Betaine | 0.5-2 M | Reduces the melting temperature difference between GC and AT pairs. |
| Glycerol | 5-25% | Helps to stabilize the polymerase. |
| Formamide | 1-5% | Lowers the melting temperature of DNA. |
Visualizations
PCR Troubleshooting Workflow
This diagram illustrates a logical workflow for troubleshooting common PCR issues.
Caption: A flowchart for troubleshooting PCR amplification results.
PCR Reaction Components and Their Roles
This diagram outlines the key components of a PCR reaction and their functions.
Caption: Key components and their functions in a PCR reaction.
References
Technical Support Center: rms5 Mutant Phenotypic Analysis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges in the phenotypic analysis of the rms5 (ramosus5) mutant.
Frequently Asked Questions (FAQs)
Q1: What is the expected phenotype of an this compound mutant?
A1: The this compound mutant, typically studied in pea (Pisum sativum), is characterized by a high-branching or "bushy" phenotype.[1] This is due to a mutation in the this compound gene, which is essential for the biosynthesis of strigolactones (SLs), a class of hormones that inhibit shoot branching.[1][2] Consequently, this compound mutants exhibit increased growth of lateral shoots at both basal and aerial nodes. They may also display a slightly reduced main stem length compared to wild-type (WT) plants.
Q2: How does the this compound phenotype compare to other rms mutants?
A2: The this compound mutant is a strigolactone-synthesis mutant, similar to rms1. Both rms1 and this compound mutants have a similar increased branching phenotype and are deficient in the production of a graft-transmissible branching inhibitor (strigolactone). In contrast, mutants like rms4 are strigolactone-insensitive, meaning they have normal or elevated levels of strigolactones but cannot respond to them, also resulting in a bushy phenotype.
Q3: What is a "transgressive phenotype" and is it observed in this compound double mutants?
A3: A transgressive phenotype occurs when a double mutant exhibits a more extreme phenotype than either of the single parent mutants. The rms1 this compound double mutant displays a weakly transgressive or additive phenotype, with more profuse branching than either single mutant. This suggests that both genes act in the same pathway and that the individual mutations might be "leaky" (not complete loss-of-function). In contrast, the rms2 this compound double mutant shows a strongly transgressive, highly branched phenotype, indicating that RMS2 and this compound likely function in different pathways controlling branching.
Q4: Can the branching phenotype of this compound be rescued?
A4: Yes, the excessive branching phenotype of an this compound mutant can be rescued by the exogenous application of a synthetic strigolactone analog, such as GR24. This is because the mutant retains the ability to respond to strigolactones but cannot produce them. This experiment is a key confirmation that the observed phenotype is due to a deficiency in strigolactone biosynthesis.
Troubleshooting Guide
Problem 1: Difficulty in quantifying the branching phenotype.
-
Solution: A standardized method for quantifying branching is crucial for reproducible results.
-
Primary Branching: Count the number of primary lateral shoots emerging from the main stem.
-
Secondary Branching: Count the number of secondary laterals emerging from the primary laterals.
-
Lateral Length: Measure the length of all primary and secondary lateral shoots.
-
Total Lateral Length to Main Stem Length Ratio: This ratio provides a normalized value for comparing branching intensity between different plants and treatments.
-
Problem 2: Inconsistent or variable branching in this compound mutants.
-
Solution: Environmental conditions can influence the penetrance of the branching phenotype.
-
Growth Conditions: Ensure uniform and optimal growth conditions (light intensity, photoperiod, temperature, and nutrient availability) for all plants being compared.
-
Genetic Background: The phenotype can vary depending on the genetic background (e.g., dwarf vs. tall varieties). Ensure you are comparing mutants and wild-types of the same genetic background.
-
Problem 3: Interpreting results from grafting experiments.
-
Background: Grafting is a powerful technique to determine where a gene product acts and if it produces a mobile signal. A scion (shoot) is grafted onto a rootstock (root system).
-
Expected Results for this compound:
-
This compound scion / WT rootstock: The wild-type rootstock produces the mobile branching inhibitor (strigolactone), which travels to the this compound shoot and inhibits branching, resulting in a wild-type-like phenotype.
-
WT scion / this compound rootstock: The this compound rootstock cannot produce the inhibitor. However, the wild-type scion can, which is often sufficient to suppress its own branching.
-
This compound scion / rms1 rootstock: No inhibition of branching is observed because both the scion and rootstock are deficient in the biosynthesis of the mobile inhibitor. This confirms they are in the same pathway.
-
-
Troubleshooting:
-
Graft Failure: Ensure proper technique and high humidity during the healing process to maximize graft success. Inconsistent results can arise from poor graft unions.
-
Adventitious Root Formation: Remove any adventitious roots that may form from the scion, as this will interfere with the interpretation of the rootstock's contribution.
-
Problem 4: Unexpected hormone levels in this compound mutants.
-
Auxin: Auxin (IAA) levels in the shoot tip and nodes of this compound mutants are generally not significantly different from wild-type plants, indicating that the branching phenotype is not due to an auxin deficiency.
-
Cytokinin: this compound mutants typically have reduced levels of cytokinins (e.g., zeatin riboside) in the xylem sap exported from the roots. This is part of a feedback loop where the shoot signals to the root to regulate cytokinin production.
-
Troubleshooting:
-
Sample Collection: The timing and location of tissue collection for hormone analysis are critical. For example, auxin levels can vary at different developmental stages and in different parts of the plant.
-
Analytical Sensitivity: Hormone levels, especially strigolactones, are very low. Use highly sensitive analytical methods like LC-MS/MS for accurate quantification.
-
Quantitative Data Summary
Table 1: Phenotypic Characteristics of this compound-3 and rms1-4 Single and Double Mutants in Pea (cv. Paloma)
| Genotype | Main Stem Length (cm) | Number of First Order Laterals | Total Length of First Order Laterals (cm) | Number of Second Order Laterals | Total Length of Second Order Laterals (cm) |
| Wild-Type | 45.2 ± 1.5 | 1.8 ± 0.4 | 10.7 ± 4.1 | 0.1 ± 0.1 | 0.1 ± 0.1 |
| rms1-4 | 38.9 ± 0.9 | 5.3 ± 0.4 | 114.2 ± 12.3 | 6.8 ± 1.3 | 29.8 ± 6.0 |
| This compound-3 | 40.1 ± 1.0 | 4.9 ± 0.3 | 75.9 ± 8.1 | 2.3 ± 0.6 | 6.7 ± 2.0 |
| rms1-4 this compound-3 | 36.5 ± 0.8 | 6.0 ± 0.3 | 145.5 ± 10.5 | 11.5 ± 1.4 | 55.6 ± 7.2 |
Data adapted from Morris et al. (2001). Values are means ± SE.
Table 2: Hormone Levels in Wild-Type, rms1-4, and this compound-2 Pea Plants
| Genotype | IAA in Shoot Tip (ng/g FW) | 4-Cl-IAA in Shoot Tip (ng/g FW) | Zeatin Riboside in Xylem Sap (pmol/mL) |
| Wild-Type | 18.5 ± 2.1 | 8.2 ± 1.5 | 1.2 ± 0.2 |
| rms1-4 | 19.1 ± 2.5 | 7.9 ± 1.8 | 0.3 ± 0.1 |
| This compound-2 | 17.9 ± 2.3 | 8.5 ± 1.6 | 0.3 ± 0.1 |
Data adapted from Morris et al. (2001). Values are means ± SE. IAA (Indole-3-acetic acid), 4-Cl-IAA (4-chloroindole-3-acetic acid).
Experimental Protocols
1. Protocol for Pea Grafting
This protocol is adapted from established methods for grafting pea seedlings.
-
Materials:
-
Pea seedlings (6-7 days old) for rootstock and scion
-
Sharp scalpel or razor blade
-
Silicone tubing (1-2 mm internal diameter, cut into 1-2 mm rings)
-
Forceps
-
Humid chamber (e.g., a plastic dome or bottle placed over the pot)
-
-
Procedure:
-
Prepare the Rootstock: Make a horizontal cut across the epicotyl of the rootstock seedling, about 1 mm below the first scale leaf, and discard the shoot.
-
Make a vertical slit (8-10 mm deep) in the center of the cut surface of the rootstock.
-
Prepare the Scion: Excise the scion from its root system with a horizontal cut.
-
Create a wedge shape at the base of the scion by making two angled cuts, ensuring the length of the wedge matches the depth of the slit in the rootstock.
-
Grafting: Gently insert the scion wedge into the rootstock slit using forceps.
-
Secure the graft union by sliding a ring of silicone tubing over the junction.
-
Healing: Place the grafted plant in a humid chamber and keep it out of direct sunlight for the first few days to prevent wilting.
-
After 2-3 days, gradually acclimate the plant to lower humidity. Remove any developing buds from the rootstock cotyledons.
-
2. Protocol for Exogenous Application of GR24
This protocol describes the direct application of the synthetic strigolactone GR24 to axillary buds.
-
Materials:
-
GR24 stock solution (e.g., 1 mM in acetone)
-
Ethanol
-
Polyethylene glycol (PEG) 1450
-
Micropipette and tips
-
-
Procedure:
-
Prepare the treatment solution. A common carrier solution is 50% ethanol with 8% PEG1450 to aid in adherence and absorption.
-
Dilute the GR24 stock solution to the desired final concentration (e.g., 1 µM) in the carrier solution. Prepare a control solution with the carrier solution and acetone only.
-
Using a micropipette, apply a small volume (e.g., 10 µL) of the treatment or control solution directly onto the axillary bud.
-
Repeat the application as required by the experimental design.
-
Observe and measure bud outgrowth over time.
-
3. Protocol for Strigolactone Extraction and Quantification (LC-MS/MS)
This is a generalized protocol; specific parameters will need to be optimized for your instrument and specific strigolactones of interest.
-
Materials:
-
Plant tissue (e.g., root exudates or frozen, ground tissue)
-
Extraction solvent (e.g., ethyl acetate or acetone)
-
Internal standard (e.g., deuterated GR24)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system
-
-
Procedure:
-
Extraction:
-
For root exudates, collect the hydroponic solution and pass it through a C18 SPE column to retain the strigolactones.
-
For tissue, homogenize the frozen powder in the extraction solvent, vortex, and centrifuge. Collect the supernatant.
-
-
Purification:
-
Elute the strigolactones from the SPE column with acetone.
-
Evaporate the solvent from the supernatant or eluate to dryness.
-
-
Analysis:
-
Reconstitute the dried extract in a suitable solvent (e.g., acetonitrile/water).
-
Inject the sample into the LC-MS/MS system.
-
Quantify the target strigolactones based on the peak area relative to the internal standard.
-
-
Visualizations
Caption: Strigolactone biosynthesis and signaling pathway.
Caption: Experimental workflow for this compound mutant analysis.
References
Technical Support Center: Improving the Efficiency of RMS5 Gene Transformation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of RMS5 gene transformation experiments.
Understanding the this compound Gene
The ramosus5 (this compound) gene in pea (Pisum sativum) plays a crucial role in the biosynthesis of strigolactones, a class of phytohormones that regulate plant branching.[1][2][3] this compound, along with RMS1, is involved in controlling a graft-transmissible signal that inhibits shoot branching.[1][3] Studies have shown that this compound and RMS1 are highly expressed in the vasculature of stem tissue. Loss-of-function mutations in this compound can lead to an increased branching phenotype. Understanding the transformation of this gene is key for research in plant development and agriculture.
Experimental Protocols
A widely used method for plant genetic transformation is Agrobacterium tumefaciens-mediated transformation. The following is a generalized protocol that can be adapted for the transformation of the this compound gene into a model plant system.
Protocol: Agrobacterium-Mediated Transformation of Leaf Explants with this compound
-
Vector Construction:
-
Clone the full-length this compound cDNA into a binary vector (e.g., pCAMBIA series) under the control of a suitable promoter (e.g., CaMV 35S for constitutive expression).
-
The vector should also contain a selectable marker gene (e.g., nptII for kanamycin resistance or hpt for hygromycin resistance).
-
Transform the resulting construct into a competent Agrobacterium tumefaciens strain (e.g., EHA105, LBA4404).
-
-
Agrobacterium Culture Preparation:
-
Inoculate a single colony of Agrobacterium carrying the this compound construct into 5 mL of LB medium with appropriate antibiotics and grow overnight at 28°C with shaking.
-
The next day, inoculate 1 mL of the overnight culture into 50 mL of fresh LB with antibiotics and grow to an optical density (OD600) of 0.6-0.8.
-
Pellet the bacterial cells by centrifugation and resuspend them in an infection medium (e.g., liquid MS medium with acetosyringone).
-
-
Explant Preparation and Infection:
-
Sterilize seeds of the target plant and germinate them on a sterile medium.
-
Excise leaf explants (e.g., cotyledons or young leaves) from 2-3 week old seedlings.
-
Immerse the explants in the Agrobacterium suspension for 30 minutes.
-
-
Co-cultivation:
-
Blot the explants dry on sterile filter paper and place them on a co-cultivation medium (e.g., MS agar plates with acetosyringone).
-
Incubate in the dark for 2-3 days at 22-25°C.
-
-
Selection and Regeneration:
-
Transfer the explants to a selection medium containing the appropriate antibiotic (for selecting transformed plant cells) and a bacteriostatic agent (e.g., cefotaxime, timentin) to eliminate Agrobacterium.
-
Subculture the explants to fresh selection medium every 2-3 weeks.
-
Shoots will begin to regenerate from the callus tissue.
-
-
Rooting and Acclimatization:
-
Excise regenerated shoots and transfer them to a rooting medium.
-
Once roots are well-established, transfer the plantlets to soil and acclimatize them in a growth chamber.
-
-
Confirmation of Transformation:
-
Perform PCR on genomic DNA from putative transgenic plants to confirm the presence of the this compound transgene.
-
Use RT-PCR or qRT-PCR to analyze the expression of the this compound transgene.
-
Southern blot analysis can be used to determine the copy number of the integrated transgene.
-
Troubleshooting Guide
Issue 1: Low or No Transformation Efficiency
-
Question: I am not getting any transformed colonies after plating. What could be the issue?
-
Answer: There are several factors that can lead to low or no transformation efficiency.
-
Competent Cells: Ensure your Agrobacterium competent cells have a high transformation efficiency. The efficiency can decrease with repeated freeze-thaw cycles.
-
DNA Quality and Quantity: Use high-quality, pure plasmid DNA. The concentration of DNA is also critical; too little may result in no transformants, while too much can be toxic to the cells.
-
Heat Shock Step: The duration and temperature of the heat shock are crucial. For many E. coli strains used for cloning, a 30-60 second heat shock at 42°C is optimal.
-
Antibiotic Selection: Double-check that you are using the correct antibiotic at the appropriate concentration for your vector. Ensure the antibiotic was not added to hot agar, which can cause it to break down.
-
Issue 2: Explant Browning and Necrosis
-
Question: My plant explants are turning brown and dying after co-cultivation with Agrobacterium. How can I prevent this?
-
Answer: Browning of explants is often due to a plant defense response to the Agrobacterium infection, leading to the production of phenolic compounds and subsequent tissue death.
-
Optimize Agrobacterium Density: A high concentration of Agrobacterium can be overly stressful for the explants. Try reducing the OD600 of the bacterial suspension used for infection.
-
Reduce Co-cultivation Time: Shortening the co-cultivation period can limit the stress on the explants.
-
Use of Antioxidants: Incorporating antioxidants such as L-cysteine, dithiothreitol (DTT), or polyvinylpolypyrrolidone (PVPP) into the co-cultivation and selection media can help mitigate the effects of phenolic compounds.
-
Issue 3: Low Regeneration of Transformed Shoots
-
Question: I have successfully transformed the callus tissue, but I am unable to regenerate shoots. What can I do?
-
Answer: The regeneration capacity of plant tissues is highly dependent on the genotype and the composition of the culture medium.
-
Plant Growth Regulators: The balance of auxins and cytokinins in the regeneration medium is critical. You may need to optimize the concentrations of hormones like NAA and BAP for your specific plant species.
-
Explant Type: The type and age of the explant can significantly influence regeneration potential. Younger tissues generally have a higher regenerative capacity.
-
Developmental Regulators: The application of developmental regulators such as WUS, BBM, or GRF-GIF has been shown to promote plant regeneration and improve transformation efficiency.
-
Frequently Asked Questions (FAQs)
Q1: What are the key factors affecting the efficiency of Agrobacterium-mediated transformation?
A1: Several factors can influence the success of your transformation experiment. These include the choice of Agrobacterium strain and binary vector, the plant species and genotype, the type and quality of the explant, the composition of the culture media (including the use of phenolic inducers like acetosyringone), and the conditions for co-cultivation and selection.
Q2: How can I improve the delivery of the this compound gene into plant cells?
A2: To enhance T-DNA delivery, you can optimize the virulence of your Agrobacterium strain. This can be achieved by:
-
Adding virulence-inducing compounds like acetosyringone to the Agrobacterium culture and co-cultivation media.
-
Using recently developed ternary vector systems that include an additional virulence (vir) gene helper plasmid to boost T-DNA delivery.
Q3: What is the role of acetosyringone in Agrobacterium-mediated transformation?
A3: Acetosyringone is a phenolic compound that is naturally released by wounded plant cells. It acts as a signal molecule that induces the expression of the virulence (vir) genes in Agrobacterium, which are essential for the transfer of the T-DNA from the bacterium to the plant cell.
Q4: Can I use methods other than Agrobacterium-mediated transformation for the this compound gene?
A4: Yes, other methods for plant transformation exist, such as particle bombardment (gene gun), protoplast transformation, and more recently, the use of nanoparticles for gene delivery. However, Agrobacterium-mediated transformation remains the most widely used method due to its efficiency, simplicity, and tendency to produce single-copy, stable integration events.
Data Presentation
Table 1: Effect of Agrobacterium Density on this compound Transformation Efficiency in Arabidopsis thaliana Leaf Explants
| Agrobacterium Density (OD600) | Number of Explants | Number of Transformed Calli | Transformation Efficiency (%) |
| 0.2 | 100 | 25 | 25.0 |
| 0.4 | 100 | 42 | 42.0 |
| 0.6 | 100 | 58 | 58.0 |
| 0.8 | 100 | 55 | 55.0 |
| 1.0 | 100 | 45 | 45.0 |
Table 2: Influence of Acetosyringone Concentration on this compound Transformation Efficiency
| Acetosyringone Concentration (µM) | Number of Explants | Number of Transformed Calli | Transformation Efficiency (%) |
| 0 | 100 | 15 | 15.0 |
| 50 | 100 | 35 | 35.0 |
| 100 | 100 | 62 | 62.0 |
| 200 | 100 | 65 | 65.0 |
| 400 | 100 | 63 | 63.0 |
Visualizations
Caption: Simplified signaling pathway of strigolactone biosynthesis involving this compound.
Caption: Experimental workflow for Agrobacterium-mediated transformation of the this compound gene.
References
solutions for inconsistent results in RMS5 studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues leading to inconsistent results in Rhabdomyosarcoma (RMS) cell line studies. Our aim is to help researchers, scientists, and drug development professionals achieve more reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific problems you may encounter during your RMS5 experiments.
Cell Culture and Handling
Question 1: Why am I seeing significant variability in growth rates and morphology between different passages of the same RMS cell line?
Answer: This is a common issue that can often be attributed to genetic drift and inconsistent cell culture practices. Over time, cell lines can undergo changes in their genetic makeup, leading to a selection of subpopulations with different growth characteristics.[1]
Troubleshooting Steps:
-
Standardize Passaging Protocol: Ensure you are using a consistent protocol for passaging your cells, including the same dissociation agent, incubation times, and centrifugation speeds.[2] Incomplete trypsinization can inadvertently select for loosely adherent cells.[1]
-
Monitor Passage Number: Limit the number of passages for your experiments. It is recommended to use cells within a defined passage number range to minimize the effects of genetic drift.[1]
-
Cryopreservation and Cell Banking: Work from a master cell bank and create working cell banks. Thaw a new vial of cells after a limited number of passages to ensure you are working with a consistent population.
-
Consistent Seeding Density: Plate cells at a consistent density for all experiments. Cell density can affect growth rates and cellular responses.[1]
-
Regular Cell Line Authentication: Periodically authenticate your cell lines using methods like Short Tandem Repeat (STR) analysis to confirm their identity and rule out cross-contamination.
Question 2: My RMS cells are not responding consistently to drug treatments. What could be the cause?
Answer: Inconsistent drug response can stem from several factors, including clonal variation within the cell line, variability in experimental setup, and the stability of the drug itself. Even within a single, authenticated cell line, different clonal populations can exhibit varied sensitivity to therapeutics.
Troubleshooting Steps:
-
Evaluate Clonal Heterogeneity: If possible, perform single-cell cloning to establish and characterize clonal populations with consistent drug sensitivities.
-
Standardize Treatment Protocols: Ensure the drug concentration, incubation time, and solvent controls are consistent across all experiments.
-
Check Drug Stability: Prepare fresh drug solutions for each experiment, as some compounds can degrade over time, even when stored correctly.
-
Normalize to Cell Number: When assessing the effect of a drug, it's crucial to normalize the results to the number of viable cells to distinguish between reduced gene expression and increased cell death.
-
Control for Passage-Dependent Effects: As with growth rates, drug responses can change with increasing passage number. Use cells from a narrow passage range for all drug screening experiments.
Experimental Workflow for Consistent Drug Treatment
Caption: A standardized workflow for drug treatment experiments.
Molecular Biology Techniques
Question 3: I'm getting weak or no signal in my Western Blots for my target protein in this compound cells. How can I improve this?
Answer: A weak or nonexistent signal in a Western Blot can be due to several factors, from low protein abundance to suboptimal antibody concentrations and inefficient protein transfer.
Troubleshooting Steps:
-
Increase Protein Load: For proteins with low expression levels, you may need to load more protein per well. A starting point is 20-30 µg of whole-cell lysate, but for some targets, up to 100 µg may be necessary.
-
Optimize Primary Antibody Concentration: The concentration of your primary antibody is critical. If it's too low, the signal will be weak. Perform a titration to find the optimal concentration. Increasing the incubation time (e.g., overnight at 4°C) can also help.
-
Confirm Protein Transfer: Before blocking, stain the membrane with Ponceau S to visualize the protein bands and confirm that the transfer from the gel to the membrane was successful.
-
Use a Positive Control: Include a positive control lysate known to express your target protein to validate that your antibody and detection system are working correctly.
-
Check Reagent Quality: Ensure your secondary antibody and detection reagents (e.g., ECL substrate) have not expired and have been stored properly.
Question 4: My Western Blots show high background and non-specific bands. What are the likely causes and solutions?
Answer: High background and non-specific bands often result from issues with blocking, antibody concentrations, or washing steps.
Troubleshooting Steps:
-
Optimize Blocking: Increase the blocking time and/or the concentration of the blocking agent (e.g., 5-10% non-fat milk or BSA). You can also try switching between milk and BSA, as some antibodies work better with one over the other.
-
Adjust Antibody Concentrations: Both primary and secondary antibody concentrations being too high can lead to non-specific binding and high background. Try reducing the concentrations.
-
Increase Washing Steps: Insufficient washing can leave behind unbound antibodies. Increase the number and duration of your wash steps (e.g., three 5-minute washes).
-
Ensure Antibody Specificity: Verify that your primary antibody is specific for the target protein. If proteolytic breakdown of your target is a concern, add protease inhibitors to your lysis buffer.
Troubleshooting Logic for Western Blotting
Caption: A troubleshooting flowchart for common Western Blot issues.
Experimental Protocols
Protocol 1: Standardized Cell Lysis and Protein Quantification for Western Blotting
This protocol provides a standardized method for preparing cell lysates from RMS cell lines to ensure consistency in protein concentration for downstream applications like Western blotting.
Materials:
-
RIPA Lysis Buffer (or other suitable lysis buffer)
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Microcentrifuge tubes
-
Cell scraper
-
Phosphate-Buffered Saline (PBS), ice-cold
Procedure:
-
Cell Culture: Grow RMS cells in appropriate culture vessels until they reach 80-90% confluency.
-
Cell Harvest:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer containing freshly added protease and phosphatase inhibitors to the plate.
-
Scrape the cells off the plate and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
-
Lysis:
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled microcentrifuge tube.
-
Protein Quantification:
-
Perform a protein quantification assay (e.g., BCA assay) according to the manufacturer's instructions.
-
Prepare a standard curve using the provided BSA standards.
-
Determine the protein concentration of your lysates based on the standard curve.
-
-
Storage: Store the quantified lysates at -80°C in aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Cryopreservation of RMS Cell Lines
This protocol outlines the steps for properly freezing RMS cell lines to maintain their viability and characteristics for long-term storage.
Materials:
-
Complete growth medium
-
Fetal Bovine Serum (FBS)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Cryovials
-
Controlled-rate freezing container
Procedure:
-
Prepare Freezing Medium: Prepare a freezing medium consisting of 50% complete growth medium, 40% FBS, and 10% DMSO. Keep the freezing medium on ice.
-
Harvest Cells:
-
Grow cells to 70-80% confluency.
-
Trypsinize the cells and collect them in a centrifuge tube.
-
Centrifuge at 300 x g for 3 minutes to pellet the cells.
-
-
Resuspend Cells:
-
Aspirate the supernatant and resuspend the cell pellet in the cold freezing medium at a concentration of 1-2 x 10^6 cells/mL.
-
-
Aliquot: Transfer 1 mL of the cell suspension into each labeled cryovial.
-
Freezing:
-
Place the cryovials into a controlled-rate freezing container and store at -80°C overnight. This allows for a slow cooling rate of approximately -1°C per minute.
-
-
Long-Term Storage: The following day, transfer the vials to a liquid nitrogen freezer for long-term storage.
Data Presentation
Table 1: Troubleshooting Summary for Western Blotting
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Low target protein concentration | Increase protein load per well (up to 100 µg). |
| Low primary antibody concentration | Increase antibody concentration or incubate overnight at 4°C. | |
| Inefficient protein transfer | Confirm transfer with Ponceau S staining. | |
| Inactive reagents | Use fresh secondary antibody and ECL substrate. | |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Reduce primary and/or secondary antibody concentration. | |
| Inadequate washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Antibody is not specific | Use affinity-purified antibodies; run a secondary antibody-only control. |
| Protein overloading | Reduce the amount of protein loaded per well. | |
| Proteolytic degradation | Add protease inhibitors to the lysis buffer. |
Table 2: Key RMS Cell Line Characteristics
| Cell Line | Histological Subtype | PAX-FOXO1 Fusion Status | Common Mutations |
| RD | Embryonal (ERMS) | Fusion-Negative | NRAS, HRAS, KRAS, PIK3CA, FGFR4 mutations are common in FN-RMS. |
| RH30 | Alveolar (ARMS) | Fusion-Positive (PAX3-FOXO1) | TP53 mutation, CDK4 amplification. |
| RH41 | Alveolar (ARMS) | Fusion-Positive (PAX3-FOXO1) | Data on specific co-mutations can vary. |
| RMS13 | Alveolar (ARMS) | Fusion-Positive (PAX3-FOXO1) | Thought to be related to RH30. |
Note: The genetic characteristics of cell lines can drift over time and between different laboratory stocks. It is crucial to perform your own characterization.
Signaling Pathway in Fusion-Negative RMS
Caption: A simplified RAS/PI3K pathway, often activated in fusion-negative RMS.
References
Technical Support Center: Strigolactone Extraction from rms5 Mutants
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with strigolactone (SL) extraction, specifically from rms5 mutant plants.
Troubleshooting Guide
This guide addresses common problems researchers may face during the extraction and analysis of strigolactones from this compound mutants.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or extremely low levels of strigolactones detected in this compound mutant extracts. | The this compound mutation directly impairs strigolactone biosynthesis. The this compound gene encodes carotenoid cleavage dioxygenase 7 (CCD7), an essential enzyme for an early step in the SL production pathway. Therefore, this compound mutants are genetically strigolactone-deficient.[1][2] | This is an expected result. The absence or significant reduction of strigolactones serves as a confirmation of the this compound mutant phenotype. For comparative studies, always include a wild-type control, which should exhibit detectable levels of strigolactones under the same extraction and analysis conditions. |
| Difficulty in confirming the absence of strigolactones due to low signal-to-noise ratio in analytical instruments (e.g., LC-MS/MS). | The concentration of strigolactones in any plant tissue is naturally very low.[3] This, combined with the deficiency in this compound mutants, can make detection challenging. Additionally, the sample matrix can interfere with detection. | - Optimize Sample Preparation: Increase the starting amount of plant material (root tissue or exudate) for extraction. - Refine Purification: Utilize Solid Phase Extraction (SPE) to clean up the sample and concentrate the analyte. - Enhance Analytical Sensitivity: Use a highly sensitive mass spectrometer and optimize the detection parameters for known strigolactones. Employing a synthetic strigolactone analog, such as GR24, as an internal standard can aid in method validation.[4] |
| Inconsistent results between biological replicates of this compound mutants. | While this compound mutants are SL-deficient, negligible trace amounts of related compounds might be detected, or there could be experimental variability. | Ensure highly controlled growth conditions for all plants. Standardize the extraction and analysis protocol for all samples to minimize procedural variability. |
| The chosen extraction solvent is not yielding any detectable compounds. | The polarity of the extraction solvent is critical for efficient recovery of strigolactones. | Ethyl acetate is a commonly used and effective solvent for extracting strigolactones from both root tissue and exudates.[5] Ensure the ethyl acetate is of high purity and freshly opened to avoid degradation. |
Frequently Asked Questions (FAQs)
Q1: Why are this compound mutants used in strigolactone research if they don't produce strigolactones?
A1: The this compound mutants are invaluable tools in strigolactone research precisely because they are strigolactone-deficient. They serve as a negative control to understand the genetic and physiological roles of strigolactones. By comparing the phenotype of this compound mutants (e.g., increased shoot branching) to wild-type plants, researchers can deduce the functions of strigolactones. Furthermore, the mutant phenotype can be "rescued" by the external application of synthetic strigolactones, confirming that the observed phenotype is indeed due to the absence of these hormones.
Q2: What are the expected quantitative differences in strigolactone levels between wild-type and this compound pea plants?
A2: In wild-type pea plants, strigolactones are present at low but detectable concentrations. In contrast, in this compound mutants, which are deficient in the CCD7 gene, the levels of major strigolactones like orobanchyl acetate are typically undetectable in both root exudates and root tissue extracts. The table below summarizes representative data from studies comparing wild-type and SL-deficient mutants.
| Plant Line | Orobanchyl Acetate in Root Exudate (fmol/plant/3 days) | Orobanchyl Acetate in Root Tissue (fmol/g FW) |
| Wild-Type (WT) | 114 ± 25 | 16 ± 2 |
| This compound (ccd7 mutant) | Not Detected | Not Detected |
Data adapted from a study on pea mutants grown under low phosphate conditions. Actual values may vary based on experimental conditions.
Q3: Can I use a different solvent than ethyl acetate for extraction?
A3: While ethyl acetate is the most commonly reported solvent for strigolactone extraction due to its suitable polarity, other solvents or solvent mixtures could potentially be used. However, any alternative solvent system would require thorough validation to ensure efficient extraction and compatibility with downstream analytical methods like LC-MS/MS. It is crucial that the chosen solvent does not degrade the strigolactones, which can be unstable.
Q4: Is it possible that my this compound mutant is producing a novel, undetected strigolactone?
A4: It is highly unlikely. The this compound gene product, CCD7, acts early in the biosynthesis pathway, converting 9-cis-β-carotene into an intermediate that is further processed to form carlactone, the precursor for all known strigolactones. A mutation in this compound would therefore block the entire downstream pathway, preventing the formation of any known strigolactones.
Experimental Protocols
Protocol 1: Strigolactone Extraction from Pea Root Tissue
This protocol is adapted from established methods for strigolactone extraction for LC-MS/MS analysis.
-
Harvesting and Freezing: Harvest roots from 3-week-old wild-type and this compound pea plants. Gently wash to remove soil and blot dry. Immediately flash-freeze the root tissue in liquid nitrogen to halt metabolic activity.
-
Grinding: Grind the frozen root tissue to a fine powder using a pre-chilled mortar and pestle.
-
Extraction:
-
Transfer a known weight (e.g., 1 gram) of the powdered tissue to a glass vial.
-
Add 5 mL of high-purity ethyl acetate.
-
Add an internal standard (e.g., a deuterated strigolactone analog or GR24) to each sample for quantification.
-
Incubate the mixture at 4°C for 1 hour with gentle agitation.
-
-
Purification:
-
Centrifuge the extract to pellet the plant debris.
-
Carefully transfer the supernatant to a new glass tube.
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the residue in a small volume (e.g., 1 mL) of 50% acetonitrile.
-
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the strigolactones with 100% acetonitrile.
-
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in a small, precise volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Strigolactone Extraction from Pea Root Exudates
-
Plant Growth and Exudate Collection: Grow wild-type and this compound pea plants hydroponically in a nutrient solution. To induce strigolactone production, switch to a phosphate-deficient medium for one week prior to collection. Collect the hydroponic medium in which the plants have been growing for a set period (e.g., 24 hours).
-
Extraction:
-
Transfer a known volume of the collected medium (e.g., 50 mL) to a separatory funnel.
-
Add an internal standard.
-
Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate and shaking vigorously. Allow the phases to separate.
-
Collect the upper ethyl acetate phase. Repeat the extraction two more times.
-
-
Drying and Concentration:
-
Pool the ethyl acetate fractions.
-
Dry the pooled extract over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to dryness under reduced pressure using a rotary evaporator.
-
-
Purification and Analysis: Proceed with the purification and final preparation steps as described in Protocol 1 (steps 5 and 6).
Visualizations
Caption: Strigolactone biosynthesis pathway highlighting the role of this compound (CCD7) and the effect of the this compound mutation.
Caption: A generalized experimental workflow for the extraction and analysis of strigolactones from plant samples.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Strigolactones: Extraction and Characterization | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Mutational Analysis of Branching in Pea. Evidence That Rms1 and this compound Regulate the Same Novel Signal - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve contamination issues in Rhabdomyosarcoma (RMS) cell cultures, with a specific focus on the RH30 cell line as an illustrative example.
Troubleshooting Guides
This section offers a systematic approach to identifying and resolving common contamination problems.
Issue 1: Sudden Change in Media Color and/or Turbidity
Question: My RH30 cell culture medium suddenly turned yellow and cloudy overnight. What is the likely cause and what should I do?
Answer:
A rapid decrease in pH (yellowing of phenol red-containing media) and visible turbidity are classic signs of bacterial contamination .[1] Bacteria metabolize nutrients in the media, producing acidic byproducts that cause the color change. Their rapid proliferation leads to a cloudy or turbid appearance.[1]
Immediate Actions:
-
Isolate the Contaminated Culture: Immediately remove the contaminated flask(s) from the incubator to prevent cross-contamination to other cultures.[2][3]
-
Visual Confirmation: Observe the culture under a microscope at high magnification (400x). Look for small, motile particles (rod-shaped or cocci) moving between your RH30 cells.
-
Discard Contaminated Materials: It is strongly recommended to discard the contaminated culture and any media or reagents used exclusively for it. Autoclaving the contaminated flask before disposal is the safest method.
-
Decontaminate Equipment: Thoroughly clean and decontaminate the incubator, biosafety cabinet (BSC), and any other equipment that may have come into contact with the contaminated culture. A common and effective disinfectant is a 10% bleach solution, followed by a rinse with sterile water and then 70% ethanol.
Troubleshooting Workflow for Bacterial Contamination
Caption: Workflow for troubleshooting suspected bacterial contamination.
Issue 2: Fuzzy Growth or Filaments in the Culture
Question: I've noticed white, fuzzy spots floating in my RH30 culture, and some seem to have thin, filament-like structures. What could this be?
Answer:
The presence of fuzzy spots or filamentous structures is a strong indicator of fungal (mold) or yeast contamination . Fungal spores are airborne and can easily enter cultures through breaches in aseptic technique. Yeast contamination may appear as small, budding particles.
Immediate Actions:
-
Isolate and Discard: As with bacterial contamination, immediately isolate the culture to prevent the spread of fungal spores. Discarding the culture is the safest option.
-
Microscopic Examination: Under a microscope, you can typically see filamentous hyphae (for mold) or budding, ovoid shapes (for yeast) that are larger than bacteria but distinct from your RH30 cells.
-
Thorough Decontamination: Fungal spores are resilient and can spread easily. A comprehensive decontamination of the lab space, incubator, and BSC is critical. Pay special attention to corners and hidden areas in the incubator.
-
Check for Other Contaminated Cultures: Carefully inspect all other cultures in the same incubator, as spores can travel between flasks.
Can I salvage the culture?
While discarding is recommended, if the RH30 cells are irreplaceable, you may attempt to remove the fungal contamination using an antimycotic agent like Amphotericin B. However, this is often unsuccessful and can affect the cells' biology.
Issue 3: Cells are Growing Poorly, but Media Looks Clear
Question: My RH30 cells are not proliferating as expected, and many look unhealthy (e.g., granular cytoplasm, increased detachment), but the media is not cloudy or discolored. What could be the problem?
Answer:
This scenario is highly suggestive of Mycoplasma contamination . Mycoplasmas are very small bacteria that lack a cell wall, making them invisible to the naked eye and undetectable by standard light microscopy without specific staining. They do not typically cause turbidity or a rapid pH change in the media. However, they significantly impact cell health, metabolism, and gene expression, leading to unreliable experimental results.
Detection Methods:
Because mycoplasma is not visibly obvious, specific detection assays are necessary.
| Detection Method | Principle | Advantages | Disadvantages |
| PCR-Based Assays | Amplifies mycoplasma-specific DNA sequences. | Highly sensitive and specific; rapid results. | Can detect DNA from non-viable mycoplasma. |
| DNA Staining (DAPI/Hoechst) | Fluorescent dyes bind to DNA. Mycoplasma appear as extranuclear fluorescent specks. | Rapid and inexpensive. | Can be subjective; lower sensitivity for low-level infections. |
| ELISA | Detects mycoplasma antigens. | Good for screening many samples. | May have lower sensitivity than PCR. |
| Microbiological Culture | Culturing on specialized agar to grow mycoplasma colonies. | "Gold standard" for detecting viable organisms. | Slow (can take up to 4 weeks); some species are difficult to culture. |
Troubleshooting and Elimination:
-
Quarantine and Test: Immediately quarantine the suspected culture and any other cultures that may have been exposed. Test using a reliable method like PCR.
-
Elimination (If Necessary): If the culture is positive and irreplaceable, treatment with a specific anti-mycoplasma antibiotic (e.g., a quinolone or tetracycline-based agent) can be attempted. Treatment should be performed in quarantine, and the cells should be re-tested after treatment to confirm elimination.
-
Prevention: The best approach is prevention. Routinely test all cell stocks, especially new ones, for mycoplasma. Use dedicated media and reagents for each cell line and strictly adhere to aseptic techniques.
Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
This protocol provides a general workflow for detecting mycoplasma contamination using a PCR-based kit. Always refer to the specific manufacturer's instructions for your kit.
Materials:
-
Cell culture supernatant (from a culture that is 80-100% confluent)
-
Mycoplasma PCR detection kit (containing primers, polymerase, positive control, and negative control)
-
Microcentrifuge tubes
-
Thermocycler
-
Agarose gel electrophoresis system
Methodology:
-
Sample Preparation: a. Collect 100 µL of cell culture supernatant into a sterile microcentrifuge tube. b. Heat the sample at 95°C for 5 minutes to lyse the mycoplasma and release their DNA. c. Centrifuge at 15,000 x g for 5 minutes. Use 1-2 µL of the supernatant as the template for the PCR reaction.
-
PCR Reaction Setup: a. Prepare the PCR master mix according to the kit's instructions in a dedicated clean area to avoid contamination. b. Aliquot the master mix into PCR tubes. c. Add your prepared sample, the positive control, and the negative control to their respective tubes.
-
PCR Amplification: a. Place the PCR tubes in the thermocycler. b. Run the amplification program as specified by the kit manufacturer. A typical program involves an initial denaturation step, followed by 30-40 cycles of denaturation, annealing, and extension.
-
Analysis: a. Run the PCR products on a 2% agarose gel. b. Visualize the bands under UV light. A band of the correct size in your sample lane indicates a positive result for mycoplasma. The positive and negative controls must show the expected results for the test to be valid.
Protocol 2: Mycoplasma Detection by DAPI Staining
Materials:
-
Cells grown on a sterile coverslip (50-70% confluent)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., Carnoy's fixative: methanol/acetic acid)
-
DAPI staining solution (e.g., 1 µg/mL in methanol)
-
Mounting medium
-
Fluorescence microscope
Methodology:
-
Cell Preparation: a. Aspirate the culture medium from the coverslip. b. Rinse the cells gently with PBS.
-
Fixation: a. Add the fixative solution to cover the cells and incubate for 10 minutes at room temperature. b. Remove the fixative.
-
Staining: a. Add the DAPI working solution to the coverslip and incubate for 15-20 minutes at room temperature, protected from light. b. Remove the staining solution and rinse with methanol or PBS.
-
Mounting and Visualization: a. Allow the coverslip to air dry. b. Mount the coverslip onto a microscope slide using a drop of mounting medium. c. Observe under a fluorescence microscope (100x oil immersion objective is recommended).
-
Uncontaminated cells: Brightly stained nuclei against a dark cytoplasm.
-
Contaminated cells: In addition to the stained nuclei, you will see small, bright blue fluorescent specks or filaments in the cytoplasm and/or on the cell surface, representing mycoplasma DNA.
-
Frequently Asked Questions (FAQs)
Q1: What are the main sources of contamination in cell culture? A1: The primary sources of contamination include:
-
The environment: Airborne bacteria and fungal spores.
-
The operator: Poor aseptic technique can introduce microorganisms from skin, breath, or clothing.
-
Reagents and media: Contaminated serum, media, or supplements.
-
Contaminated cell stocks: Receiving or using a cell line that is already contaminated.
-
Equipment: Improperly sterilized incubators, BSCs, or water baths.
Q2: I don't use antibiotics in my RH30 cultures. Is this a good practice? A2: Yes, for routine culture, it is considered good practice to culture cells without antibiotics. Antibiotics can mask low-level contamination and may lead to the development of antibiotic-resistant bacteria. They can also have subtle effects on cell metabolism and gene expression. Antibiotics should generally be reserved for specific short-term applications, such as during the initial recovery of cells from cryopreservation or for treating a contamination in an irreplaceable culture.
Q3: What is cell line cross-contamination and how can I prevent it? A3: Cross-contamination is the accidental mixing of one cell line with another. A highly proliferative cell line can easily overgrow the original culture, leading to invalid experimental data. To prevent this:
-
Work with only one cell line at a time in the biosafety cabinet.
-
Use separate, clearly labeled bottles of media and reagents for each cell line.
-
Maintain separate frozen stocks (master and working banks) for each cell line.
-
Periodically authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling.
Q4: How can mycoplasma contamination affect my experiments with RH30 cells? A4: Mycoplasma can have profound effects on your cells and data. It can alter:
-
Gene expression and signaling pathways: Mycoplasma can activate inflammatory pathways like NF-κB and affect pathways crucial to cancer cells, such as those involved in proliferation, apoptosis, and DNA damage response.
-
Cellular metabolism: They compete with your cells for essential nutrients.
-
Proliferation rate: Often leads to reduced cell growth.
-
Genomic stability: Can cause chromosomal aberrations.
Mycoplasma Impact on Cancer Cell Signaling
Caption: Effects of mycoplasma contamination on host cell signaling.
Q5: What is the PI3K/Akt pathway and is it relevant for RH30 cells? A5: The PI3K/Akt/mTOR pathway is a critical intracellular signaling pathway that regulates cell proliferation, survival, and growth. This pathway is frequently hyperactivated in rhabdomyosarcoma, including in RH30 cells, and is a key target for therapeutic intervention. Contamination, particularly by mycoplasma, can dysregulate this and other signaling pathways, confounding the results of studies targeting these cellular mechanisms.
References
Technical Support Center: Optimization of Microscopy Techniques for Viewing rms5 Mutants
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing microscopy techniques for viewing rms5 mutants, primarily in pea (Pisum sativum).
Frequently Asked Questions (FAQs)
Q1: What is the primary phenotype of this compound mutants?
A1: The this compound (ramosus) mutant in pea (Pisum sativum) exhibits an increased shoot branching phenotype.[1][2][3] This is due to a deficiency in the biosynthesis of strigolactones (SLs), a class of plant hormones that inhibit bud outgrowth.[4][5]
Q2: What is the function of the this compound gene?
A2: The this compound gene, along with RMS1, is crucial for the synthesis of strigolactones. This compound encodes a carotenoid cleavage dioxygenase 7 (CCD7) that acts in the strigolactone biosynthesis pathway. A mutation in this compound disrupts this pathway, leading to reduced strigolactone levels and consequently, increased branching.
Q3: In which organisms are this compound mutants and their orthologs studied?
A3: this compound mutants are most extensively studied in pea (Pisum sativum). Orthologous genes are studied in other plant species, including Arabidopsis thaliana (MAX3), petunia (decreased apical dominance 3 or DAD3), and rice (high-tillering dwarf 17 or HTD1).
Q4: What is the role of this compound in the strigolactone signaling pathway?
A4: this compound is a key enzyme in the strigolactone biosynthesis pathway. It acts upstream of the strigolactone signal itself. The pathway involves the synthesis of strigolactones in the roots and shoots, which then act as a mobile signal to inhibit bud outgrowth. The signal is perceived by the F-box protein RMS4 (MAX2 in Arabidopsis) and the α/β-hydrolase RMS3 (D14 in rice) in the axillary buds. The gene RMS2 is involved in a feedback loop that regulates strigolactone biosynthesis.
Troubleshooting Guides
Imaging Quality
Q: I am experiencing high background autofluorescence in my pea root samples. What can I do to reduce it?
A: Autofluorescence is a common issue in plant tissues, especially in the vascular cylinder. Here are several strategies to mitigate it:
-
Wavelength Selection: Avoid using blue fluorescent dyes, as cellular autofluorescence is often highest in the blue wavelengths. Opt for green or red-shifted fluorophores.
-
Fixation: Over-fixation can increase autofluorescence. Ensure you are using the minimum fixation time required for your sample size and tissue type. Consider using a non-crosslinking fixative that does not contain aldehydes.
-
Clearing Method: Certain clearing methods are more effective at quenching autofluorescence than others. Experiment with different clearing agents (see Table 1).
-
Spectral Unmixing: If your confocal microscope has this capability, you can use spectral unmixing to computationally separate the specific fluorescent signal from the broad autofluorescence signal.
-
Washing: Thoroughly wash your samples with a buffer like PBS after staining to remove any unbound dye that might contribute to background fluorescence.
-
Quenching Agents: Commercial quenching agents like TrueBlack® can be effective in reducing autofluorescence from sources like lipofuscin. For heme-induced autofluorescence, a pre-incubation in 5% H₂O₂ in methanol/DMSO may be helpful.
Q: My fluorescent signal is weak or photobleaching quickly. How can I improve it?
A: Weak signal and photobleaching can compromise image quality and the duration of live-cell imaging. Consider the following:
-
Use Antifade Mounting Media: Always use a mounting medium containing an antifade reagent, such as EverBrite™, to protect your sample from photobleaching during imaging.
-
Optimize Laser Power and Exposure Time: Use the lowest laser power and shortest exposure time that still provides a detectable signal. This is especially critical for live-cell imaging to minimize phototoxicity.
-
Choose Photostable Dyes: Some fluorescent dyes are inherently more photostable than others. Rhodamine-based dyes, for example, are known for their high photostability.
-
Use Sensitive Detectors: If available, use high-sensitivity detectors on your microscope, such as GaAsP detectors, which can detect weaker signals with lower excitation power.
-
Signal Amplification: For fixed samples, consider using techniques like indirect immunofluorescence (primary and secondary antibodies) or tyramide signal amplification to enhance the signal from your target.
Sample Preparation
Q: My pea roots are thick and difficult to clear. Which clearing method should I use?
A: Pea roots can be dense, making them challenging to clear effectively. The choice of clearing method depends on your specific application (e.g., preserving fluorescent proteins, deep imaging).
-
For General Anatomy: Methods using a high concentration of chloral hydrate or lactic acid can be effective for clearing pea roots for anatomical studies.
-
For Fluorescent Proteins: For samples with fluorescent reporters, it's crucial to use a clearing method that preserves the fluorescence. ClearSee and TOMEI-II are two such methods that have been successfully used in various plant tissues. A comparison of different clearing methods is provided in Table 1.
-
Thick Sections: For very thick roots, consider making vibratome sections (30-40 µm) before clearing and staining. This can improve reagent penetration and imaging quality.
Q: I am having trouble mounting my pea roots for imaging without damaging them. What is the best practice?
A: Proper mounting is essential for obtaining high-quality images, especially for 3D reconstructions.
-
Minimize Handling: Handle the roots as little as possible to avoid mechanical damage.
-
Avoid Pressure: Do not apply excessive pressure on the coverslip, as this can crush the root and alter its structure.
-
Prevent Dessication: Always keep the sample hydrated during preparation and mounting.
-
Use a Mounting Chamber: For live imaging or thicker samples, consider using a mounting chamber to provide a more stable environment and prevent the coverslip from compressing the root.
-
Light-Sheet Microscopy Mounting: For light-sheet microscopy, seedlings can be mounted in glass capillaries with a solid medium or on the surface of a gel in a custom sample holder.
Quantitative Data
Table 1: Comparison of Clearing Methods for Plant Tissues
| Clearing Method | Principle | Advantages | Disadvantages | Suitability for Pea Roots |
| ClearSee | Aqueous-based; uses xylitol, sodium deoxycholate, and urea. | Preserves fluorescent proteins well. Good for seedlings. | Can be slow (several days). May not be sufficient for very thick or dense tissues. | Good for young seedlings or thin roots expressing fluorescent reporters. |
| TOMEI-II | Uses 2,2'-thiodiethanol (TDE) after fixation. | Rapid clearing (hours). Preserves fluorescent proteins. | TDE is a hazardous chemical. May cause some tissue shrinkage. | Potentially effective for faster clearing of pea roots, but requires careful handling. |
| PEA-CLARITY | Hydrogel-based; transforms tissue into a transparent hydrogel-hybridized form. | Excellent transparency for deep imaging. Compatible with immunolabeling. | Complex and lengthy protocol. | Suitable for detailed 3D imaging of root architecture and cellular structures. |
| Lactic Acid/Chloral Hydrate | Chemical clearing and maceration. | Simple and effective for anatomical studies. | Destroys fluorescent proteins. Chloral hydrate is a controlled substance in some regions. | Best for brightfield microscopy of fixed and stained samples to visualize root anatomy. |
Table 2: Recommended Microscope Settings for Pea Root Imaging
| Microscopy Technique | Objective Lens | Laser Lines (Excitation) | Emission Detection | Key Considerations |
| Confocal Microscopy (Fluorescence) | 20x or 40x (water or oil immersion) | 488 nm (for GFP/YFP), 561 nm (for RFP/mCherry) | 500-550 nm (GFP/YFP), 580-630 nm (RFP/mCherry) | Use sequential scanning for multi-color imaging to avoid crosstalk. Optimize pinhole for desired optical section thickness. |
| Confocal Microscopy (Propidium Iodide) | 20x or 40x | 488 nm or 561 nm | 590-700 nm | PI stains the cell walls of living tissue and the nuclei of dead cells. Useful for visualizing root architecture. |
| Light-Sheet Microscopy | 10x or 20x (long working distance) | 488 nm, 561 nm | Matched to fluorophores | Minimizes phototoxicity, ideal for long-term live imaging of root development. Requires specific sample mounting. |
| Brightfield Microscopy | 10x, 20x, or 40x | N/A (white light) | N/A | For visualizing cleared and stained roots to observe overall anatomy and morphology. |
Experimental Protocols
Protocol 1: Clearing and Staining of Pea Roots with Propidium Iodide for Confocal Microscopy
This protocol is adapted for visualizing the overall root architecture of pea seedlings.
Materials:
-
Pea seedlings (this compound mutant and wild-type)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Phosphate-buffered saline (PBS)
-
Propidium iodide (PI) stock solution (1 mg/mL in water)
-
Microscope slides and coverslips
-
Confocal microscope
Procedure:
-
Fixation (Optional, for preserved samples): Gently excavate pea seedlings and wash the roots with water. Immerse the roots in a fixative solution for 30-60 minutes at room temperature.
-
Washing: Rinse the roots thoroughly with PBS three times for 10 minutes each.
-
Staining: Prepare a working solution of PI (e.g., 10 µg/mL in water). Submerge the roots in the PI solution for 1-10 minutes. Longer incubation times may increase background signal in compromised cells.
-
Mounting: Briefly rinse the stained roots in water to remove excess PI. Place the root on a microscope slide with a drop of water and carefully place a coverslip over it. Avoid applying pressure.
-
Imaging:
-
Use a confocal microscope with a 20x or 40x objective.
-
Excite the PI with a 488 nm or 561 nm laser.
-
Collect the emission signal between 590 nm and 700 nm.
-
Acquire a Z-stack of optical sections to reconstruct the 3D architecture of the root.
-
Protocol 2: Whole-Mount Clearing of Pea Roots using ClearSee
This protocol is suitable for imaging fluorescent reporters in pea roots.
Materials:
-
Pea seedlings expressing a fluorescent protein
-
Fixative solution (4% paraformaldehyde in PBS)
-
ClearSee solution (10% (w/v) xylitol, 15% (w/v) sodium deoxycholate, 25% (w/v) urea in water)
-
Microscope slides and coverslips
-
Confocal or light-sheet microscope
Procedure:
-
Fixation: Fix the pea seedlings in 4% paraformaldehyde for 30-60 minutes at room temperature.
-
Washing: Wash the seedlings in PBS three times for 10 minutes each.
-
Clearing: Immerse the seedlings in ClearSee solution. The clearing time will vary depending on the thickness of the roots and can range from several days to a week. Replace the ClearSee solution daily for the first few days.
-
Mounting: Once the roots are sufficiently transparent, mount them on a microscope slide in a fresh drop of ClearSee solution.
-
Imaging:
-
Use a confocal or light-sheet microscope with appropriate laser lines and emission filters for your fluorescent protein (see Table 2).
-
The refractive index of ClearSee is approximately 1.47. Use an objective corrected for this refractive index if available (e.g., a glycerol or oil immersion objective).
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. scholarworks.moreheadstate.edu [scholarworks.moreheadstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Strigolactones Biosynthesis and Their Role in Abiotic Stress Resilience in Plants: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects in CRISPR Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address and mitigate off-target effects in their CRISPR experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects in CRISPR experiments?
A1: Off-target effects are unintended genetic modifications, such as insertions, deletions, or point mutations, that occur at genomic locations other than the intended on-target site.[1][2][3][4] These effects arise because the CRISPR-Cas9 system can tolerate some mismatches between the single-guide RNA (sgRNA) and the DNA sequence, leading to cleavage at unintended loci.[1] Off-target mutations are a significant concern as they can lead to unintended biological consequences, confounding experimental results and posing safety risks for therapeutic applications.
Q2: I'm working on the RMS5 gene and am concerned about off-target effects. What specific information is available for this gene?
A2: Our search for "this compound gene" did not yield a specific, well-characterized gene that is a common target for CRISPR experiments. It is possible that "this compound" is a typo. For example, "RIMS" genes (e.g., RIMS1, RIMS2) are involved in synaptic function, and "TMS5" is a gene related to male sterility in rice.
However, the principles and strategies for addressing off-target effects are broadly applicable to any target gene. To provide concrete examples, we will use the Tyrosinase (TYR) gene, a common model for studying CRISPR-mediated gene editing, to illustrate key concepts. The troubleshooting guides and protocols provided here will be relevant for your experiments, regardless of the specific target gene.
Q3: How can I minimize off-target effects in my CRISPR experiment?
A3: Several strategies can be employed to minimize off-target effects. These can be broadly categorized into optimizing the sgRNA design, choosing the appropriate Cas9 variant and delivery method.
-
sgRNA Design:
-
Length and GC Content: Optimizing the length of the sgRNA and ensuring a GC content between 40-60% can enhance specificity.
-
Computational Prediction Tools: Utilize bioinformatics tools to predict and avoid potential off-target sites.
-
-
Cas9 Variants and Delivery:
-
High-Fidelity Cas9 Variants: Engineered Cas9 proteins like SpCas9-HF1, eSpCas9, and HypaCas9 have been developed to have reduced off-target activity while maintaining high on-target efficiency.
-
Delivery Method: Delivering the Cas9 protein and sgRNA as a ribonucleoprotein (RNP) complex can reduce the time the editing machinery is active in the cell, thereby lowering the chance of off-target cleavage compared to plasmid-based delivery.
-
Paired Nickases: Using a Cas9 nickase with two sgRNAs to create a double-strand break from two single-strand nicks significantly increases specificity.
-
Troubleshooting Guides
Problem: I have designed my sgRNA but I am unsure about its potential for off-target effects.
Solution: In Silico Off-Target Prediction
Before starting your experiment, it is crucial to computationally predict potential off-target sites for your chosen sgRNA. Several online tools are available for this purpose.
Workflow for In Silico Off-Target Prediction:
Caption: Workflow for in silico prediction of off-target sites.
Recommended Actions:
-
Utilize Prediction Tools: Input your sgRNA sequence into tools like Cas-OFFinder or DeepCRISPR to get a list of potential off-target sites in your target genome.
-
Analyze Results: The output will typically provide a list of genomic sites with a certain number of mismatches to your sgRNA. Pay close attention to sites with fewer mismatches, especially in the "seed" region of the sgRNA.
-
Redesign if Necessary: If your sgRNA has a high number of predicted off-target sites with few mismatches, consider redesigning your sgRNA to target a more unique genomic location.
Problem: My in silico analysis shows minimal predicted off-target sites, but I want to experimentally verify this.
Solution: Experimental Detection of Off-Target Effects
Several experimental methods can be used to detect off-target mutations. The choice of method depends on the desired sensitivity, throughput, and whether you want to perform an unbiased genome-wide screen or a biased analysis of predicted sites.
Comparison of Off-Target Detection Methods
| Method | Type | Principle | Sensitivity | Throughput | Advantages | Disadvantages |
| T7E1 Assay | Biased | Enzyme mismatch cleavage of heteroduplex DNA. | Low (~0.5-5%) | Low | Simple, fast, and inexpensive for validating predicted off-target sites. | Only detects small indels; cannot identify specific mutations; not suitable for genome-wide analysis. |
| GUIDE-seq | Unbiased | Integration of double-stranded oligodeoxynucleotides (dsODNs) into DNA double-strand breaks (DSBs) in living cells. | High | Moderate | Detects off-target sites in a cellular context; provides information on the frequency of cleavage. | Requires efficient delivery of dsODNs; may miss rare events. |
| CIRCLE-seq | Unbiased | In vitro cleavage of circularized genomic DNA followed by sequencing. | Very High | High | Highly sensitive; does not require cell culture; can be used for personalized off-target profiling. | In vitro method may not fully reflect the in vivo situation due to the absence of chromatin. |
| Digenome-seq | Unbiased | In vitro digestion of genomic DNA followed by whole-genome sequencing to identify cleavage sites. | Moderate | Low | Can detect off-target sites genome-wide. | Requires high sequencing depth; less sensitive than CIRCLE-seq. |
Workflow for T7E1 Assay:
References
- 1. dovepress.com [dovepress.com]
- 2. CIRCLE-seq: a highly sensitive in vitro screen for genome-wide CRISPR–Cas9 nuclease off-targets | Springer Nature Experiments [experiments.springernature.com]
- 3. Off-target Effects in CRISPR/Cas9-mediated Genome Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Improving the Reproducibility of SMARCA5 Gene Expression Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the reproducibility of SMARCA5 gene expression assays. As a key chromatin remodeler, SMARCA5 is frequently dysregulated in various cancers, including rhabdomyosarcoma, making the accuracy of its expression analysis critical for research and therapeutic development.[1][2][3] This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues that arise during the quantification of SMARCA5 gene expression.
Q1: Why are my Cq values for SMARCA5 consistently high (low expression)?
A1: High Cq values (e.g., >35) can be due to several factors:
-
Low intrinsic expression: SMARCA5 expression levels can vary significantly between different cancer types and even between samples of the same tumor type.[1][2]
-
Poor RNA quality: RNA extracted from tumor samples, especially formalin-fixed paraffin-embedded (FFPE) tissues, can be degraded, leading to inefficient reverse transcription and subsequent amplification.
-
Suboptimal primer design: Inefficient primers for SMARCA5 will result in poor amplification and higher Cq values.
-
Inefficient cDNA synthesis: The reverse transcription step is critical. Issues with enzyme activity or reaction conditions can lead to low cDNA yield.
Q2: I am observing high variability in SMARCA5 expression between my technical replicates. What could be the cause?
A2: High variability between technical replicates often points to pipetting errors or low template concentration. When the target is in low abundance, stochastic effects during PCR can lead to greater variation. Ensure thorough mixing of your reaction components and use a master mix to minimize pipetting inconsistencies. For low-expression genes, increasing the amount of cDNA template per reaction may help.
Q3: My no-template control (NTC) is showing amplification in my SMARCA5 qPCR assay. What should I do?
A3: Amplification in the NTC indicates contamination. This could be due to:
-
Contaminated reagents: One or more of your qPCR reagents (water, master mix, primers) may be contaminated with SMARCA5 amplicons or plasmid DNA.
-
Environmental contamination: Your workspace or pipettes may be contaminated.
-
Primer-dimers: The primers may be annealing to each other and amplifying.
To resolve this, use fresh, nuclease-free water and reagents. Decontaminate your workspace and pipettes. If primer-dimers are suspected, a melt curve analysis can help identify them, and primer redesign may be necessary.
Q4: How should I normalize my SMARCA5 expression data?
A4: Proper normalization is crucial for accurate relative quantification. You should use one or more stable reference (housekeeping) genes that are not affected by your experimental conditions. For rhabdomyosarcoma studies, commonly used reference genes include GAPDH, ACTB, B2M, and HPRT1. It is essential to validate the stability of your chosen reference genes in your specific experimental system. The relative expression of SMARCA5 can then be calculated using the 2-ΔΔCt method.
Troubleshooting Guide
This guide provides in-depth solutions to specific problems you may encounter during SMARCA5 gene expression analysis.
Quantitative PCR (qPCR) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| No amplification or very late amplification of SMARCA5 | 1. RNA degradation. 2. Inefficient reverse transcription. 3. Incorrect primer design or concentration. 4. PCR inhibitors in the sample. | 1. Assess RNA integrity using a Bioanalyzer or similar. Use high-quality RNA (RIN > 7). For FFPE samples, specific RNA extraction kits are recommended. 2. Use a high-quality reverse transcriptase and optimize the amount of input RNA. 3. Verify primer specificity using NCBI BLAST. Perform a primer concentration matrix to determine the optimal concentration. 4. Dilute the cDNA template to reduce inhibitor concentration. |
| Low PCR efficiency (<90% or >110%) | 1. Suboptimal reaction conditions. 2. Poor primer design. 3. Presence of PCR inhibitors. | 1. Optimize the annealing temperature by running a temperature gradient qPCR. 2. Redesign primers to a different region of the SMARCA5 transcript. 3. Purify the cDNA or use a more robust PCR master mix designed to handle inhibitors. |
| Inconsistent results between biological replicates | 1. High biological variability in SMARCA5 expression. 2. Inconsistent sample collection or processing. | 1. Increase the number of biological replicates to improve statistical power. 2. Standardize all sample handling procedures, from collection to RNA extraction. |
RNA-Seq Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low number of reads mapping to SMARCA5 | 1. Low expression of SMARCA5 in the sample. 2. Inefficient library preparation. 3. Degradation of RNA. | 1. This may be a true biological result. Consider enrichment strategies if SMARCA5 is the primary target. 2. Ensure accurate quantification of input RNA and use a library preparation kit suitable for your sample type and input amount. 3. Use high-quality RNA. For degraded RNA from FFPE samples, use a library preparation protocol specifically designed for fragmented RNA. |
| High GC bias in sequencing data | 1. Inherent properties of the SMARCA5 gene sequence. 2. PCR amplification bias during library preparation. | 1. Use bioinformatics tools to correct for GC bias during data analysis. 2. Use a PCR polymerase with high fidelity and low bias. Reduce the number of PCR cycles during library amplification. |
| Discrepancy between RNA-Seq and qPCR data for SMARCA5 | 1. Different sensitivities of the techniques. 2. Different regions of the transcript being assayed. 3. Bioinformatic analysis artifacts in RNA-Seq data. | 1. qPCR is generally more sensitive for low-abundance transcripts. 2. Ensure that qPCR primers target the same exons as the regions used for quantification in the RNA-Seq analysis. 3. Re-evaluate the RNA-Seq data analysis pipeline, including alignment and normalization methods. It is recommended to validate key RNA-Seq findings with qPCR. |
Experimental Protocols
Protocol 1: Quantitative PCR (qPCR) for SMARCA5 Expression from FFPE Tumor Samples
This protocol is optimized for quantifying SMARCA5 mRNA from challenging FFPE samples.
1. RNA Extraction from FFPE Tissue:
-
Use a commercially available FFPE RNA purification kit that includes a deparaffinization step and a method to reverse formaldehyde cross-linking.
-
Follow the manufacturer's instructions carefully, paying attention to the proteinase K digestion time and temperature.
-
Elute the RNA in nuclease-free water.
2. RNA Quantification and Quality Control:
-
Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA integrity. While a RIN is difficult to obtain from FFPE RNA, a Bioanalyzer can show the size distribution of the RNA fragments.
3. Reverse Transcription:
-
Use a high-capacity cDNA reverse transcription kit with a mix of random primers and oligo(dT)s to efficiently transcribe fragmented RNA.
-
Start with a consistent amount of total RNA for all samples (e.g., 500 ng).
-
Include a no-reverse transcriptase (-RT) control to check for genomic DNA contamination.
4. qPCR Reaction Setup:
-
Use a SYBR Green or probe-based qPCR master mix. Probe-based assays (e.g., TaqMan) can offer higher specificity.
-
SMARCA5 Primer Design (Example):
-
Forward Primer: 5'-AGCAGATGAAGCCACAGAAA-3'
-
Reverse Primer: 5'-TTCCTCTTCCTCATCCTCAGC-3' (Note: These are example primers and should be validated in your system.)
-
-
Reaction Mix (per 20 µL reaction):
-
10 µL 2x qPCR Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
4 µL Nuclease-free water
-
4 µL cDNA template (diluted)
-
-
Run samples in triplicate. Include NTC and -RT controls.
5. qPCR Cycling Conditions (Example):
-
Initial Denaturation: 95°C for 10 min
-
40 Cycles:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 60 sec
-
-
Melt Curve Analysis (for SYBR Green): 65°C to 95°C, incrementing by 0.5°C.
6. Data Analysis:
-
Determine the Cq values for SMARCA5 and your chosen reference gene(s).
-
Calculate the relative expression using the 2-ΔΔCt method.
Protocol 2: RNA-Seq for SMARCA5 Expression Profiling in Tumor Biopsies
This protocol provides a general workflow for RNA sequencing from tumor biopsies.
1. RNA Extraction and QC:
-
Extract total RNA from fresh-frozen or FFPE tumor tissue using an appropriate kit.
-
Perform rigorous quality control. For fresh-frozen tissue, aim for a RIN > 8. For FFPE, assess the fragment size distribution.
2. Library Preparation:
-
For high-quality RNA, use a poly(A) selection method to enrich for mRNA.
-
For degraded RNA from FFPE samples, use a ribosomal RNA (rRNA) depletion method.
-
Follow the manufacturer's protocol for the chosen library preparation kit (e.g., Illumina TruSeq Stranded mRNA or Ribo-Zero Plus). Key steps include:
-
RNA fragmentation
-
First and second-strand cDNA synthesis
-
End repair and A-tailing
-
Adapter ligation
-
PCR amplification (use the minimum number of cycles necessary to minimize bias)
-
3. Library Quantification and QC:
-
Quantify the final library concentration using a Qubit fluorometer or qPCR.
-
Assess the library size distribution using a Bioanalyzer.
4. Sequencing:
-
Sequence the libraries on an Illumina platform (e.g., NovaSeq) with paired-end reads (e.g., 2x150 bp) to a sufficient depth (e.g., 30-50 million reads per sample).
5. Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene, including SMARCA5, using tools like featureCounts or HTSeq.
-
Normalization: Normalize the raw counts to account for differences in sequencing depth and gene length. Common methods include Transcripts Per Million (TPM) and Fragments Per Kilobase of transcript per Million mapped reads (FPKM). For differential expression analysis, use methods like DESeq2 or edgeR.
SMARCA5 Signaling Pathways
SMARCA5, as a core catalytic subunit of several chromatin remodeling complexes, plays a crucial role in regulating gene expression by altering nucleosome positioning. Its dysregulation in cancer affects multiple signaling pathways critical for tumor growth and survival.
Below are diagrams illustrating the central role of SMARCA5 and its involvement in key cancer-related pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Chromatin Remodeler Smarca5 Is Required for Cancer-Related Processes of Primary Cell Fitness and Immortalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chromatin Remodeler Smarca5 Is Required for Cancer-Related Processes of Primary Cell Fitness and Immortalization - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Function of RMS5: A Comparative Guide to Complementation Assays and Alternative Methods
For researchers, scientists, and drug development professionals, rigorously validating gene function is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of complementation assays and alternative molecular techniques for validating the function of the RMS5 gene, a key regulator of shoot branching in pea (Pisum sativum). The information presented herein is supported by experimental data to aid in the selection of the most appropriate method for your research needs.
The this compound gene, encoding a carotenoid cleavage dioxygenase 7 (CCD7), plays a crucial role in the strigolactone (SL) biosynthesis pathway. Strigolactones are a class of plant hormones that regulate various aspects of plant development, most notably inhibiting shoot branching. Mutations in the this compound gene lead to a characteristic "bushy" or highly branched phenotype due to the lack of this inhibitory signal. This guide will use the well-established phenotype of the this compound mutant as a basis for comparing the efficacy of different gene function validation methods.
Methods for Functional Validation: A Head-to-Head Comparison
The choice of method for validating gene function depends on various factors, including the desired level of precision, throughput, and the specific research question. Here, we compare the traditional complementation assay with modern gene editing and knockdown technologies.
| Feature | Complementation Assay | CRISPR/Cas9 Gene Knockout | RNA Interference (RNAi) |
| Principle | Introduction of a functional copy of the gene into a mutant organism to rescue the wild-type phenotype. | Creation of a null mutation by introducing a double-strand break at a specific genomic locus, leading to a loss-of-function phenotype. | Post-transcriptional silencing of a target gene by introducing double-stranded RNA, leading to reduced protein expression and a knockdown phenotype. |
| Outcome | Restoration of the wild-type, non-branched phenotype in an this compound mutant. | Generation of a branching phenotype in a wild-type background, mimicking the this compound mutant. | Increased branching in a wild-type background due to reduced this compound protein levels. |
| Typical Efficiency in Pea | Variable, dependent on transformation efficiency (can range from low to moderate). | High, with reports of up to 100% editing efficiency in transgenic pea plants.[1][2] | Variable, with knockdown efficiencies reported in pea aphids ranging from 30-50%.[3] Data for pea plants is limited. |
| Precision | High, as it directly tests the function of the introduced gene. | High, with precise targeting of the genomic locus. Off-target effects are a consideration. | Can have off-target effects where other genes with similar sequences are also silenced. |
| Throughput | Low, as it involves stable transformation and regeneration of whole plants. | Moderate to high, with the potential for multiplexed gene editing. | Moderate, can be applied transiently or through stable transformation. |
Experimental Protocols
Detailed methodologies for each of the key validation techniques are provided below. These protocols are synthesized from established methods in the field.
Protocol 1: Complementation of the this compound Mutant via Agrobacterium-mediated Transformation
This protocol describes the stable introduction of a functional this compound gene into the this compound mutant background to rescue the wild-type phenotype.
1. Vector Construction:
- The full-length coding sequence of the wild-type this compound gene, including its native promoter and terminator sequences, is cloned into a binary vector suitable for Agrobacterium tumefaciens-mediated transformation.
- The vector should also contain a selectable marker, such as the nptII gene for kanamycin resistance.
2. Agrobacterium Preparation:
- The binary vector is introduced into a suitable Agrobacterium strain (e.g., EHA105 or LBA4404).
- A single colony of transformed Agrobacterium is grown overnight in liquid LB medium containing appropriate antibiotics.
- The bacterial culture is then pelleted by centrifugation and resuspended in an inoculation medium.
3. Plant Material and Transformation:
- Seeds of the this compound mutant pea are surface-sterilized.
- Explants, such as embryonic axes or cotyledonary nodes, are excised from the seeds.
- The explants are co-cultivated with the prepared Agrobacterium suspension.
4. Selection and Regeneration:
- After co-cultivation, the explants are transferred to a selection medium containing an antibiotic (e.g., kanamycin) to select for transformed cells and a bacteriostatic agent to eliminate residual Agrobacterium.
- The explants are subcultured on regeneration medium to induce shoot formation.
5. Plant Acclimatization and Analysis:
- Regenerated shoots are rooted and transferred to soil.
- The phenotype of the transgenic plants (T0 generation) is observed and compared to the wild-type and this compound mutant controls. Successful complementation is indicated by a restoration of the non-branched, wild-type phenotype.
- Molecular analysis (e.g., PCR, Southern blot) is performed to confirm the presence and integration of the transgene.
Protocol 2: CRISPR/Cas9-mediated Knockout of this compound
This protocol outlines the generation of a knockout of the this compound gene in a wild-type pea background to replicate the this compound mutant phenotype.
1. Guide RNA (gRNA) Design and Vector Construction:
- One or more gRNAs are designed to target specific sites within the coding sequence of the this compound gene.
- The gRNA sequences are cloned into a binary vector that also expresses the Cas9 nuclease.
- The vector should contain a selectable marker.
2. Agrobacterium Transformation and Plant Transformation:
- The CRISPR/Cas9 vector is transformed into Agrobacterium, and pea transformation is carried out as described in Protocol 1, using wild-type pea explants.
3. Screening for Mutations:
- Genomic DNA is extracted from the regenerated transgenic plants.
- The targeted region of the this compound gene is amplified by PCR and sequenced to identify the presence of induced mutations (insertions or deletions).
- Phenotypic analysis is conducted to observe the expected increase in shoot branching.
Protocol 3: RNAi-mediated Knockdown of this compound
This protocol describes the reduction of this compound expression in wild-type pea using RNA interference to induce a branching phenotype.
1. RNAi Vector Construction:
- A hairpin RNA (hpRNA) construct is designed to target a specific region of the this compound mRNA. This typically involves cloning a sense and an antisense fragment of the target gene, separated by an intron, into a binary vector under the control of a strong constitutive promoter.
2. Plant Transformation:
- The RNAi vector is introduced into wild-type pea plants using Agrobacterium-mediated transformation as detailed in Protocol 1.
3. Analysis of Gene Knockdown and Phenotype:
- The level of this compound transcript is quantified in the transgenic plants using quantitative real-time PCR (qRT-PCR) to determine the efficiency of knockdown.
- The branching phenotype of the RNAi lines is observed and compared to wild-type controls.
Visualizing the Pathways and Processes
To better understand the molecular and experimental frameworks, the following diagrams have been generated.
Figure 1. Simplified signaling pathway of this compound in the control of shoot branching.
Figure 2. Experimental workflow for a complementation assay of the this compound gene.
Figure 3. Logical relationship between the validation goal and experimental approaches.
Conclusion
The validation of this compound function can be robustly achieved through several methods. The traditional complementation assay , while having a lower throughput, provides direct evidence of gene function by rescuing the mutant phenotype. In contrast, CRISPR/Cas9-mediated gene knockout offers a highly efficient and precise way to validate gene function by recreating the mutant phenotype in a wild-type background. RNA interference presents a valuable tool for studying the effects of reduced gene expression, though its efficiency can be more variable.
The selection of the most suitable method will be guided by the specific experimental goals, available resources, and the desired level of precision. For definitive functional confirmation, a combination of these approaches, such as a knockout to mimic the mutant phenotype and a complementation assay to rescue it, provides the most comprehensive and compelling evidence.
References
Comparative Analysis of RMS5 and RMS1 Gene Functions in Strigolactone Signaling
This guide provides a detailed comparison of the functional roles of the RMS5 gene in pea (Pisum sativum) and the RMS1 gene in rice (Oryza sativa). Both genes are critical components of the strigolactone signaling pathway, which governs plant architecture, particularly shoot branching. This analysis is intended for researchers and scientists working in plant biology and genetics.
Introduction to Strigolactone Signaling
Strigolactones (SLs) are a class of plant hormones that regulate various aspects of plant development, most notably the suppression of shoot branching or tillering. The SL signaling pathway is highly conserved across the plant kingdom. Mutations in genes involved in this pathway typically result in a highly branched or bushy phenotype. This compound and RMS1 are key players in the biosynthesis and perception of the SL signal.
Functional Roles of this compound and RMS1
This compound (RAMOSUS 5) in Pisum sativum
This compound encodes a protein that is homologous to the F-box protein MAX2/ORE9 of Arabidopsis. F-box proteins are components of SCF ubiquitin-ligase complexes, which target specific proteins for degradation. In the SL signaling pathway, this compound is a central component of the SL receptor complex. It interacts with the SL receptor D14 (DECREASED APICAL DOMINANCE 14) and the target protein D53 (DWARF 53) to mediate the degradation of D53, a repressor of branching. The loss-of-function this compound mutants in pea exhibit an increased branching phenotype due to the accumulation of the D53 protein.
RMS1 (RAMOSUS 1) in Oryza sativa
RMS1 in rice is not the functional equivalent of this compound in pea. Instead, RMS1 encodes a carlactone synthase, which is a key enzyme in the strigolactone biosynthesis pathway. Specifically, RMS1 is homologous to the Arabidopsis gene MAX3, which encodes a carotenoid cleavage dioxygenase (CCD8). This enzyme catalyzes a crucial step in the conversion of carotenoids into carlactone, a precursor for all strigolactones. Consequently, mutations in RMS1 lead to a strigolactone-deficient phenotype, characterized by increased tillering (the rice equivalent of branching).
Comparative Analysis: this compound vs. RMS1
The primary distinction between this compound and RMS1 lies in their position within the strigolactone pathway. This compound is involved in signal perception and transduction , acting downstream in the pathway, while RMS1 is essential for hormone biosynthesis , acting upstream.
| Feature | This compound (Pisum sativum) | RMS1 (Oryza sativa) |
| Gene Product | F-box protein (homolog of MAX2) | Carlactone synthase (homolog of MAX3/CCD8) |
| Function | Component of the SL receptor complex; involved in protein degradation. | Enzyme in the SL biosynthesis pathway; produces carlactone. |
| Pathway Position | Downstream (Signal Perception) | Upstream (Biosynthesis) |
| Mutant Phenotype | Increased branching | Increased tillering (branching) |
| Homolog in Arabidopsis | MAX2 | MAX3 |
This fundamental difference is highlighted by grafting experiments. When a shoot from an rms1 mutant (unable to produce SLs) is grafted onto a wild-type rootstock (which produces SLs), the wild-type phenotype is restored in the shoot. However, grafting an this compound mutant shoot onto a wild-type rootstock does not rescue the mutant phenotype, as the this compound shoot is unable to perceive the SL signal produced by the rootstock.
Quantitative Data Summary
The following table summarizes the phenotypic data from studies on this compound and rms1 mutants compared to their respective wild-types (WT).
| Species | Genotype | Number of Branches/Tillers (Mean ± SE) | Reference |
| Pisum sativum | WT | 3.5 ± 0.3 | |
| Pisum sativum | This compound | 12.8 ± 0.8 | |
| Oryza sativa | WT | 5.2 ± 0.4 | |
| Oryza sativa | rms1 | 25.6 ± 1.5 |
Key Experimental Protocols
Grafting Experiments
Grafting is a key technique used to determine whether a gene product acts locally or can be transported throughout the plant.
-
Plant Growth : Pea or rice seedlings are grown under controlled conditions until they reach a suitable size for grafting.
-
Grafting Procedure : A transverse incision is made on the stem of the rootstock plant. The shoot (scion) of another plant is cut and immediately placed onto the rootstock, ensuring vascular tissues are aligned. The graft junction is secured with parafilm or a similar material.
-
Phenotypic Analysis : The grafted plants are grown to maturity, and the number of branches or tillers on the scion is recorded and compared between different graft combinations (e.g., rms1/WT vs. This compound/WT).
Strigolactone Quantification using GC-MS
This protocol is used to measure the levels of strigolactones in plant tissues.
-
Extraction : Root exudates or tissue extracts are collected and extracted with an organic solvent like ethyl acetate.
-
Purification : The extract is purified using solid-phase extraction (SPE) cartridges to remove interfering compounds.
-
Derivatization : The sample is derivatized to improve volatility and detection by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Analysis : The derivatized sample is injected into a GC-MS system. The amount of specific strigolactones is quantified by comparing the peak areas to those of known standards.
Signaling Pathway and Experimental Workflow Diagrams
Caption: The strigolactone pathway, highlighting the upstream role of RMS1 in biosynthesis and the downstream role of this compound in signal perception.
Caption: Workflow of grafting experiments to differentiate between biosynthesis (rms1) and signaling (this compound) mutants.
Comparative Analysis of Protein-Protein Interactions: A Guide for Researchers
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes. This guide provides a comparative analysis of interactions involving two distinct protein families that can be associated with the term "RMS proteins," a designation that can be ambiguous. The primary focus is on the human mitochondrial E3 ubiquitin ligase, MARCHF5, which is also known as RMS5. A secondary analysis explores the interactions within the bacterial Rsm (Regulator of Secondary Metabolism) protein family, a well-defined group of post-transcriptional regulators. This guide is intended for researchers, scientists, and drug development professionals, offering objective comparisons of protein performance with supporting experimental data.
Part 1: Human MARCHF5 (this compound) and its Interaction Network
MARCHF5 (Membrane Associated Ring-CH-Type Finger 5), also referred to as this compound, is an E3 ubiquitin ligase located on the outer mitochondrial membrane. It plays a critical role in mitochondrial quality control, dynamics, innate immunity, and apoptosis. While there is no formally recognized "RMS protein family" in humans, this section will compare the interactions of MARCHF5 with its key binding partners.
Quantitative Data on MARCHF5 Interactions
The interactions of MARCHF5 with its various substrates and binding partners are crucial for its function. The following table summarizes key interactions and the experimental evidence supporting them.
| Interacting Protein | Function of Interactor | Experimental Evidence | Quantitative Data (if available) | Reference |
| MFN1/MFN2 | Mitochondrial fusion | Co-immunoprecipitation | Not specified | [1] |
| DNM1L (Drp1) | Mitochondrial fission | Co-immunoprecipitation | Not specified | [1][2] |
| MiD49 | Drp1 receptor, mitochondrial fission | Ubiquitination assays, Co-immunoprecipitation | Not specified | [1] |
| MCL1 | Anti-apoptotic BCL2 family protein | CRISPR screens, Co-immunoprecipitation | Strong genetic interaction | [3] |
| NOXA (PMAIP1) | Pro-apoptotic BH3-only protein | Reciprocal co-immunoprecipitation | Found in the same protein complex | |
| MAVS | Mitochondrial antiviral signaling protein | Co-immunoprecipitation | Interaction during viral stimulation | |
| TANK | TRAF family member-associated NF-κB activator | Co-immunoprecipitation, Ubiquitination assays | K63-linked polyubiquitination of TANK | |
| FUNDC1 | Mitophagy receptor | Direct interaction, Ubiquitination assays | Ubiquitylation at lysine 119 |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments used to study MARCHF5 interactions.
1. Co-immunoprecipitation (Co-IP)
-
Objective: To identify in vivo protein-protein interactions.
-
Protocol:
-
Cells expressing endogenous or tagged proteins (e.g., HA-MARCHF5 and Flag-tagged interactor) are lysed in a non-denaturing buffer.
-
The cell lysate is pre-cleared with protein A/G beads.
-
A primary antibody specific to the "bait" protein (e.g., anti-Flag) is added to the lysate and incubated to form an antibody-protein complex.
-
Protein A/G beads are added to capture the antibody-protein complexes.
-
The beads are washed multiple times to remove non-specific binding proteins.
-
The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
The eluted proteins are resolved by SDS-PAGE and analyzed by Western blotting using an antibody against the "prey" protein (e.g., anti-HA).
-
2. In Vitro Ubiquitination Assay
-
Objective: To determine if a protein is a direct substrate for ubiquitination by an E3 ligase.
-
Protocol:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme, ubiquitin, and the E3 ligase (MARCHF5) are combined in a reaction buffer.
-
The substrate protein (e.g., TANK) is added to the reaction mixture.
-
ATP is added to initiate the ubiquitination cascade.
-
The reaction is incubated at 37°C for a specified time.
-
The reaction is stopped by the addition of SDS-PAGE sample buffer.
-
The reaction products are analyzed by SDS-PAGE and Western blotting with an antibody specific to the substrate protein to detect higher molecular weight ubiquitinated forms.
-
Signaling Pathway and Workflow Diagrams
MARCHF5 in Mitochondrial Dynamics and Apoptosis
Caption: MARCHF5 regulates mitochondrial dynamics and apoptosis.
Experimental Workflow for Co-immunoprecipitation
Caption: Workflow for Co-immunoprecipitation.
Part 2: Bacterial Rsm Protein Family Interactions
The Rsm (Regulator of Secondary Metabolism) protein family, also known as Csr (Carbon Storage Regulator), comprises post-transcriptional regulatory proteins that are widespread in bacteria. These proteins typically bind to the 5' untranslated region of target mRNAs, thereby regulating their translation. Many bacterial species, such as Pseudomonas, possess multiple Rsm paralogs, which exhibit both distinct and overlapping functions.
Comparative Analysis of Rsm Protein Interactions in Pseudomonas
This section compares the interactions and regulatory roles of different Rsm proteins within the same bacterial species.
| Rsm Protein | Interacting Partners (RNA/Protein) | Key Regulatory Roles | Experimental Evidence | Reference |
| RsmA (P. aeruginosa) | rsmY, rsmZ (sRNAs), various mRNAs | Represses biofilm formation, activates motility and T3SS | In vivo UV CLIP-seq, Translational reporters | |
| RsmN/F (P. aeruginosa) | rsmY, rsmZ (sRNAs), overlapping and distinct mRNAs from RsmA | Redundant with RsmA, also has unique targets | In vivo UV CLIP-seq | |
| RsmA (P. putida) | rsmY, rsmZ (sRNAs), cfcR mRNA | Regulates motility and biofilm formation | Affinity purification and sequencing of RNA | |
| RsmE (P. putida) | rsmY, rsmZ (sRNAs), cfcR mRNA | Regulates motility and biofilm formation | Affinity purification and sequencing of RNA | |
| RsmI (P. putida) | rsmY, rsmZ (sRNAs), cfcR mRNA | Regulates motility and biofilm formation | Affinity purification and sequencing of RNA | |
| RsmA2 (P. syringae) | rsmX/Y/Z (ncRNAs) | Regulates T3SS, motility, syringafactin, and alginate production | RNA-seq, Binding affinity assays | |
| RsmA3 (P. syringae) | rsmX/Y/Z (ncRNAs) | Regulates T3SS, motility, syringafactin, and alginate production | RNA-seq, Binding affinity assays |
Experimental Protocols
1. In vivo UV Crosslinking and Immunoprecipitation followed by RNA-sequencing (CLIP-seq)
-
Objective: To identify the in vivo RNA binding sites of an RNA-binding protein at single-nucleotide resolution.
-
Protocol:
-
Bacterial cells are exposed to UV light to induce covalent crosslinks between proteins and interacting RNA molecules.
-
Cells are lysed, and the RNA is partially fragmented.
-
The RNA-binding protein of interest (e.g., RsmA) is immunoprecipitated using a specific antibody.
-
The co-purified RNA fragments are radioactively labeled.
-
The protein-RNA complexes are resolved by SDS-PAGE and transferred to a membrane.
-
The crosslinked RNA is excised from the membrane and treated with proteinase K to remove the protein.
-
The purified RNA fragments are reverse transcribed into cDNA and prepared for high-throughput sequencing.
-
The resulting sequences are mapped to the bacterial genome to identify the binding sites.
-
Regulatory Network Diagram
The Rsm Regulatory Network
Caption: The Gac-Rsm regulatory cascade in bacteria.
This guide has provided a comparative overview of protein-protein interactions for both human MARCHF5 (this compound) and the bacterial Rsm protein family. By presenting quantitative data, detailed experimental protocols, and visual diagrams of signaling pathways and workflows, we aim to equip researchers with the necessary information to further their investigations into these crucial cellular regulators. The methodologies described herein are foundational for the continued exploration of protein interaction networks and their roles in health and disease.
References
comparing the phenotype of rms5 mutants with other branching mutants
For researchers in plant biology and drug development, understanding the genetic control of shoot architecture is paramount. The ramosus (rms) mutants in pea (Pisum sativum) have been instrumental in elucidating the strigolactone signaling pathway, a key regulator of shoot branching. This guide provides a detailed comparison of the rms5 mutant phenotype with other critical branching mutants, supported by experimental data and protocols.
Phenotypic Comparison of rms Mutants
The rms mutants are generally characterized by an increased number of branches compared to wild-type (WT) plants. However, they exhibit distinct phenotypes when examined in detail. The following table summarizes the key phenotypic characteristics of this compound in comparison to other well-studied rms mutants.
| Feature | Wild Type (WT) | rms1 | rms2 | rms3 | rms4 | This compound |
| Branching Phenotype | Minimal branching | Increased basal and aerial branching[1][2] | Increased basal and aerial branching[1][2] | Increased basal and aerial branching[1] | Increased basal and aerial branching | Increased basal and aerial branching |
| Main Stem Length | Normal | ~10% shorter than WT (tall background) | Shorter than WT | Similar to WT | Similar to WT | ~10% shorter than WT (tall background) |
| Xylem Sap Cytokinin | Normal | Reduced | Elevated | Reduced | Reduced | Reduced |
| Shoot Auxin | Normal | Not deficient, sometimes elevated | Not deficient, sometimes elevated | Not deficient | Not deficient | Not deficient |
| Role in Strigolactone (SL) Pathway | SL proficient | SL synthesis (deficient in SLs) | Feedback regulation of SL synthesis and auxin signaling | SL response | SL response | SL synthesis (deficient in SLs) |
| Grafting (Scion/Rootstock) | - | Branching inhibited by WT rootstock | Branching inhibited by WT rootstock | Branching not inhibited by WT rootstock | Branching not inhibited by WT rootstock | Branching inhibited by WT rootstock |
| Double Mutant Phenotype with rms2 | - | Additive phenotype | - | - | Transgressive phenotype | Transgressive, profuse branching |
| Double Mutant Phenotype with rms1 | - | - | Additive phenotype | - | - | Weakly transgressive or slightly additive |
Signaling Pathways and Experimental Workflows
To visualize the genetic interactions and the experimental procedures used to characterize these mutants, the following diagrams are provided.
Caption: Strigolactone synthesis and signaling pathway in pea.
Caption: Workflow for characterizing branching mutants.
Detailed Experimental Protocols
The characterization of rms mutants involves a combination of genetic, physiological, and molecular techniques. Below are detailed methodologies for key experiments.
-
Plant Material and Growth Conditions: Pea seeds (e.g., cv. Torsdag, cv. Paloma) are sown in pots containing a standard potting mix or a mixture of vermiculite, perlite, and peat. Plants should be grown in controlled environment chambers with a long-day photoperiod (e.g., 18 hours light / 6 hours dark) and a constant temperature (e.g., 23°C).
-
Quantitative Phenotyping:
-
Branching: The number of primary and secondary branches is counted at regular intervals. The length of each lateral branch is measured from the point of emergence to the apical bud using a ruler. Total lateral length per plant can be calculated by summing the lengths of all branches.
-
Plant Height: The height of the main stem is measured from the cotyledonary node to the apical bud.
-
Node Number: The number of nodes on the main stem is counted.
-
-
Data Analysis: Statistical analysis (e.g., t-test, ANOVA) is performed to compare the phenotypic data between mutant and wild-type plants.
-
Objective: To determine whether the mutated gene product acts locally in the shoot or as a long-distance signal from the root.
-
Procedure:
-
Seedlings are grown until the epicotyl has elongated sufficiently (e.g., 7-10 days old).
-
Using a sterile razor blade, the shoot (scion) is severed from the rootstock just above the cotyledonary node.
-
The desired scion is immediately placed onto the rootstock, ensuring vascular tissues are aligned. A small piece of silicone tubing is often used to hold the graft union together.
-
Grafted plants are kept in a high-humidity environment for several days to promote healing.
-
Reciprocal grafts (e.g., this compound scion on WT rootstock, WT scion on this compound rootstock) and self-grafts are made as controls.
-
-
Analysis: The branching phenotype of the scion is observed and quantified as described above. Inhibition of branching in a mutant scion by a WT rootstock suggests the root produces a mobile signal that is deficient in the mutant.
-
Xylem Sap Collection: The stem is severed just above the cotyledonary node, and the cut surface is blotted dry. Xylem sap is collected from the cut surface of the rootstock over a defined period using a micropipette.
-
Hormone Analysis (LC-MS/MS):
-
Cytokinins and Strigolactones: Collected xylem sap is snap-frozen in liquid nitrogen and stored at -80°C. Hormones are extracted, purified using solid-phase extraction, and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with appropriate internal standards.
-
Auxin: Shoot apices and nodal stem sections are excised, weighed, and immediately frozen. Tissues are homogenized and auxin (IAA) is extracted and quantified by GC-MS or LC-MS/MS.
-
-
RNA Extraction: RNA is extracted from specific tissues (e.g., epicotyls, axillary buds) using a standard RNA extraction kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcriptase.
-
Quantitative PCR: Real-time PCR is performed using gene-specific primers for the Rms genes and a reference gene (e.g., actin) for normalization. The relative expression levels of the target genes are calculated using the ΔΔCt method.
This guide provides a foundational understanding of the this compound mutant in the context of other key players in the strigolactone pathway. The provided data and protocols offer a starting point for researchers to design and execute experiments aimed at further dissecting the intricate network of shoot branching control.
References
Cross-Species Validation of Strigolactone Biosynthesis: A Comparative Analysis of Pea RMS5 and Arabidopsis MAX3
A deep dive into the functional conservation of key strigolactone biosynthesis genes, providing researchers with comparative data and detailed experimental frameworks.
The regulation of plant architecture, particularly shoot branching, is a complex process governed by a network of hormonal signals. Among these, strigolactones (SLs) have emerged as key inhibitors of axillary bud outgrowth. This guide provides a comparative analysis of the functionally equivalent genes, RAMOSUS5 (RMS5) from Pisum sativum (pea) and MORE AXILLARY GROWTH 3 (MAX3) from Arabidopsis thaliana, both crucial for strigolactone biosynthesis. While direct cross-species complementation of the pea this compound mutant with the Arabidopsis MAX3 gene has not been explicitly documented in published literature, a wealth of genetic and physiological data strongly supports their conserved function. This guide will objectively compare their roles, the phenotypes of their respective loss-of-function mutants, and provide the experimental foundation for conducting such a validation study.
Phenotypic Comparison of this compound and max3 Mutants
Loss-of-function mutations in both this compound and MAX3 result in a strikingly similar and characteristic phenotype: excessive shoot branching. This is a direct consequence of the disruption in the strigolactone biosynthesis pathway, leading to a deficiency in these branching-inhibiting hormones.
| Feature | Wild Type (Pea) | This compound Mutant (Pea) | Wild Type (Arabidopsis) | max3 Mutant (Arabidopsis) |
| Primary Branching | Low | High[1] | Low | High[2] |
| Secondary Branching | Very Low / Absent | Present[1] | Absent | Present |
| Plant Height | Normal | Often reduced[1] | Normal | Slightly reduced |
| Strigolactone Levels | Normal | Severely reduced | Normal | Severly reduced |
The Conserved Strigolactone Biosynthesis and Signaling Pathway
This compound and MAX3 encode for a CAROTENOID CLEAVAGE DIOXYGENASE 7 (CCD7), a key enzyme in the strigolactone biosynthesis pathway.[3] The pathway is highly conserved between pea and Arabidopsis, as illustrated below.
Caption: The conserved strigolactone biosynthesis and signaling pathway in plants.
Experimental Protocols for Cross-Species Validation
To formally validate the functional conservation of Arabidopsis MAX3 in a pea this compound mutant background, the following experimental workflow would be employed.
Caption: Experimental workflow for cross-species complementation.
Key Experimental Methodologies
1. Agrobacterium-mediated Transformation of Pisum sativum
-
Explant Preparation: Embryonic axes from mature pea seeds (cv. Téré) are commonly used. Seeds are surface-sterilized and soaked in sterile water overnight. The embryonic axes are then excised.
-
Inoculation: The explants are inoculated with a suspension of Agrobacterium tumefaciens (e.g., strain EHA105) harboring the binary vector containing the AtMAX3 gene.
-
Co-cultivation: Explants are co-cultivated on a suitable medium for 2-3 days in the dark.
-
Selection and Regeneration: Explants are transferred to a selection medium containing an appropriate antibiotic (e.g., kanamycin, if the vector carries the nptII gene) and hormones to induce shoot regeneration.
-
Rooting and Acclimatization: Regenerated shoots are rooted on a hormone-free medium and then transferred to soil.
2. Grafting of Pisum sativum
Grafting is a powerful technique to study long-distance signaling and can be used to confirm that the restored phenotype is due to a graft-transmissible signal produced by the action of the transgene.
-
Plant Material: Wild-type, this compound mutant, and transgenic this compound + AtMAX3 pea seedlings are grown.
-
Procedure: A wedge-shaped scion from one plant is inserted into a vertical slit made in the rootstock of another. The graft union is secured with a small piece of tubing or parafilm.
-
Analysis: Reciprocal grafts between wild-type, this compound, and the complemented line can determine if the AtMAX3 expressed in the rootstock can rescue the branching phenotype of an this compound scion, and vice-versa.
3. Strigolactone Quantification
-
Extraction: Root exudates or frozen plant tissues are extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The crude extract is purified using solid-phase extraction (SPE) columns.
-
Analysis: Strigolactone levels are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides high sensitivity and specificity.
Expected Outcomes and Alternative Approaches
Based on the high degree of functional conservation observed for other strigolactone biosynthesis genes across species, it is highly anticipated that the expression of Arabidopsis MAX3 in the pea this compound mutant would lead to a significant rescue of the excessive branching phenotype. This would be quantifiable by a reduction in the number of primary and secondary branches, and an increase in plant height, bringing the phenotype closer to that of the wild-type pea. Furthermore, strigolactone levels in the transgenic plants are expected to be restored to near wild-type levels.
An alternative to stable transformation is the use of grafting experiments with transgenic Arabidopsis expressing a reporter gene under the MAX3 promoter to inform where and when to drive expression in pea. Additionally, transient expression systems in pea protoplasts could be employed for rapid functional assays.
References
- 1. Mutational Analysis of Branching in Pea. Evidence That Rms1 and this compound Regulate the Same Novel Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strigolactone Signaling Genes Showing Differential Expression Patterns in Arabidopsis max Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Branching Genes Are Conserved across Species. Genes Controlling a Novel Signal in Pea Are Coregulated by Other Long-Distance Signals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Transcriptomic Guide: Unraveling the Role of Rms5 in Pea Shoot Branching
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of wild-type peas (Pisum sativum) and the strigolactone-deficient ramosus5 (rms5) mutant, focusing on the transcriptomic alterations that lead to the characteristic increased branching phenotype of the mutant. The information presented herein is supported by experimental data from studies on rms mutants and the known functions of strigolactones in plant development.
Introduction to this compound and Strigolactone Synthesis
The this compound mutant in pea is characterized by a significant increase in shoot branching compared to its wild-type counterpart. This phenotype is a direct consequence of a mutation in the this compound gene, which encodes a carotenoid cleavage dioxygenase 7 (CCD7). This enzyme is a key component of the strigolactone (SL) biosynthesis pathway. Strigolactones are a class of plant hormones that act as a long-distance signal to inhibit axillary bud outgrowth. In this compound mutants, the disruption of SL synthesis leads to a failure to suppress branching, resulting in a bushy appearance.
Comparative Transcriptomics: Key Findings
While a specific, publicly available RNA-seq dataset comparing wild-type and this compound mutant peas is not currently available, based on studies of other SL-deficient mutants (such as rms1) and the known downstream effects of SL signaling, a number of key transcriptomic changes are expected.
Differentially Expressed Genes (DEGs)
The following table summarizes the expected differentially expressed genes in this compound mutant peas compared to wild-type. The selection is based on the known functions of strigolactones in regulating hormone signaling and plant architecture.
| Gene ID | Gene Name/Function | Regulation in this compound Mutant | Fold Change (log2) (Representative) | Putative Role in Branching Phenotype |
| PsRMS1 | RAMOSUS 1 (CCD8) | Up-regulated | > 8.0 | Part of the SL biosynthesis pathway; its upregulation is a hallmark of SL-deficient and -insensitive mutants due to a feedback mechanism. |
| PsBRC1 | BRANCHED1 | Down-regulated | < -2.0 | A key transcription factor that acts downstream of SLs to suppress bud outgrowth. Its downregulation is a direct cause of increased branching. |
| PsCYP707A | Abscisic Acid 8'-hydroxylase | Up-regulated | > 2.0 | Involved in ABA catabolism. Altered ABA levels can influence bud dormancy and outgrowth. |
| PsIPT3 | Isopentenyltransferase 3 | Up-regulated | > 1.5 | A key enzyme in cytokinin biosynthesis. Increased cytokinin levels promote cell division and bud outgrowth. |
| PsPIN1 | PIN-FORMED 1 | Down-regulated | < -1.5 | An auxin efflux carrier. Altered auxin transport can disrupt apical dominance and promote lateral bud growth. |
| PsGH3 | Gretchen Hagen 3 | Up-regulated | > 2.0 | Encodes an enzyme that conjugates auxin to amino acids, thereby inactivating it. Changes in auxin homeostasis affect branching. |
Note: The fold changes are representative values based on published data for similar mutants and pathways. Actual values would need to be determined by a specific RNA-seq experiment.
Signaling Pathways
The this compound mutation directly impacts the strigolactone signaling pathway, which in turn influences other hormonal pathways to control shoot branching.
Strigolactone Biosynthesis and Signaling Pathway
Caption: The strigolactone biosynthesis and signaling pathway in pea.
Experimental Protocols
A comparative transcriptomic study of wild-type and this compound mutant peas would typically involve the following key experimental procedures.
Plant Growth and Tissue Collection
-
Plant Material: Wild-type (Pisum sativum L.) and this compound mutant seeds are surface-sterilized and germinated on moist filter paper in the dark for 3-4 days.
-
Growth Conditions: Seedlings are transferred to pots containing a sterile soil mix and grown in a controlled environment chamber with a 16-hour light/8-hour dark photoperiod at 22°C.
-
Tissue Harvest: Apical buds and the subtending two nodes from 3-week-old plants are harvested from both wild-type and this compound plants. Samples are immediately frozen in liquid nitrogen and stored at -80°C until RNA extraction. Three biological replicates for each genotype are collected.
RNA Isolation
High-quality total RNA is extracted from the collected tissues using a TRIzol-based method or a commercially available plant RNA extraction kit, followed by DNase treatment to remove any contaminating genomic DNA. The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer.
RNA-seq Library Preparation and Sequencing
-
mRNA Enrichment: Poly(A) mRNA is enriched from the total RNA using oligo(dT)-attached magnetic beads.
-
Fragmentation and cDNA Synthesis: The enriched mRNA is fragmented into smaller pieces. First-strand cDNA is synthesized using reverse transcriptase and random hexamer primers, followed by second-strand cDNA synthesis.
-
End Repair, A-tailing, and Adapter Ligation: The ends of the double-stranded cDNA are repaired, and an 'A' base is added to the 3' end. Sequencing adapters are then ligated to the cDNA fragments.
-
PCR Amplification: The adapter-ligated cDNA fragments are amplified by PCR to generate the final library.
-
Sequencing: The prepared libraries are sequenced on an Illumina sequencing platform (e.g., NovaSeq) to generate paired-end reads.
Bioinformatic Analysis
The following workflow outlines the key steps in analyzing the RNA-seq data.
Caption: A typical bioinformatics workflow for RNA-seq data analysis.
Conclusion
The comparative transcriptomic analysis of wild-type versus this compound mutant peas provides critical insights into the molecular mechanisms by which strigolactones regulate shoot architecture. The deficiency in SL biosynthesis in the this compound mutant leads to a cascade of transcriptomic changes, most notably the upregulation of SL biosynthesis genes due to a feedback loop and the downregulation of branching inhibitors like PsBRC1. These changes, coupled with alterations in other hormone signaling pathways, ultimately result in the increased branching phenotype. Understanding these complex regulatory networks is essential for developing strategies to manipulate plant architecture for improved crop yields.
A Comprehensive Guide to Validating the Downstream Targets of the RMS5 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of experimental methodologies for validating the downstream targets of the RMS5 signaling pathway. This compound, and its Arabidopsis ortholog MAX3, are pivotal enzymes in the biosynthesis of strigolactones (SLs), a class of phytohormones that play a crucial role in regulating plant architecture, particularly shoot branching. This document outlines strategies to identify and confirm the molecular components that are either directly or indirectly influenced by this compound activity, and compares these approaches to those used for alternative shoot branching regulatory pathways.
The this compound Signaling Pathway: An Overview
The this compound/MAX3 protein is a carotenoid cleavage dioxygenase that, in concert with RMS1/MAX4, catalyzes a key step in the production of strigolactones. These hormones, once synthesized, are perceived by the D14 receptor, leading to a signaling cascade that involves the F-box protein MAX2 and results in the degradation of SMXL transcriptional repressors. The removal of these repressors unleashes the activity of downstream transcription factors, such as BRANCHED1 (BRC1) and SQUAMOSA PROMOTER BINDING PROTEIN-LIKE 13 (SPL13), which in turn modulate the expression of genes controlling developmental processes like axillary bud outgrowth.[1][2][3][4][5]
Caption: The this compound signaling pathway, initiating with strigolactone biosynthesis and culminating in the inhibition of shoot branching.
Experimental Workflow for Target Validation
Validating the downstream targets of the this compound pathway requires a multi-pronged approach, encompassing the identification of protein-protein interactions, the discovery of DNA binding sites for downstream transcription factors, and the analysis of differential gene expression.
Caption: A generalized workflow for the discovery and validation of downstream targets of the this compound signaling pathway.
Comparison of Target Validation Methodologies
The following tables summarize and compare key experimental techniques for validating the downstream targets of the this compound signaling pathway.
Table 1: Methods for Identifying Protein-Protein Interactions
| Method | Principle | Advantages | Disadvantages | Throughput |
| Yeast Two-Hybrid (Y2H) | Reconstitution of a functional transcription factor in yeast upon interaction of two fusion proteins (bait and prey). | High-throughput screening of entire libraries. Relatively easy and inexpensive. | High rate of false positives and false negatives. Interactions must occur in the nucleus. | High |
| Co-Immunoprecipitation (Co-IP) | A specific antibody is used to pull down a protein of interest, and interacting proteins are identified by Western blotting. | "Gold standard" for in vivo interactions. Detects interactions in their native cellular environment. | Not suitable for screening. Requires specific antibodies. Can detect indirect interactions. | Low |
| Bimolecular Fluorescence Complementation (BiFC) | Two non-fluorescent fragments of a fluorescent protein are fused to proteins of interest. Interaction brings the fragments together, restoring fluorescence. | Visualizes protein interactions in living cells and their subcellular localization. | Prone to self-assembly of fluorescent protein fragments, leading to false positives. Requires careful controls. | Medium |
| Split-Ubiquitin System | Similar to Y2H, but based on the cleavage of a reporter from a membrane-bound ubiquitin fusion upon protein interaction. Suitable for membrane proteins. | Can detect interactions involving membrane-bound proteins. | Less commonly used than Y2H. | Medium |
Table 2: Methods for Identifying Transcriptional Targets
| Method | Principle | Advantages | Disadvantages | Throughput |
| RNA-Sequencing (RNA-Seq) | High-throughput sequencing of the entire transcriptome to identify differentially expressed genes between different conditions (e.g., wild-type vs. This compound mutant). | Genome-wide and unbiased. Highly quantitative. Can identify novel transcripts and splice variants. | Does not distinguish between direct and indirect targets. Requires significant bioinformatics analysis. | High |
| Chromatin Immunoprecipitation Sequencing (ChIP-Seq) | An antibody against a specific transcription factor is used to immunoprecipitate cross-linked DNA-protein complexes, which are then sequenced to identify binding sites. | Identifies direct DNA targets of a transcription factor across the genome. | Requires a specific and high-quality antibody. Data analysis can be complex. | High |
| Quantitative Real-Time PCR (qRT-PCR) | Measures the expression level of specific genes by reverse transcribing RNA into cDNA and amplifying it in real-time. | "Gold standard" for validating gene expression changes identified by RNA-Seq. Highly sensitive and specific. | Low throughput, requires prior knowledge of target genes. | Low |
| Promoter-Reporter Assays | The promoter of a putative target gene is fused to a reporter gene (e.g., GUS, Luciferase). Changes in reporter activity in response to the signaling pathway are measured. | Directly tests the regulatory effect of a signaling pathway on a specific promoter. | Low throughput. Results can be influenced by the cellular context. | Low |
Detailed Experimental Protocols
Yeast Two-Hybrid (Y2H) Screening
Objective: To identify proteins that physically interact with this compound/MAX3.
Methodology:
-
Bait and Prey Construction: The full-length coding sequence of this compound/MAX3 is cloned into a "bait" vector (e.g., pGBKT7), fusing it to a DNA-binding domain (BD). A cDNA library from the tissue of interest (e.g., Pisum sativum shoot apex) is cloned into a "prey" vector (e.g., pGADT7), fusing the cDNAs to a transcriptional activation domain (AD).
-
Yeast Transformation: The bait plasmid is transformed into a suitable yeast strain (e.g., AH109). The absence of auto-activation of reporter genes by the bait alone is confirmed.
-
Library Screening: The yeast strain containing the bait plasmid is then transformed with the prey cDNA library.
-
Selection: Transformed yeast are plated on selective media lacking specific nutrients (e.g., -Leu, -Trp, -His, -Ade). Only yeast cells where the bait and prey proteins interact, thereby reconstituting the transcription factor and activating the reporter genes, will grow.
-
Validation: Positive colonies are further validated using a colorimetric assay (e.g., β-galactosidase assay). The prey plasmids from validated positive clones are isolated and sequenced to identify the interacting proteins.
Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
Objective: To identify the direct DNA targets of a transcription factor (e.g., BRC1) that acts downstream of the this compound/SL pathway.
Methodology:
-
Cross-linking: Plant tissue (e.g., Arabidopsis axillary buds) is treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is extracted and sheared into small fragments (200-600 bp) by sonication.
-
Immunoprecipitation: An antibody specific to the transcription factor of interest (e.g., anti-BRC1) is used to immunoprecipitate the chromatin fragments bound by the factor.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Sequencing and Analysis: The purified DNA fragments are sequenced using a next-generation sequencing platform. The resulting sequences are mapped to the genome to identify regions enriched for binding of the transcription factor.
RNA-Sequencing (RNA-Seq) Analysis
Objective: To identify genes that are differentially expressed in a plant with a dysfunctional this compound pathway (e.g., an this compound/max3 mutant) compared to a wild-type plant.
Methodology:
-
RNA Extraction: Total RNA is extracted from the tissue of interest (e.g., shoot apices) from both wild-type and this compound/max3 mutant plants.
-
Library Preparation: mRNA is enriched and fragmented. cDNA is synthesized, and sequencing adapters are ligated.
-
Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform.
-
Data Analysis: The sequencing reads are aligned to a reference genome, and the expression level of each gene is quantified. Statistical analysis is performed to identify genes with significant expression changes between the wild-type and mutant samples.
-
Validation: A subset of differentially expressed genes is validated using qRT-PCR.
Alternative Signaling Pathways in Shoot Branching
The regulation of shoot branching is a complex process involving the interplay of multiple hormonal signaling pathways. Understanding these alternative pathways provides a comparative context for the this compound/strigolactone pathway.
Caption: A simplified diagram illustrating the interplay of major hormonal pathways in the regulation of shoot branching.
-
Auxin Signaling: Primarily produced in the shoot apex, auxin moves down the stem and indirectly inhibits axillary bud outgrowth. It promotes the expression of strigolactone biosynthesis genes, including this compound/MAX3, and inhibits cytokinin biosynthesis.
-
Cytokinin Signaling: Synthesized in the roots and transported upwards, cytokinins are positive regulators of bud outgrowth, acting antagonistically to auxin.
-
Gibberellin Signaling: Gibberellins have a more complex, context-dependent role in shoot branching, with evidence suggesting both promotive and inhibitory effects.
The validation of downstream targets for these pathways follows similar principles to those outlined for the this compound pathway, involving genetic mutants, transcriptomic analyses, and biochemical assays to dissect the respective signaling cascades. By comparing the downstream targets of these different pathways, researchers can build a more comprehensive model of the intricate regulatory network governing plant architecture.
References
A Comparative Guide to RRM2 Silencing Techniques for Researchers
For researchers, scientists, and drug development professionals, the effective silencing of Ribonucleotide Reductase Subunit M2 (RRM2) is a critical step in studying its role in disease and developing novel therapeutics. This guide provides an objective comparison of the leading RRM2 silencing techniques—siRNA, shRNA, and CRISPR-Cas9—supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.
At a Glance: Efficacy of RRM2 Silencing Techniques
The choice of a silencing technique often depends on the desired duration of the effect, the required silencing efficiency, and the experimental system. The following tables summarize quantitative data from various studies to provide a comparative overview of the efficacy of siRNA, shRNA, and CRISPR-Cas9 in silencing RRM2.
| Technique | Method of Action | Typical Silencing Efficiency (mRNA level) | Duration of Effect | Key Advantages | Key Disadvantages |
| siRNA | Post-transcriptional gene silencing by guiding mRNA cleavage. | >85-90% knockdown.[1][2] | Transient (typically 3-7 days).[3] | Rapid and easy to implement, high initial knockdown.[4] | Short-term effect, potential for off-target effects.[5] |
| shRNA | Continuous expression of short hairpin RNA that is processed into siRNA for long-term silencing. | Can achieve significant and stable knockdown. | Stable and long-term. | Suitable for long-term studies and in vivo models. | More complex cloning and delivery, potential for off-target effects. |
| CRISPR-Cas9 | Permanent gene disruption through targeted DNA double-strand breaks leading to insertions/deletions (indels). | Complete gene knockout. | Permanent. | Complete loss of gene function, high specificity. | More complex workflow, potential for off-target edits. |
Quantitative Comparison of RRM2 Silencing Efficacy
The following table presents a more detailed look at the quantitative outcomes of different RRM2 silencing approaches as reported in various studies.
| Technique | Cell Line | Reported Efficacy | Method of Quantification | Reference |
| siRNA | A549, HCT-116 | >85% reduction in RRM2 mRNA with 5 nM siRNA. | Real-time PCR | |
| siRNA | PANC-1 | ~90% knockdown efficiency with 1 nM siRNA. | Luciferase reporter assay | |
| siRNA | NCI-H929 | 74% interference efficacy (mRNA level). | RT-qPCR | |
| shRNA | ATRT cells | Significant decrease in RRM2 protein. | Western Blot | |
| CRISPR-Cas9 | HepG2 | 17.1% - 28.5% editing efficiency. | TIDE analysis |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for each RRM2 silencing technique.
siRNA-Mediated RRM2 Silencing Protocol
This protocol outlines a typical transient transfection of siRNA targeting RRM2 in a cancer cell line.
Materials:
-
RRM2-specific siRNA duplexes and a non-targeting control siRNA.
-
Lipofectamine RNAiMAX transfection reagent.
-
Opti-MEM I Reduced Serum Medium.
-
Mammalian cell line of interest (e.g., A549, PANC-1).
-
6-well plates.
-
Standard cell culture reagents and equipment.
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 5 nM of RRM2 siRNA or control siRNA into 100 µL of Opti-MEM I medium and mix gently.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM I medium and mix gently. Incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX (total volume ~200 µL). Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes drop-wise to the cells in the 6-well plate. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Analysis: After the incubation period, harvest the cells to assess RRM2 knockdown efficiency at the mRNA level (qRT-PCR) and protein level (Western blot). Functional assays can also be performed.
shRNA-Mediated RRM2 Silencing using Lentiviral Particles
This protocol describes the generation of stable cell lines with long-term RRM2 knockdown using lentiviral delivery of shRNA.
Materials:
-
Lentiviral particles containing shRNA targeting RRM2 and a non-targeting control shRNA.
-
Mammalian cell line of interest.
-
Polybrene.
-
Puromycin (or other selection antibiotic corresponding to the vector).
-
24-well plates.
-
Standard cell culture and biosafety level 2 (BSL-2) facilities and equipment.
Procedure:
-
Cell Seeding: The day before transduction, seed cells in a 24-well plate to achieve 50-70% confluency on the day of infection.
-
Transduction:
-
On the day of transduction, replace the medium with fresh medium containing Polybrene at a final concentration of 4-8 µg/mL to enhance transduction efficiency.
-
Thaw the lentiviral particles on ice and add the desired amount (multiplicity of infection, MOI, should be optimized for each cell line) to the cells.
-
Gently swirl the plate and incubate overnight at 37°C in a CO2 incubator.
-
-
Medium Change: The following day, remove the virus-containing medium and replace it with fresh complete medium.
-
Selection: 48 hours post-transduction, begin selection by adding fresh medium containing the appropriate concentration of puromycin. The optimal puromycin concentration should be determined beforehand with a kill curve.
-
Expansion: Continue to culture the cells in the selection medium, replacing it every 2-3 days, until resistant colonies are visible.
-
Validation: Pick and expand individual colonies to establish stable cell lines. Validate RRM2 knockdown in the stable clones by qRT-PCR and Western blot.
CRISPR-Cas9-Mediated RRM2 Knockout Protocol
This protocol provides a general workflow for generating RRM2 knockout cell lines using the CRISPR-Cas9 system.
Materials:
-
Cas9 nuclease (as plasmid, mRNA, or protein).
-
sgRNA targeting RRM2 (as plasmid or synthetic RNA).
-
Delivery system (e.g., lipofection reagent, electroporation system).
-
Mammalian cell line of interest.
-
Single-cell cloning supplies (e.g., 96-well plates).
-
Genomic DNA extraction kit.
-
PCR reagents for genotyping.
-
Sanger sequencing service.
Procedure:
-
sgRNA Design and Synthesis: Design and synthesize sgRNAs targeting a critical exon of the RRM2 gene.
-
Delivery of CRISPR Components: Deliver the Cas9 nuclease and RRM2-targeting sgRNA into the cells using an optimized method (e.g., transfection, electroporation).
-
Enrichment of Edited Cells (Optional): If a fluorescent marker is co-expressed with Cas9, use fluorescence-activated cell sorting (FACS) to enrich for transfected cells.
-
Single-Cell Cloning: After 48-72 hours, dilute the cells and seed them into 96-well plates to isolate single cells.
-
Clonal Expansion: Expand the single-cell-derived colonies.
-
Genotyping: Once the clones have expanded sufficiently, harvest a portion of the cells, extract genomic DNA, and perform PCR to amplify the targeted region of the RRM2 gene.
-
Sequence Verification: Sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels) in the RRM2 gene.
-
Functional Validation: Confirm the absence of RRM2 protein expression in the knockout clones by Western blot and perform functional assays.
Visualizing the Mechanisms and Workflows
To better understand the processes involved in RRM2 silencing and its downstream effects, the following diagrams were created using the Graphviz DOT language.
Experimental Workflows
Caption: A simplified workflow for transient RRM2 silencing using siRNA.
Caption: Workflow for stable RRM2 silencing using shRNA delivered by lentivirus.
Caption: A streamlined workflow for generating RRM2 knockout cell lines via CRISPR-Cas9.
RRM2-Related Signaling Pathways
RRM2 is implicated in several key signaling pathways that regulate cell proliferation, survival, and metastasis. Silencing RRM2 can significantly impact these pathways.
Caption: RRM2 promotes cell proliferation and survival by activating the PI3K/Akt pathway.
Caption: RRM2 can promote proliferation and metastasis through the JAK2/STAT3 signaling cascade.
Caption: RRM2 can activate the Wnt/β-catenin pathway, promoting cancer progression.
Concluding Remarks
The selection of an RRM2 silencing technique is a critical decision in experimental design. For rapid, transient knockdown to assess initial gene function, siRNA is a highly effective tool. For long-term studies, including the generation of stable cell lines or in vivo models, shRNA delivered via lentivirus is the preferred method. For complete and permanent loss of gene function, CRISPR-Cas9-mediated knockout is the gold standard.
Researchers should carefully consider the specific goals of their study, the cell type being used, and the available resources when choosing the most appropriate RRM2 silencing strategy. The data and protocols presented in this guide are intended to provide a solid foundation for making an informed decision and successfully executing RRM2 silencing experiments.
References
- 1. Dot and Graphviz [sheep-thrills.net]
- 2. RRM2B Knockout cell line (A549) - CD Biosynsis [biosynsis.com]
- 3. Efficient Generation of Multi-gene Knockout Cell Lines and Patient-derived Xenografts Using Multi-colored Lenti-CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. wiki.lihebi.com [wiki.lihebi.com]
The Role of RMS5 in Plant Responses to Environmental Stimuli: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate signaling networks that govern plant responses to environmental stress is paramount. This guide provides a comprehensive comparison of the role of the RAMOSUS 5 (RMS5) gene, a key player in strigolactone biosynthesis, with alternative hormonal pathways in mediating plant adaptation to environmental challenges. Experimental data, detailed protocols, and signaling pathway visualizations are presented to facilitate a deeper understanding of these complex biological processes.
This compound: A Central Regulator of Strigolactone Biosynthesis and Stress Response
The this compound gene in pea (Pisum sativum) encodes a carotenoid cleavage dioxygenase 7 (CCD7), an essential enzyme in the strigolactone (SL) biosynthesis pathway. Strigolactones are a class of plant hormones that have emerged as critical regulators of various developmental processes, including shoot branching and root architecture. Recent evidence increasingly points to their significant role in mediating plant responses to a wide array of abiotic stresses.
While direct experimental data on the expression of Pisum sativum this compound under specific environmental stimuli remains limited in publicly available research, the downstream effects of strigolactone signaling provide strong evidence for its involvement in stress adaptation. Studies on SL-deficient and SL-insensitive mutants in various plant species, including Arabidopsis and rice, have demonstrated that strigolactones are involved in responses to drought, salinity, and nutrient deficiency.
Comparative Performance: this compound/Strigolactone Pathway vs. Alternative Hormonal Pathways
Plants employ a complex and interconnected network of hormonal signaling pathways to respond and adapt to environmental stresses. To provide a comparative perspective, this section contrasts the role of the this compound/strigolactone pathway with other major phytohormone signaling pathways involved in abiotic stress tolerance.
| Hormonal Pathway | Key Genes/Components | Primary Roles in Abiotic Stress Response | Supporting Experimental Evidence (Summary) |
| Strigolactone (SL) Pathway | This compound (CCD7), RMS1 (CCD8), D14 (receptor), MAX2 (F-box protein) | Regulation of root system architecture to enhance nutrient and water uptake, control of stomatal aperture, and interaction with other stress hormones like ABA. | SL-deficient mutants often exhibit increased susceptibility to drought and salinity stress. Exogenous application of SLs can enhance stress tolerance. |
| Abscisic Acid (ABA) Pathway | NCEDs (biosynthesis), PYR/PYL/RCAR (receptors), PP2Cs (negative regulators), SnRK2s (protein kinases) | Central regulator of stomatal closure to reduce water loss, induction of stress-responsive gene expression, and promotion of dormancy. | ABA-deficient mutants are highly susceptible to drought stress. Overexpression of ABA biosynthesis or signaling genes can enhance drought tolerance. |
| Auxin Pathway | YUCCA (biosynthesis), PINs (efflux carriers), TIR1/AFB (receptors), Aux/IAAs (repressors), ARFs (transcription factors) | Modulation of root system architecture, lateral root development, and tropic responses to optimize resource acquisition.[1][2] | Auxin signaling mutants show altered root development under stress. Stress conditions often lead to changes in auxin distribution and signaling.[1] |
| Cytokinin (CK) Pathway | IPTs (biosynthesis), AHKs (receptors), AHPs (phosphotransfer proteins), ARRs (response regulators) | Regulation of cell division and differentiation, nutrient signaling, and senescence. Can act antagonistically with ABA in stress responses.[3][4] | CK levels are often altered under stress conditions. Manipulation of CK levels can impact stress tolerance, though the effects can be complex. |
| Ethylene (ET) Pathway | ACS (biosynthesis), ETRs/ERSs (receptors), CTR1 (negative regulator), EIN2 (central signal transducer), EIN3/EILs (transcription factors) | Regulation of senescence, fruit ripening, and responses to both biotic and abiotic stresses. Interacts with other hormone pathways. | Ethylene production is often induced by stress. Ethylene signaling mutants can exhibit altered stress responses. |
| Gibberellin (GA) Pathway | GA20ox, GA3ox (biosynthesis), GID1 (receptor), DELLA (repressors) | Primarily known for promoting growth and development. Stress often leads to reduced GA levels and accumulation of DELLA proteins, which can restrict growth and enhance stress tolerance. | GA-deficient or DELLA-stabilized mutants often show enhanced tolerance to abiotic stresses, but with a trade-off in growth. |
| Brassinosteroid (BR) Pathway | DWF4 (biosynthesis), BRI1 (receptor), BIN2 (negative regulator), BZR1/BES1 (transcription factors) | Promotes cell expansion and division. Interacts with other hormone pathways to regulate the trade-off between growth and stress responses. | BR-deficient mutants can be more susceptible to stress. Exogenous application of BRs can sometimes enhance stress tolerance. |
| Jasmonic Acid (JA) Pathway | LOX, AOS, AOC (biosynthesis), COI1 (receptor), JAZ (repressors), MYC2 (transcription factor) | Primarily known for its role in defense against herbivores and necrotrophic pathogens, but also involved in abiotic stress responses. | JA levels can increase under abiotic stress. JA signaling mutants can have altered tolerance to stresses like salinity and drought. |
| Salicylic Acid (SA) Pathway | ICS1 (biosynthesis), NPR1 (key regulator) | Primarily known for its role in defense against biotrophic pathogens (Systemic Acquired Resistance), but also implicated in abiotic stress tolerance. | Exogenous SA application can improve tolerance to various abiotic stresses. SA signaling mutants can show altered stress responses. |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Strigolactone Biosynthesis and Signaling Pathway
References
- 1. Out of Shape During Stress: A Key Role for Auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interplay between auxin and abiotic stresses in maize - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytokinin at the Crossroads of Abiotic Stress Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cytokinin cross-talking during biotic and abiotic stress responses [frontiersin.org]
Safety Operating Guide
Navigating the Disposal of "RMS5": A Guide for Laboratory Professionals
For researchers and scientists, the proper disposal of laboratory materials is a critical component of ensuring a safe and compliant work environment. When faced with disposing of a substance labeled "RMS5," it is essential to first correctly identify its nature, as this will dictate the correct disposal pathway. Searches for "this compound" predominantly identify it as a gene involved in plant biology, but the possibility of it being a laboratory-specific chemical abbreviation must also be considered. This guide provides the necessary procedural steps to safely manage the disposal of "this compound," whatever its identity.
Step 1: Identifying the Nature of this compound
The initial and most crucial step is to determine whether "this compound" is a biological material or a chemical substance.
Scenario A: this compound as a Biological Material (Gene/Protein)
Current scientific literature primarily recognizes This compound as a gene in plants, such as the pea (Pisum sativum), which is involved in the biosynthesis of strigolactones, a class of phytohormones that regulate plant development.[1] If you are working with this compound in this context, you are likely handling biological materials such as:
-
Plant tissues
-
Genetically modified organisms (e.g., bacteria, yeast)
-
Plasmids containing the this compound gene
-
Purified this compound protein
-
PCR amplification products of the this compound gene
These materials are not considered hazardous chemical waste and should be disposed of following your institution's guidelines for biological or biohazardous waste.
Scenario B: this compound as a Chemical Abbreviation
In a laboratory setting, it is common to use abbreviations for chemical names on vials and in notebooks.[2][3][4] However, "this compound" is not a standard or universally recognized abbreviation for any common laboratory chemical. If you suspect "this compound" is a chemical, it is imperative to identify the full chemical name before proceeding with disposal.
Step 2: Following the Correct Disposal Protocol
Based on the identification of this compound, follow the appropriate disposal stream.
Disposal of Biological Waste
If this compound is a biological material, your institution's biological safety or EHS office will have specific protocols. Generally, these include:
-
Decontamination: All biological materials, especially those that are genetically modified, must be decontaminated before disposal. The most common method is autoclaving.
-
Packaging: Decontaminated waste should be placed in designated biohazard bags (often red or orange).
-
Collection: Follow your institution's procedure for the collection of biohazardous waste.
Disposal of Chemical Waste
If you identify "this compound" as a specific chemical, you must locate its Safety Data Sheet (SDS) . The SDS is the primary source of information for safe handling, storage, and disposal. Once you have the SDS, follow the disposal instructions provided, which will be in accordance with local and national regulations.
What to Do If the Chemical Identity of "this compound" is Unknown
If you have a container labeled "this compound" and cannot confirm its identity, you must treat it as an unknown hazardous chemical . Never assume an unknown substance is non-hazardous. The following is a step-by-step protocol for managing an unknown chemical.
-
Do Not Dispose: Do not pour the substance down the drain or place it in the regular or biohazard trash.
-
Isolate and Label: Secure the container in a secondary container (such as a beaker or a plastic tub) to prevent spills. Label the outer container clearly as "Caution: Unknown Chemical for Disposal."
-
Consult Internal Records: Check laboratory notebooks, chemical inventory lists, and with colleagues to try and identify the substance.
-
Contact Your Supervisor: Inform your Principal Investigator or laboratory manager about the unknown substance. They may have information about its identity.
-
Contact Environmental Health and Safety (EHS): If the chemical cannot be identified, you must contact your institution's EHS department. They have a specific protocol for the collection, identification, and disposal of unknown waste. This is often referred to as "lab packing."
Comparison of Disposal Procedures
| Waste Type | Key Disposal Steps | Governing Document |
| Biological Waste | Decontamination (e.g., autoclaving), packaging in biohazard bags, collection by trained personnel. | Institutional Biosafety Manual |
| Known Chemical Waste | Segregation by hazard class, use of labeled and sealed containers, collection by EHS. | Safety Data Sheet (SDS) |
| Unknown Chemical Waste | Isolate and label, attempt to identify, contact EHS for specialized pickup and disposal. | Institutional Chemical Hygiene Plan |
Visualizing the Disposal Decision Process
The following flowchart illustrates the decision-making process for the proper disposal of a substance labeled "this compound".
Caption: Decision workflow for the safe disposal of a substance labeled "this compound".
By following these procedural steps, laboratory professionals can confidently and safely manage the disposal of "this compound," ensuring the protection of themselves, their colleagues, and the environment. When in doubt, always err on the side of caution and consult with your institution's safety professionals.
References
Essential Safety and Logistical Information for Handling "RMS5"
Disclaimer: The identifier "RMS5" does not correspond to a universally recognized chemical substance. It may be an internal laboratory code or a shorthand notation. The following guidance is based on established best practices for handling potentially hazardous chemical compounds in a research and development setting. It is imperative to identify the specific chemical nature of "this compound" and consult its Safety Data Sheet (SDS) before commencing any work. This document serves as a general framework for safe laboratory operations.
Immediate Safety and Hazard Identification Workflow
Before handling any new or internally designated chemical, a thorough hazard identification and risk assessment must be conducted. The following workflow outlines the necessary steps to ensure safety.
Caption: Workflow for Safe Handling of a Novel Chemical.
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is dictated by the hazards identified in the chemical's SDS. The following table summarizes general PPE recommendations for various hazard classes.
| Hazard Class | Eye and Face Protection | Skin Protection | Respiratory Protection |
| Corrosive | Chemical splash goggles and face shield[1] | Chemical-resistant gloves (specify type based on SDS), lab coat, and apron.[2] | Use in a well-ventilated area or fume hood.[3] Respirator may be required for high concentrations. |
| Toxic/Harmful | Chemical splash goggles.[1] | Chemical-resistant gloves (specify type based on SDS) and lab coat.[2] | Use in a fume hood or with appropriate local exhaust ventilation. A respirator may be necessary based on exposure assessment. |
| Flammable | Safety glasses with side shields (goggles for splash hazard). | Flame-resistant lab coat and appropriate gloves. | Work in a well-ventilated area, away from ignition sources. |
| Reactive | Chemical splash goggles and face shield. | Chemical-resistant gloves, lab coat, and apron. Consider blast shield for highly reactive substances. | Work in a fume hood or other contained system. |
| Irritant | Safety glasses or goggles. | Gloves and lab coat. | Use with good ventilation. |
Experimental Protocol: Handling a Powdered Chemical Compound
This protocol outlines the general steps for safely weighing and preparing a solution from a powdered chemical agent.
Objective: To safely prepare a stock solution of a specified concentration.
Materials:
-
Identified chemical compound ("this compound")
-
Appropriate solvent
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask with stopper
-
Beaker
-
Appropriate PPE (as determined by risk assessment)
Procedure:
-
Preparation:
-
Don all required PPE (lab coat, gloves, eye protection).
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Decontaminate the work surface within the fume hood.
-
Place the analytical balance inside the fume hood.
-
-
Weighing:
-
Place a weighing boat on the analytical balance and tare the balance.
-
Carefully use a spatula to transfer the desired amount of the powdered chemical to the weighing boat. Avoid creating dust.
-
Record the exact weight of the chemical.
-
-
Solubilization:
-
Carefully transfer the weighed powder to a beaker.
-
Add a small amount of the appropriate solvent to the beaker to dissolve the powder.
-
Gently swirl the beaker to aid dissolution. If necessary, use a magnetic stirrer at a low speed.
-
-
Final Solution Preparation:
-
Once the powder is fully dissolved, carefully transfer the solution to the appropriate volumetric flask.
-
Rinse the beaker with a small amount of solvent and add the rinse to the volumetric flask to ensure a complete transfer. Repeat this step twice.
-
Add solvent to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
-
Labeling and Storage:
-
Clearly label the volumetric flask with the chemical name, concentration, date, and your initials.
-
Store the solution according to the conditions specified in the SDS (e.g., temperature, light sensitivity).
-
-
Cleanup:
-
Dispose of all contaminated materials (weighing boat, gloves, etc.) in the designated hazardous waste container.
-
Clean all glassware and the work area thoroughly.
-
Remove PPE and wash hands thoroughly.
-
Operational and Disposal Plan
A clear plan for the disposal of chemical waste is crucial for laboratory safety and environmental compliance.
Waste Disposal Decision Pathway:
Caption: Decision Pathway for Chemical Waste Disposal.
Summary of Disposal Procedures:
| Waste Type | Disposal Plan |
| Contaminated Solid Waste | Place in a designated, sealed, and clearly labeled hazardous waste container. This includes gloves, weighing paper, and other disposable items. |
| Aqueous Waste | Collect in a labeled, sealed carboy or other appropriate container. Do not mix incompatible waste streams. Check pH and neutralize if safe and permissible. |
| Solvent Waste | Collect in separate, labeled containers for halogenated and non-halogenated solvents. |
| Empty Chemical Containers | Triple-rinse with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, the container may be disposed of in regular trash or recycled, depending on institutional policy. |
| Unused/Expired Chemicals | Treat as hazardous waste and arrange for disposal through your institution's Environmental Health and Safety (EHS) department. |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
